molecular formula C8H6Br2O3 B050888 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde CAS No. 117238-61-6

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Cat. No.: B050888
CAS No.: 117238-61-6
M. Wt: 309.94 g/mol
InChI Key: SWPANPHWQRNQGO-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is a multifunctional benzaldehyde derivative of significant interest in synthetic organic chemistry and materials science research. Its structure features bromine atoms at the 3- and 5-positions, which serve as excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it a valuable halogenated synthon for constructing complex organic scaffolds, including pharmaceutical intermediates and liquid crystals. The ortho-hydroxy and para-methoxy groups relative to the aldehyde functionality create a unique electronic environment, facilitating its use in the synthesis of novel Schiff base ligands. These ligands are crucial for coordinating various metal ions, forming complexes studied for their catalytic, magnetic, or photophysical properties. Furthermore, this compound serves as a key precursor in the development of organic electronic materials and functional dyes, where its electron-withdrawing and donating substituents can be tuned to modulate HOMO-LUMO energy levels. Researchers value this chemical for its versatility as a building block in exploring new chemical entities and advanced materials.

Properties

IUPAC Name

3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-8-5(9)2-4(3-11)7(12)6(8)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPANPHWQRNQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1Br)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393146
Record name 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
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Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117238-61-6
Record name 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
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Foundational & Exploratory

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on this compound. It details its chemical identity, properties, synthesis, potential applications, and safety protocols, grounded in authoritative scientific sources.

Chemical Identity and Structure

This compound is a polysubstituted aromatic aldehyde. The strategic placement of bromine atoms, a hydroxyl group, and a methoxy group on the benzaldehyde scaffold makes it a molecule of interest for synthetic chemistry and potential biological applications.

Its unique structure, characterized by the electron-withdrawing bromine atoms and electron-donating hydroxyl and methoxy groups, influences its reactivity and potential as a precursor in the synthesis of more complex molecules. The intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature.

Key Identifiers:

  • CAS Number: 117238-61-6[1][2]

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₆Br₂O₃[1]

  • SMILES: COC1=C(C=C(C(=C1Br)O)C=O)Br[1]

  • InChI Key: SWPANPHWQRNQGO-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Weight 309.94 g/mol [1][2]
Appearance Not explicitly stated, but related compounds are crystalline solids.
Melting Point 97-101 °C[3]
Purity Typically available at 97% purity.[2]

Synthesis and Reaction Pathways

While specific literature detailing the synthesis of this compound was not found in the initial search, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. A common approach involves the electrophilic bromination of a substituted benzaldehyde precursor.

A potential synthetic pathway could start from 2-hydroxy-4-methoxybenzaldehyde. The hydroxyl and methoxy groups are ortho, para-directing activators for electrophilic aromatic substitution. Bromination would likely occur at the positions ortho and para to these activating groups.

G cluster_0 Proposed Synthetic Pathway Start 2-Hydroxy-4-methoxybenzaldehyde Intermediate This compound Start->Intermediate Electrophilic Bromination Reagent Bromine (Br2) Appropriate Solvent Reagent->Intermediate

Caption: Proposed synthesis of this compound.

Potential Applications in Research and Drug Development

The structural motifs present in this compound are found in various biologically active molecules. Although specific studies on this compound are limited, the known activities of related brominated phenolic compounds provide insights into its potential applications.

Anti-inflammatory Agent

A structurally related compound, 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde, has demonstrated anti-inflammatory effects in RAW 264.7 macrophages.[4] This compound was shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] The mechanism of action involves the inactivation of the ERK, JNK, and NF-κB signaling pathways.[4] Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory properties, making it a candidate for further investigation in this area.

Precursor for Novel Compounds

Substituted benzaldehydes are versatile building blocks in organic synthesis. The aldehyde functional group can undergo a variety of reactions, including condensation, oxidation, and reduction, to form more complex molecules. For instance, related dihydroxybenzaldehydes are used in the synthesis of cinnamates with antioxidative and antibacterial activity.[5] This compound could serve as a precursor for the synthesis of novel Schiff bases, chalcones, or other heterocyclic compounds with potential therapeutic applications.

G cluster_1 Potential Research Applications Core This compound App1 Anti-inflammatory Studies Core->App1 App2 Synthesis of Bioactive Molecules (e.g., Schiff bases, Chalcones) Core->App2 App3 Antimicrobial Discovery Core->App3

Caption: Potential research applications of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Eye Irritation: Causes serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1]

Recommended Handling Procedures:

  • Use only in a well-ventilated area or under a fume hood.[6][7]

  • Avoid breathing dust.[6][7]

  • Wash hands thoroughly after handling.[6][7]

  • Wear appropriate personal protective equipment (PPE), including:

    • Safety glasses or goggles[8]

    • Chemical-resistant gloves

    • A dust mask (e.g., N95) for handling the solid

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

Conclusion

This compound is a valuable chemical intermediate with significant potential for research and development, particularly in the synthesis of novel compounds and the exploration of new therapeutic agents. Its rich functionality and the biological activities of related structures suggest that it is a promising scaffold for further investigation. Adherence to strict safety protocols is paramount when working with this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3,5-Dibromo-4-Hydroxybenzaldehyde, 98%. [Link]

  • Bio-Connect. Safety Data Sheet. [Link]

  • Google Patents. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • PubChem. 3,5-Dibromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. 3,5-Dibromo-2-hydroxybenzaldehyde. [Link]

  • Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Erowid. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

Sources

Synthesis and Characterization of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, a highly functionalized aromatic building block. The synthesis is achieved through a robust electrophilic aromatic substitution reaction, capitalizing on the inherent reactivity of the 2-hydroxy-4-methoxybenzaldehyde scaffold. This document elucidates the causal factors behind the chosen methodology, offering a detailed, step-by-step protocol for synthesis and purification. Furthermore, it establishes a full suite of characterization benchmarks, including expected data from NMR, IR, and mass spectrometry, to ensure the unambiguous identification and quality assessment of the final compound. This guide is intended to serve as a practical and scientifically grounded resource for professionals in organic synthesis and drug discovery.

Introduction: Strategic Value of Polysubstituted Benzaldehydes

Polysubstituted benzaldehyde derivatives are cornerstone intermediates in the fields of medicinal chemistry, agrochemicals, and materials science. The specific arrangement of functional groups on the aromatic ring dictates their chemical reactivity and potential biological activity. Phenolic compounds, in particular, are noted for a wide range of effects, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] The target molecule, this compound, combines several key features:

  • An Aldehyde Group: A versatile handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

  • A Phenolic Hydroxyl Group: Modulates the electronic properties of the ring and provides a site for etherification or esterification.

  • A Methoxy Group: Influences solubility and lipophilicity, and can be a key interaction point in biological systems.

  • Two Bromo Substituents: Provide steric bulk, increase molecular weight, and serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of more complex molecular architectures.

This guide details a reliable synthetic route to this valuable intermediate via the direct bromination of 2-hydroxy-4-methoxybenzaldehyde.[2][3]

Synthesis Methodology: Controlled Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry.[4] The success of this specific transformation relies on understanding and controlling the powerful activating and directing effects of the resident hydroxyl and methoxy groups.

Principle and Mechanistic Rationale

The benzene ring of the starting material, 2-hydroxy-4-methoxybenzaldehyde, is exceptionally electron-rich. This is due to the strong electron-donating resonance effects of both the hydroxyl (-OH) group at C2 and the methoxy (-OCH3) group at C4. Both groups are powerful ortho, para-directors.[5]

  • Directing Effects: The positions ortho and para to the -OH group are C3 and C6. The positions ortho to the -OCH3 group are C3 and C5. The synergistic activation at positions 3 and 5 makes them highly susceptible to electrophilic attack.

  • Reaction Rate: The high electron density of the ring obviates the need for a Lewis acid catalyst (e.g., FeBr₃), which is typically required for the bromination of less activated aromatic systems like benzene.[5][6] The reaction proceeds readily with molecular bromine (Br₂).

  • Solvent Choice: Glacial acetic acid is the solvent of choice for this reaction. Its polar nature helps to dissolve the starting material and stabilize the charged intermediate (the arenium ion or sigma complex) formed during the EAS mechanism.[6][7][8] It also helps to polarize the Br-Br bond, facilitating the generation of the electrophilic bromine species.[9]

The overall transformation is a regioselective dibromination, yielding the desired 3,5-dibromo product with high fidelity.

Experimental Workflow

The following diagram outlines the complete workflow for the synthesis, from initial setup to final characterization.

G Experimental Workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup dissolution Dissolve Starting Material in Acetic Acid reaction_setup->dissolution bromination Slow Addition of Bromine Solution dissolution->bromination monitoring Monitor by TLC bromination->monitoring workup Aqueous Work-up & Quenching monitoring->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Full Characterization purification->characterization

Caption: High-level workflow for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMol. Wt. ( g/mol )CAS No.Properties
2-Hydroxy-4-methoxybenzaldehydeC₈H₈O₃152.15673-22-3Pale yellow solid, MP: 41-43 °C[10]
BromineBr₂159.817726-95-6Red-brown liquid, d = 3.1 g/mL, corrosive
Glacial Acetic AcidCH₃COOH60.0564-19-7Colorless liquid, corrosive
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7White solid
EthanolC₂H₅OH46.0764-17-5Colorless liquid (for recrystallization)
Deionized WaterH₂O18.027732-18-5-
Detailed Step-by-Step Protocol

Safety Note: This procedure must be performed in a well-ventilated fume hood. Bromine and glacial acetic acid are highly corrosive and toxic. Appropriate personal protective equipment (safety goggles, lab coat, acid-resistant gloves) is mandatory.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, add 2-hydroxy-4-methoxybenzaldehyde (7.6 g, 50 mmol).

  • Dissolution: Add glacial acetic acid (100 mL) to the flask and stir at room temperature until the solid is completely dissolved.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (5.4 mL, 105 mmol, 2.1 equivalents) in glacial acetic acid (25 mL). Add this bromine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. The reaction is exothermic; maintain the temperature below 40 °C, using a water bath if necessary. The solution will change color as the bromine is consumed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate) to confirm the consumption of the starting material.

  • Work-up and Quenching: Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring. A precipitate will form. To quench any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate dropwise until the orange/brown color disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The expected analytical data are summarized below.

Physical Properties
PropertyExpected Value
Chemical FormulaC₈H₆Br₂O₃
Molecular Weight309.94 g/mol [11]
AppearanceOff-white to pale yellow crystalline solid
Melting Point97-101 °C[12]
Spectroscopic Data

A summary of the expected spectroscopic data is presented in the table below.

TechniqueExpected Observations
¹H NMR δ ~11.0 ppm (s, 1H, -OH): Phenolic proton, singlet, may be broad. δ ~10.2 ppm (s, 1H, -CHO): Aldehyde proton, singlet. δ ~7.8 ppm (s, 1H, Ar-H): Aromatic proton at C6, singlet. δ ~3.9 ppm (s, 3H, -OCH₃): Methoxy protons, singlet.
¹³C NMR ~190 ppm: Aldehyde carbonyl (C=O). ~155-160 ppm: Aromatic C-O carbons (C2, C4). ~135 ppm: Aromatic C-H carbon (C6). ~115-125 ppm: Aromatic C-CHO carbon (C1). ~100-110 ppm: Aromatic C-Br carbons (C3, C5). ~56 ppm: Methoxy carbon (-OCH₃).
IR (KBr) ~3200-3400 cm⁻¹ (broad): O-H stretch. ~2850-2950 cm⁻¹: Aldehyde C-H stretch. ~1650-1670 cm⁻¹ (strong): Aldehyde C=O stretch. ~1550-1600 cm⁻¹: Aromatic C=C stretch. ~1200-1300 cm⁻¹: Aryl ether C-O stretch. ~550-650 cm⁻¹: C-Br stretch.
Mass Spec (EI) Molecular Ion (M⁺): A cluster of peaks showing the characteristic isotopic pattern for two bromine atoms. Expected peaks at m/z 308 (¹²C₈¹H₆⁷⁹Br₂¹⁶O₃), 310 (containing one ⁸¹Br), and 312 (containing two ⁸¹Br) with an approximate intensity ratio of 1:2:1.[11][13]

Mechanism Deep Dive: Electrophilic Aromatic Substitution

The reaction proceeds via a well-established multi-step mechanism involving the formation of a resonance-stabilized carbocation intermediate.

G Mechanism of Dibromination cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack (First Bromination) cluster_2 Step 3: Deprotonation cluster_3 Step 4: Second Bromination cluster_4 Step 5: Final Deprotonation Br-Br Br-Br Br_delta_pos Brδ+---Brδ- Br-Br->Br_delta_pos Polarization start_mol 2-hydroxy-4-methoxybenzaldehyde sigma_complex1 Sigma Complex 1 (Resonance Stabilized) start_mol->sigma_complex1 + Br+ mono_bromo 3-Bromo intermediate sigma_complex1->mono_bromo - H+ sigma_complex2 Sigma Complex 2 (Resonance Stabilized) mono_bromo->sigma_complex2 + Br+ final_product 3,5-Dibromo Product sigma_complex2->final_product - H+

Caption: Stepwise mechanism for the dibromination of 2-hydroxy-4-methoxybenzaldehyde.

The mechanism involves:

  • Polarization of the Br₂ molecule by the polar solvent, generating an electrophilic Br⁺ species.

  • Nucleophilic attack from the electron-rich aromatic ring (at C3 or C5) onto the electrophilic bromine. This breaks the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[14][15]

  • Deprotonation by a weak base (e.g., acetic acid or another molecule of the substrate) at the site of substitution restores the aromatic ring, yielding the monobrominated intermediate.

  • Repeat of the attack and deprotonation steps at the remaining activated position (C5 or C3) to yield the final dibrominated product.

Conclusion

The synthesis of this compound can be reliably executed through the direct electrophilic bromination of 2-hydroxy-4-methoxybenzaldehyde in glacial acetic acid. The reaction's high regioselectivity is governed by the powerful activating effects of the hydroxyl and methoxy substituents. The provided protocol, coupled with the comprehensive characterization data, offers a self-validating system for researchers to produce and confirm this valuable chemical intermediate with a high degree of confidence. This molecule is primed for use in further synthetic applications, particularly in the construction of complex bioactive compounds and novel materials.

References

  • Filo. (2023). What is the role of acetic acid in a bromination reaction with anisole? Filo. [Link]

  • Study.com. (n.d.). What is the function of glacial acetic acid in the bromination of acetanilide? Study.com. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. PrepChem.com. [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2014). Why use glacial acetic acid in bromination of anisole? Chemistry Stack Exchange. [Link]

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution. YouTube. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

  • Quora. (2017). Why is acetic acid used in the bromination of cholesterol? Quora. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Indian Patents. (n.d.). 188336: "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. The Good Scents Company. [Link]

  • MDPI. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

Sources

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Therapeutic Innovation

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, represents a highly versatile and functionalized scaffold. Its unique arrangement of electron-withdrawing bromine atoms, a nucleophilic hydroxyl group, a methoxy moiety, and a reactive aldehyde function provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the physical, chemical, and reactive properties of this compound, providing researchers and drug development professionals with the critical knowledge to leverage its potential in the synthesis of next-generation therapeutics.

The strategic placement of the various functional groups on the benzene ring allows for regioselective reactions, making it an attractive starting point for the construction of complex molecular architectures. The presence of bromine atoms, for instance, opens avenues for cross-coupling reactions to introduce novel carbon-carbon and carbon-heteroatom bonds, while the hydroxyl and aldehyde groups provide handles for a wide range of classical organic transformations. This technical guide will delve into the core properties of this compound, offering practical insights into its handling, reactivity, and application.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a synthetic building block is the bedrock upon which robust and reproducible synthetic protocols are built. The properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueSource(s)
Molecular Formula C₈H₆Br₂O₃[1][2]
Molecular Weight 309.94 g/mol [3], [1][2]
CAS Number 117238-61-6[3], [1][2]
Appearance Off-white solid[4]
Melting Point 97-101 °C[3], [4]
IUPAC Name This compound[1][2]

Spectroscopic Signature: Confirming Identity and Purity

Spectroscopic analysis is indispensable for the verification of the chemical structure and the assessment of purity. The key spectral features of this compound are outlined below.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide characteristic signals for the aldehyde proton, the aromatic proton, and the methoxy group protons. The aldehyde proton is expected to appear as a singlet in the downfield region (around 9.5-10.5 ppm). The single aromatic proton will also be a singlet, with its chemical shift influenced by the surrounding substituents. The methoxy protons will appear as a sharp singlet further upfield (typically around 3.8-4.2 ppm). The hydroxyl proton may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically in the range of 185-195 ppm). The aromatic carbons will appear in the region of 110-160 ppm, with the carbons attached to bromine atoms showing characteristic shifts. The methoxy carbon will resonate in the upfield region (around 55-65 ppm).

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present. Key vibrational bands to expect include:

  • A broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹).

  • A strong C=O stretching band for the aldehyde carbonyl group (around 1650-1700 cm⁻¹).

  • C-H stretching vibrations for the aromatic and aldehyde protons (around 2850-3100 cm⁻¹).

  • C-O stretching bands for the methoxy and hydroxyl groups (in the fingerprint region, 1000-1300 cm⁻¹).

  • C-Br stretching vibrations (typically below 800 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (309.94 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).

Synthesis and Reactivity: A Chemist's Guide to Manipulation

The synthesis of this compound typically proceeds via the electrophilic bromination of a suitable precursor. A plausible and efficient synthetic route starts from 2-hydroxy-4-methoxybenzaldehyde.

Synthesis_Workflow Start 2-Hydroxy-4-methoxybenzaldehyde Step1 Bromination Start->Step1 Electrophilic Aromatic Substitution Reagent Bromine (Br₂) or N-Bromosuccinimide (NBS) Reagent->Step1 Solvent Acetic Acid or Dichloromethane Solvent->Step1 Product This compound Step1->Product caption Synthetic workflow for this compound. Drug_Discovery_Applications cluster_synthesis Chemical Transformations cluster_molecules Resulting Bioactive Scaffolds cluster_applications Therapeutic Areas of Interest Start 3,5-Dibromo-2-hydroxy- 4-methoxybenzaldehyde CrossCoupling Cross-Coupling (e.g., Suzuki, Heck) Start->CrossCoupling Cyclization Cyclization Reactions Start->Cyclization FunctionalGroupMod Functional Group Modification Start->FunctionalGroupMod Biaryls Biaryl Structures CrossCoupling->Biaryls Heterocycles Heterocyclic Compounds (Benzofurans, Chromones) Cyclization->Heterocycles DiverseAnalogs Diverse Analog Libraries FunctionalGroupMod->DiverseAnalogs AntiInflammatory Anti-inflammatory Agents Heterocycles->AntiInflammatory Anticancer Anticancer Drugs Biaryls->Anticancer Neuroprotective Neuroprotective Compounds DiverseAnalogs->Neuroprotective caption Role of this compound in drug discovery.

Sources

An In-depth Technical Guide to the Structural Analysis and Elucidation of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its highly functionalized benzene ring makes it a versatile intermediate for the synthesis of more complex molecules. The precise arrangement of its substituents—two bromine atoms, a hydroxyl group, a methoxy group, and an aldehyde function—gives rise to a unique set of physicochemical properties and a distinct spectroscopic fingerprint. This guide provides a comprehensive technical overview of the analytical methodologies employed in the structural elucidation of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the interpretation of spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into how each technique contributes to the unequivocal confirmation of the molecule's structure.

Molecular Identity

Before delving into the analytical techniques, it is essential to establish the fundamental properties of the target molecule.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 117238-61-6Santa Cruz Biotechnology[2], Sigma-Aldrich[3]
Molecular Formula C₈H₆Br₂O₃PubChem[1]
Molecular Weight 309.94 g/mol PubChem[1], Santa Cruz Biotechnology[2], Sigma-Aldrich[3]

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar polysubstituted benzaldehydes. A likely precursor is 2-hydroxy-4-methoxybenzaldehyde. The synthesis would proceed via electrophilic aromatic substitution, where the hydroxyl and methoxy groups direct the incoming bromine atoms to the ortho and para positions. Given that the para position to the hydroxyl group is occupied by the methoxy group, and the positions ortho to the hydroxyl group are activated, bromination is expected to occur at positions 3 and 5.

Synthetic Pathway Precursor 2-Hydroxy-4-methoxybenzaldehyde Intermediate Bromination Reaction Precursor->Intermediate Br₂, Acetic Acid Product 3,5-Dibromo-2-hydroxy- 4-methoxybenzaldehyde Intermediate->Product

Caption: Proposed synthesis of the target compound.

Structural Elucidation Workflow

Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Purification->NMR MS_data Molecular Formula & Isotopic Pattern MS->MS_data IR_data Functional Group Identification IR->IR_data NMR_data Connectivity & Stereochemistry NMR->NMR_data Structure Final Structure Elucidation MS_data->Structure IR_data->Structure NMR_data->Structure

Caption: Integrated workflow for structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for determining the number and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple and highly informative.

Expected ¹H NMR Data
ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)~10.0Singlet1HThe aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It typically appears as a sharp singlet as there are no adjacent protons to couple with.
Aromatic (Ar-H)~7.5 - 8.0Singlet1HThe single aromatic proton at position 6 is flanked by a bromine atom and the aldehyde group, leading to a downfield shift. With no adjacent protons, it will appear as a singlet.
Methoxy (-OCH₃)~3.9Singlet3HThe protons of the methoxy group are shielded compared to the aromatic and aldehyde protons. They will appear as a singlet as there are no adjacent protons.
Hydroxyl (-OH)Variable (broad)Singlet1HThe chemical shift of the hydroxyl proton is concentration and solvent-dependent and can exchange with trace amounts of water, often resulting in a broad singlet.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Expected ¹³C NMR Data
CarbonExpected Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)~190The carbonyl carbon is highly deshielded and appears significantly downfield.
Aromatic (C-OH)~155-160The carbon atom attached to the hydroxyl group is deshielded.
Aromatic (C-OCH₃)~150-155The carbon atom attached to the methoxy group is also deshielded.
Aromatic (C-CHO)~135-140The carbon atom to which the aldehyde group is attached.
Aromatic (C-H)~115-120The carbon atom bonded to the single aromatic proton.
Aromatic (C-Br)~110-115The carbon atoms bonded to the bromine atoms are shielded relative to other substituted carbons.
Methoxy (-OCH₃)~55-60The carbon of the methoxy group is in the typical range for sp³ hybridized carbons attached to an oxygen atom.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational Mode
Phenolic O-H3200-3600Broad, MediumStretching
Aromatic C-H3000-3100MediumStretching
Aldehydic C-H2700-2850Medium, SharpStretching (often two bands)
Carbonyl (C=O)1650-1680Strong, SharpStretching
Aromatic C=C1450-1600Medium to StrongStretching
C-O1000-1300StrongStretching
C-Br500-600Medium to StrongStretching

The presence of a strong absorption band around 1650-1680 cm⁻¹ is highly indicative of the aldehyde's carbonyl group. The broad band in the 3200-3600 cm⁻¹ region confirms the hydroxyl group, and the characteristic aldehyde C-H stretching bands around 2700-2850 cm⁻¹ further support the presence of the aldehyde functionality. A publication on the closely related 3,5-dibromo-2-hydroxybenzaldehyde reports a strong carbonyl stretch at 1662 cm⁻¹, which is in line with these expectations[4].

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Expected Mass Spectrum Data
  • Molecular Ion Peak (M⁺): Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%). For a molecule with two bromine atoms, we expect to see three peaks:

    • M⁺ (containing two ⁷⁹Br atoms)

    • M+2 (containing one ⁷⁹Br and one ⁸¹Br atom)

    • M+4 (containing two ⁸¹Br atoms) The relative intensities of these peaks will be approximately 1:2:1. For C₈H₆Br₂O₃, the monoisotopic mass is approximately 307.87 g/mol (for ⁷⁹Br). Therefore, we expect to see peaks at m/z ~308, 310, and 312.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). Further fragmentation may involve the loss of a methyl group from the methoxy moiety (M-15) or the loss of CO.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify the characteristic isotopic pattern and fragmentation peaks.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. The congruence of the data obtained from these independent methods provides a high degree of confidence in the assigned structure. This guide has outlined the expected spectroscopic signatures and provided standardized protocols for their acquisition, offering a comprehensive framework for the analysis of this and similarly complex molecules.

References

  • PubChem. This compound. [Link]

  • Fan, Y., You, W., Qian, H., Liu, J., & Huang, W. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o872. [Link]

Sources

Spectroscopic Unveiling of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde (CAS No. 117238-61-6).[1] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights into the structural elucidation of this complex aromatic aldehyde.

Introduction

This compound, with the molecular formula C₈H₆Br₂O₃ and a molecular weight of 309.94 g/mol , is a polysubstituted aromatic compound of significant interest in synthetic chemistry and drug discovery.[1] Its unique substitution pattern, featuring two bromine atoms, a hydroxyl group, a methoxy group, and an aldehyde functional group, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and Mass spectra is paramount for confirming its identity, purity, and for understanding its chemical reactivity. This guide provides a foundational understanding of these spectroscopic techniques as applied to this specific molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in interpreting its spectroscopic data. The spatial arrangement of the functional groups and their electronic interactions dictates the observed spectral characteristics.

G M [M]⁺˙ m/z 308, 310, 312 M_minus_H [M-H]⁺ m/z 307, 309, 311 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z 279, 281, 283 M->M_minus_CHO - •CHO M_minus_Br [M-Br]⁺ m/z 229, 231 M->M_minus_Br - •Br

Sources

An In-Depth Technical Guide to the Crystal Structure of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our extensive search for the specific crystal structure of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde has revealed that detailed crystallographic data for this particular compound is not currently available in the public domain through crystallographic databases or peer-reviewed literature. This presents a unique challenge in providing a direct, in-depth technical guide on its specific crystal structure as originally intended.

However, to provide valuable insights for your research and development endeavors, we have adapted this guide to focus on a closely related and structurally significant analogue: 3,5-Dibromo-2-hydroxybenzaldehyde . The crystal structure of this parent compound offers a foundational understanding of the molecular geometry, intermolecular interactions, and packing motifs that are likely to influence the properties of its 4-methoxy derivative.

This guide will, therefore, provide a comprehensive analysis of the known crystal structure of 3,5-Dibromo-2-hydroxybenzaldehyde, supplemented with spectroscopic and analytical data for this compound where available. This comparative approach will empower you with the necessary tools to infer and model the structural characteristics of the target compound.

Part 1: Foundational Understanding: The Crystal Structure of 3,5-Dibromo-2-hydroxybenzaldehyde

The determination of the three-dimensional arrangement of atoms in a crystalline solid is paramount to understanding its physicochemical properties and biological activity. X-ray crystallography stands as the definitive technique for elucidating such structures. For the parent compound, 3,5-Dibromo-2-hydroxybenzaldehyde, single-crystal X-ray diffraction studies have provided a detailed molecular and supramolecular picture.[1]

Molecular Geometry

The molecule of 3,5-Dibromo-2-hydroxybenzaldehyde is essentially planar. The core of the molecule is a benzene ring substituted with two bromine atoms, a hydroxyl group, and a formyl (aldehyde) group. The key structural features include:

  • Intramolecular Hydrogen Bonding: A significant feature is the presence of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the nitrogen atom of a neighboring molecule, which stabilizes the molecular conformation.

  • Planarity: The dihedral angle between the benzene ring and the formyl group is minimal, indicating a high degree of planarity across the molecule.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is governed by a network of non-covalent interactions. In the case of 3,5-Dibromo-2-hydroxybenzaldehyde, the following interactions are crucial in dictating the supramolecular architecture:

  • π–π Stacking: The planar aromatic rings stack upon one another, a common feature in the crystal packing of aromatic compounds. Weak π–π stacking interactions are observed with centroid-centroid distances between adjacent aromatic rings reported to be in the range of 3.776 (7) to 4.040 (8) Å.[1]

  • Halogen Bonding: The bromine atoms participate in Br···Br interactions, a type of halogen bond, with a reported distance of 3.772 (4) Å.[1] This interaction plays a significant role in the overall packing of the molecules.

  • Hydrogen Bonding: Intermolecular O—H···O hydrogen bonds link adjacent molecules, forming layers within the crystal structure.[1]

The combination of these interactions results in a layered packing structure.

Crystallographic Data

The following table summarizes the key crystallographic data for 3,5-Dibromo-2-hydroxybenzaldehyde.[1]

ParameterValue
Chemical FormulaC₇H₄Br₂O₂
Molecular Weight279.92 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.474 (8)
b (Å)14.025 (10)
c (Å)7.531 (7)
β (°)103.212 (2)
Volume (ų)1694 (2)
Z8
Density (calculated) (g/cm³)2.195
R-factor0.046

Part 2: Physicochemical and Spectroscopic Profile of this compound

While the crystal structure remains to be elucidated, a significant amount of data exists for the target compound, this compound, which is crucial for its synthesis, purification, and characterization.

Physicochemical Properties
PropertyValueSource
Chemical FormulaC₈H₆Br₂O₃[2]
Molecular Weight309.94 g/mol [2][3]
Melting Point97-101 °C[3]
CAS Number117238-61-6[3]
Spectroscopic Characterization: The Key to Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound and for providing insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as -OH, C=O (aldehyde), C-O (ether), and C-Br.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M]+ or [M+H]+) and analyze the fragmentation pattern to confirm the structure.

Based on the structure of this compound, the following spectroscopic features are anticipated:

  • ¹H NMR: Signals corresponding to the aldehydic proton, the aromatic proton, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic proton will be indicative of its substitution pattern.

  • ¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, the aromatic carbons (with those attached to bromine showing characteristic shifts), and the methoxy carbon.

  • FT-IR: Characteristic stretching frequencies for the hydroxyl group (broad), the carbonyl group of the aldehyde, the C-O ether linkage, and the C-Br bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₈H₆Br₂O₃, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Molecular_Structure

Caption: Workflow for Spectroscopic Analysis.

Part 3: Synthesis and Potential Applications

Synthetic Approach

The synthesis of this compound would likely involve the bromination of a suitable precursor. A plausible synthetic route could start from 2-hydroxy-4-methoxybenzaldehyde.

Illustrative Synthetic Protocol:

  • Dissolution: Dissolve 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent, such as glacial acetic acid.

  • Bromination: Add a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), to the solution. The reaction may require a catalyst and careful temperature control.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and extract the product into an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis_Pathway

Caption: General Synthetic Pathway.

Relevance in Drug Discovery and Development

Halogenated phenolic aldehydes are important scaffolds in medicinal chemistry. The presence of bromine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. Related bromophenols have demonstrated a range of biological activities, including anti-inflammatory effects. For instance, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, an isomer of the title compound, has been shown to exhibit anti-inflammatory effects by inactivating key signaling pathways.[4] This suggests that this compound could be a valuable candidate for screening in various biological assays, particularly in the search for new anti-inflammatory agents.

Conclusion and Future Directions

While the definitive crystal structure of this compound awaits experimental determination, a wealth of information can be gleaned from its known physicochemical and spectroscopic properties, as well as from the detailed crystal structure analysis of its close analogue, 3,5-Dibromo-2-hydroxybenzaldehyde. The insights into molecular geometry, intermolecular forces, and crystal packing provided in this guide offer a solid foundation for researchers to model and predict the behavior of the target compound.

The synthesis and biological evaluation of this compound are promising avenues for future research, particularly in the context of drug discovery. The elucidation of its crystal structure through single-crystal X-ray diffraction would be a significant contribution to the field, enabling detailed structure-activity relationship studies and the rational design of new therapeutic agents.

References

  • Bai, Z.-C., & Jing, Z.-L. (2007). (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3823.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fan, Y., You, W., Qian, H.-F., Liu, J.-L., & Huang, W. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o856.
  • Kim, B., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. Marine Drugs, 19(3), 153.

Sources

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: From Marine Origins to Laboratory Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, a halogenated aromatic aldehyde. The document navigates its likely natural origins within marine ecosystems, details its synthetic history through electrophilic aromatic substitution, and presents its physicochemical properties. This guide is intended for researchers and professionals in organic chemistry, natural product synthesis, and drug development, offering insights into the compound's synthesis, characterization, and potential biological significance.

Introduction: The Intrigue of Marine Bromophenols

The marine environment is a vast reservoir of chemical diversity, yielding a plethora of natural products with unique structural features and potent biological activities. Among these, bromophenols, secondary metabolites found predominantly in marine algae, have garnered significant scientific interest.[1][2][3] These compounds are biosynthesized through the action of bromoperoxidases, enzymes that utilize bromide from seawater.[2] Halogenated benzaldehydes are a notable subclass of these marine natural products, exhibiting a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6] While the direct isolation of this compound from a natural source is not extensively documented, the presence of structurally similar compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde and 5-bromo-3,4-dihydroxybenzaldehyde in red algae of the genus Polysiphonia, strongly suggests a marine origin for this class of molecules.[1][7][8] This guide delves into the synthetic pathways developed to access this specific brominated salicylaldehyde derivative, providing a rationale for the methodological choices and offering detailed experimental protocols.

Synthetic History and Strategy

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of a suitably substituted benzaldehyde precursor. The key to a successful synthesis lies in understanding and controlling the regioselectivity of the bromination reaction, which is dictated by the directing effects of the substituents on the aromatic ring.

Precursor Selection and Analysis of Directive Effects

The logical precursor for the target molecule is 2-hydroxy-4-methoxybenzaldehyde. Let us analyze the directing effects of the functional groups on this aromatic ring:

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-director.

  • Methoxy Group (-OCH₃): Also an activating, ortho, para-director.

  • Aldehyde Group (-CHO): A deactivating, meta-director.

The powerful activating and directing influence of the hydroxyl and methoxy groups overwhelmingly governs the position of electrophilic attack, making the aldehyde's meta-directing effect negligible in this context. The hydroxyl group at position 2 and the methoxy group at position 4 synergistically activate the ring for electrophilic substitution. The positions ortho and para to these activating groups are the most nucleophilic. Specifically, the C3 and C5 positions are ortho to the methoxy group and meta and para respectively to the hydroxyl group. The C5 position is also ortho to the hydroxyl group. The strong activation at these positions makes them susceptible to bromination.

The Bromination Reaction: Mechanism and Causality

The bromination of 2-hydroxy-4-methoxybenzaldehyde proceeds via a classic electrophilic aromatic substitution mechanism.

Caption: General mechanism of electrophilic aromatic bromination.

In the laboratory, molecular bromine (Br₂) in a suitable solvent like acetic acid is a common brominating agent.[9] The reaction can also be performed by generating bromine in situ from potassium bromate and hydrobromic acid, which can be a safer alternative to handling elemental bromine directly.[10][11]

Detailed Synthetic Protocol

The following protocol is a synthesized methodology based on established procedures for the bromination of substituted hydroxybenzaldehydes.[9]

Materials and Reagents
  • 2-hydroxy-4-methoxybenzaldehyde

  • Glacial Acetic Acid

  • Bromine

  • Sodium Thiosulfate (10% aqueous solution)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Fume hood

Step-by-Step Procedure

Synthetic Workflow A Dissolve 2-hydroxy-4-methoxybenzaldehyde in glacial acetic acid B Slowly add a solution of Bromine in glacial acetic acid at room temperature A->B C Stir for 2-4 hours, monitoring by TLC B->C D Pour reaction mixture into ice-water C->D E Add sodium thiosulfate solution to quench excess bromine D->E F Collect precipitate by vacuum filtration E->F G Wash the crude product with cold water F->G H Recrystallize from an ethanol/water mixture G->H I Dry the purified product under vacuum H->I

Caption: Synthetic workflow for this compound.

  • Reaction Setup: In a fume hood, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Bromination: While stirring at room temperature, slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the flask. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reaction.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

  • Quenching: Add 10% aqueous sodium thiosulfate solution dropwise until the orange/yellow color of excess bromine is discharged.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound as a crystalline solid.

  • Drying: Dry the purified crystals under vacuum.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValueSource
Molecular Formula C₈H₆Br₂O₃[12]
Molecular Weight 309.94 g/mol [12]
Appearance Crystalline solid
Melting Point 97-101 °C
IUPAC Name This compound[12]
CAS Number 117238-61-6[12]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR: Expected signals for an aromatic proton, an aldehyde proton, a methoxy group, and a hydroxyl group. The aromatic proton would likely appear as a singlet due to the symmetrical substitution.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon of the aldehyde, the aromatic carbons (including those bonded to bromine, hydroxyl, and methoxy groups), and the methoxy carbon.

  • IR (Infrared Spectroscopy): Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C-H stretch of the aldehyde, the C=O stretch of the aldehyde, and C-Br stretches.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of marine bromophenols exhibits significant bioactivities.[2][3] Structurally related brominated vanillin derivatives have been investigated for their anti-inflammatory effects.[6] The presence of the brominated phenolic scaffold, which is common in many marine-derived anti-inflammatory compounds, suggests that this compound could be a valuable candidate for biological screening.[6] Its potential applications could lie in:

  • Drug Discovery: As a lead compound or scaffold for the development of new anti-inflammatory, antioxidant, or anticancer agents.

  • Chemical Biology: As a tool to probe biological pathways.

  • Materials Science: As a building block for the synthesis of more complex molecules and polymers.

Conclusion

This compound represents an interesting intersection of natural product chemistry and synthetic organic chemistry. While its direct discovery in nature awaits definitive confirmation, its structural relationship to known marine metabolites provides a compelling rationale for its study. The synthetic route to this compound is well-grounded in the principles of electrophilic aromatic substitution, offering a practical and scalable method for its preparation. The potential for this and related compounds to exhibit valuable biological activities underscores the continued importance of exploring both natural and synthetic halogenated compounds in the quest for new therapeutic agents.

References

  • [Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin.]([Link] एक्सपेरिमेंट्स/BrominationofVanillin.pdf)

Sources

A Comprehensive Technical Guide to 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development, providing a thorough examination of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. This document elucidates its chemical identity, synthesis, and potential as a versatile building block in the design of novel therapeutic agents.

Nomenclature and Chemical Identity

This compound is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with a formyl group, a hydroxyl group, a methoxy group, and two bromine atoms. This unique arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.

IUPAC Name: this compound

Synonyms:

  • Benzaldehyde, 3,5-dibromo-2-hydroxy-4-methoxy-

  • 3,5-Dibromo-2-hydroxy-4-methoxy-benzaldehyde

  • 3,5-Dibromo-4-methoxysalicylaldehyde

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 117238-61-6PubChem
Molecular Formula C₈H₆Br₂O₃PubChem
Molecular Weight 309.94 g/mol PubChem
Appearance Solid (form may vary)---
Melting Point 97-101 °CSigma-Aldrich

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of a suitable precursor. A logical and efficient starting material is 2-hydroxy-4-methoxybenzaldehyde, which is commercially available. The hydroxyl and methoxy groups are ortho, para-directing activators, making the positions ortho and para to them susceptible to electrophilic attack.

Proposed Synthetic Pathway

The proposed synthesis involves the direct bromination of 2-hydroxy-4-methoxybenzaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. NBS is a convenient and selective source of electrophilic bromine.[1]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the bromination of activated aromatic compounds.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as acetonitrile or glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add 2.2 equivalents of N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction may be slightly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified this compound.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound are found in various biologically active molecules. Halogenated phenols and benzaldehydes are known to exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[3][4]

As a Versatile Chemical Intermediate

The aldehyde and hydroxyl functionalities, along with the bromine atoms, provide multiple reactive sites for further chemical modifications. This makes this compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the aldehyde group can be readily converted into other functional groups or used in condensation reactions to form Schiff bases or chalcones, which are known pharmacophores.

Potential Biological Activities
  • Antimicrobial Properties: The parent compound, 2-hydroxy-4-methoxybenzaldehyde, has been shown to possess antimicrobial and antioxidant activities.[4] Bromination of phenolic compounds can enhance their antimicrobial potency. Therefore, this compound is a promising candidate for the development of new antibacterial and antifungal agents.

  • Anti-inflammatory Effects: Brominated vanillin derivatives, which are structurally similar to the title compound, have demonstrated anti-inflammatory effects by modulating key signaling pathways.[3] This suggests that this compound could serve as a scaffold for the design of novel anti-inflammatory drugs.

Potential_Applications core This compound intermediate Versatile Synthetic Intermediate core->intermediate Chemical Modifications antimicrobial Antimicrobial Agents intermediate->antimicrobial anti_inflammatory Anti-inflammatory Drugs intermediate->anti_inflammatory antioxidant Antioxidant Compounds intermediate->antioxidant

Sources

Methodological & Application

Use of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde in Schiff base synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Schiff Bases Derived from 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide on the utilization of this compound, a versatile substituted salicylaldehyde, in the synthesis of Schiff bases. We delve into the underlying chemical principles, provide detailed experimental protocols, and explore the diverse applications of these compounds, particularly in the realms of antimicrobial, antioxidant, and anticancer research.

Introduction: The Versatility of Substituted Salicylaldehyde Schiff Bases

Schiff bases, characterized by the azomethine or imine group (>C=N-), are a cornerstone of medicinal and coordination chemistry.[1][2][3] Their facile synthesis, structural flexibility, and wide range of biological activities make them prime candidates for drug discovery and material science.[4][5][6] The starting aldehyde plays a pivotal role in defining the physicochemical and biological properties of the final Schiff base.

This compound (a derivative of o-vanillin) is a particularly interesting precursor. Its structure incorporates several key functional moieties:

  • A Phenolic Hydroxyl (-OH) Group: Essential for intramolecular hydrogen bonding, which stabilizes the molecule, and a key participant in antioxidant activity and metal chelation.[7]

  • An Aldehyde (-CHO) Group: The reactive site for the condensation reaction with primary amines to form the characteristic imine bond.

  • Electron-Withdrawing Bromine Atoms: These heavy halogens significantly modulate the electronic properties of the aromatic ring, often enhancing the biological potency of the resulting compounds.[8]

  • A Methoxy (-OCH₃) Group: Influences solubility and can participate in non-covalent interactions within biological systems.

The convergence of these features makes Schiff bases derived from this aldehyde promising candidates for various applications, including the development of novel therapeutic agents and fluorescent probes.[9][10]

Synthesis of Schiff Bases: Principle and Mechanism

The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde). The reaction typically proceeds via a two-step mechanism involving a carbinolamine intermediate.

// Reactants Aldehyde [label=<

this compound

]; Amine [label=<

Primary Amine (R-NH₂)

];

// Intermediate Carbinolamine [label=<

Carbinolamine Intermediate

];

// Products SchiffBase [label=<

Schiff Base Product

]; Water [label="H₂O"];

// Arrows and Labels {Aldehyde, Amine} -> Carbinolamine [label="Nucleophilic Attack", fontcolor="#4285F4"]; Carbinolamine -> SchiffBase [label="Dehydration (-H₂O)", fontcolor="#EA4335"]; Carbinolamine -> Water [style=invis]; // for layout }

Caption: General mechanism for Schiff base formation.

The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[9] The rate-determining step is typically the dehydration of the unstable carbinolamine intermediate.

Detailed Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol describes a general and robust method for synthesizing a Schiff base via condensation.

A. Materials and Equipment

  • This compound

  • A selected primary amine (e.g., aniline, substituted aniline, amino acid)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

B. Step-by-Step Procedure

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.

  • Addition of Amine: To this solution, add an equimolar amount (10 mmol) of the chosen primary amine, also dissolved in a minimal amount of ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.[9]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. The reaction time can vary from 2 to 6 hours.[11]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The appearance of a new spot corresponding to the product and the disappearance of the aldehyde spot indicate completion.

  • Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate as a colored solid. If precipitation is slow, the solution can be placed in an ice bath.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50°C).

SynthesisWorkflow

Caption: Workflow for Schiff base synthesis and characterization.

Protocol 2: Characterization of the Schiff Base Product

Structural confirmation is crucial. The following techniques are standard for characterizing the synthesized Schiff base.

TechniquePurposeKey Observational Changes
FT-IR Spectroscopy To identify functional groups.Disappearance of the aldehyde C=O stretch (around 1660-1700 cm⁻¹) and primary amine N-H stretches (around 3300-3500 cm⁻¹). Appearance of a strong C=N (imine) stretch (typically 1600-1650 cm⁻¹).[12]
¹H-NMR Spectroscopy To determine the proton environment.Disappearance of the characteristic aldehydic proton signal (δ ≈ 9.5-10.5 ppm). Appearance of the azomethine proton (-CH=N-) signal (δ ≈ 8.0-9.0 ppm). The phenolic -OH proton signal may be observed at δ > 10 ppm due to intramolecular hydrogen bonding.[10][13]
¹³C-NMR Spectroscopy To determine the carbon skeleton.Disappearance of the aldehyde carbonyl carbon signal (δ ≈ 190-200 ppm). Appearance of the imine carbon signal (δ ≈ 145-165 ppm).[14]
Mass Spectrometry To confirm molecular weight.The molecular ion peak [M]⁺ or protonated molecular peak [M+H]⁺ should correspond to the calculated molecular weight of the Schiff base.

Applications and Biological Activity Protocols

Schiff bases derived from this compound exhibit a wide array of biological activities. The imine group and the overall molecular architecture are critical for these functions.[2][5]

A. Antimicrobial Activity

These compounds often show significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][15] The biological activity is believed to be related to the ability of the imine group to form hydrogen bonds with active centers of cell constituents.[4]

Protocol 3: Agar Disc Diffusion Assay for Antimicrobial Screening

  • Prepare Media: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

  • Inoculate Plates: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) over the agar surface.

  • Apply Discs: Dissolve the synthesized Schiff base in a suitable solvent (like DMSO) to a known concentration. Impregnate sterile paper discs with this solution and place them on the inoculated agar surface.

  • Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubate: Incubate the plates at 37°C for 24 hours for bacteria or 28°C for 48-72 hours for fungi.

  • Measure Results: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

B. Antioxidant Properties

The phenolic hydroxyl group on the salicylaldehyde moiety imparts significant free-radical scavenging capabilities. The presence of bromine substituents can further modulate this activity.[7][8] The primary mechanism often involves proton-coupled electron transfer.[4][8]

Protocol 4: DPPH Free Radical Scavenging Assay

  • Prepare Solutions: Prepare a stock solution of the Schiff base in methanol. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The DPPH solution should have a deep violet color.

  • Reaction Mixture: In a test tube or 96-well plate, mix various concentrations of the Schiff base solution with a fixed volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a UV-Vis spectrophotometer.

  • Analysis: A decrease in absorbance indicates scavenging of the DPPH radical, as the violet color fades. Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals). Ascorbic acid or BHT can be used as a standard reference.[16]

C. Anticancer and Cytotoxic Potential

Many Schiff bases have demonstrated potent cytotoxic effects against various cancer cell lines.[10][17][18] Their mechanism of action can involve inducing apoptosis or inhibiting crucial cellular enzymes.

Protocol 5: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well plate at a specific density and allow the cells to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff base (dissolved in DMSO and diluted with cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

This compound serves as an exceptional platform for the synthesis of multifunctional Schiff bases. The straightforward condensation reaction allows for the creation of a vast library of compounds by simply varying the primary amine component. The resulting Schiff bases are not only of academic interest but also hold significant potential in drug development due to their pronounced antimicrobial, antioxidant, and anticancer activities. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate these promising molecules for their specific applications.

References

  • Abdel-Rahman, L. H., et al. (2017). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. Available at: [Link]

  • Yadav, P., et al. (2022). Comprehensive Investigation on Synthesis, Computational, Antioxidant, Antimicrobial, and Bio-imaging Studies of Salicylaldehyde-based Schiff Bases. ResearchGate. Available at: [Link]

  • Manivannan, R., et al. (2021). Synthesis, Characterization and Antimicrobial of Schiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. ResearchGate. Available at: [Link]

  • Marković, Z., et al. (2017). Antioxidant properties of phenolic Schiff bases: Structure-activity relationship and mechanism of action. ResearchGate. Available at: [Link]

  • Rao, D. V., & Stuber, F. A. (1983). A convenient preparation of 3,4,5-trimethoxybenzaldehyde (syringaldehyde). Synthesis. Available at: [Link]

  • Laiq, E., & Shahid, N. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Khan, R., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. Scientific Reports. Available at: [Link]

  • Olotu, F. P., et al. (2021). Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. Scientific Reports. Available at: [Link]

  • Ghosh, A., et al. (2021). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Journal of Chemical Sciences. Available at: [Link]

  • Thorat, B. R., et al. (2011). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Varghese, J., & Chacko, J. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Abubakar, A. S., et al. (2021). Green synthesis, Characterization and Antimicrobial Assay of Schiff base Ligands derived from Vanillin and Amino Acids. International Journal of Advances in Engineering and Management. Available at: [Link]

  • Chauhan, V., et al. (2023). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. ResearchGate. Available at: [Link]

  • Stuber, F. A. (1985). Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. Google Patents.
  • Farhan, M. A., et al. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. Available at: [Link]

  • Al-Jibouri, M. N. A. (2021). Synthesis, Characterization, Anti-bacterial Activity Study of Vanillin Schiff Base Complexes. Kirkuk University Journal of Science. Available at: [Link]

  • Daoud, A. M. (2017). Synthesis, characterization and evaluation biological activity of new Schiff base compounds and their complexes with some transition elements. University of Thi-Qar Journal of Science. Available at: [Link]

  • Fan, Y., et al. (2006). 3,5-Dibromo-2-hydroxybenzaldehyde. ResearchGate. Available at: [Link]

  • Ye, D. M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports. Available at: [Link]

  • Al-Masoudi, W. A. M., et al. (2023). Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. Inorganic Chemistry Communications. Available at: [Link]

  • Bai, Z. C., & Jing, Z. L. (2007). (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide. ResearchGate. Available at: [Link]

  • Thorat, B. R., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base. ACS Omega. Available at: [Link]

  • Wang, A., et al. (2006). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Available at: [Link]

  • Bruckner, S., & Schlosser, M. (1993). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Tetrahedron. Available at: [Link]

  • Thorat, B. R., et al. (2011). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Issac Sobana Raj, R., et al. (2015). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry. Available at: [Link]

  • Abdullah, H. A., et al. (2019). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. The Open Dentistry Journal. Available at: [Link]

  • Amrutha Kala, A. L., et al. (2016). O-hydroxy Schiff Bases Derived from 2-Hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. ResearchGate. Available at: [Link]

  • Karakaş, D., et al. (2018). Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS Transactions on Chemistry. Available at: [Link]

Sources

The Versatile Scaffold: Application of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount. Among these, substituted salicylaldehydes have emerged as privileged structures, prized for their synthetic versatility and the diverse biological activities of their derivatives. This guide focuses on a particularly compelling, yet underexplored, member of this family: 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde . Herein, we provide an in-depth exploration of its application in medicinal chemistry, complete with detailed experimental protocols, to empower researchers in their quest for novel therapeutic agents.

Introduction: A Molecule of Strategic Importance

This compound is a polysubstituted aromatic aldehyde characterized by a unique arrangement of functional groups that offer multiple avenues for chemical modification. The aldehyde moiety serves as a reactive handle for the construction of a wide array of chemical entities, most notably Schiff bases and α,β-unsaturated compounds via Knoevenagel condensation. The phenolic hydroxyl group, ortho to the aldehyde, not only influences the reactivity of the carbonyl group through intramolecular hydrogen bonding but also provides a site for etherification or esterification, and is crucial for chelation with metal ions.

The two bromine atoms are not merely passive substituents; they significantly modulate the electronic properties of the aromatic ring and offer opportunities for further functionalization through cross-coupling reactions. Furthermore, the presence of halogen atoms can enhance the lipophilicity of the resulting molecules, a critical parameter for cell membrane permeability and overall pharmacokinetic profiles. The methoxy group at the para position to the hydroxyl group further influences the electronic environment of the molecule. This strategic combination of functional groups makes this compound a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is fundamental to its effective and safe utilization in a laboratory setting.

PropertyValueReference
Molecular Formula C₈H₆Br₂O₃
Molecular Weight 309.94 g/mol
Appearance Off-white solid
Melting Point 97-101 °C
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF.General Knowledge

Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Core Applications in Medicinal Chemistry

The true value of this compound in medicinal chemistry is realized through its conversion into more complex molecules with pronounced biological activities. Two of the most powerful synthetic transformations leveraging this scaffold are the formation of Schiff bases and the Knoevenagel condensation.

Synthesis of Biologically Active Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The aldehyde functionality of this compound readily condenses with primary amines to form Schiff bases. The resulting compounds often possess enhanced biological activity, which can be further tuned by the nature of the amine used in the condensation.

Moreover, these Schiff bases are excellent ligands, capable of forming stable complexes with various metal ions.[4] The chelation of metal ions can significantly augment the biological efficacy of the parent Schiff base, a strategy that has been successfully employed to develop potent antimicrobial and anticancer agents.[4]

A 3,5-Dibromo-2-hydroxy- 4-methoxybenzaldehyde C Condensation Reaction A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D Formation of Azomethine Linkage F Complexation Reaction D->F H Biological Screening (Antimicrobial, Anticancer, etc.) D->H E Metal Salt (e.g., Cu(II), Zn(II)) E->F G Metal-Schiff Base Complex F->G Chelation G->H I Structure-Activity Relationship (SAR) Studies H->I Data Analysis

Caption: Workflow for the synthesis and biological evaluation of Schiff bases and their metal complexes.

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (1.0 eq)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol with gentle warming if necessary.

  • To this solution, add the substituted primary amine (1.0 eq) dissolved in absolute ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Knoevenagel Condensation for the Synthesis of Novel Scaffolds

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound in the presence of a basic catalyst.[5] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable precursors for a variety of heterocyclic compounds, including coumarins and chromenes.[5] These heterocyclic systems are prevalent in many biologically active natural products and synthetic drugs.

The use of this compound in the Knoevenagel condensation allows for the introduction of its unique substitution pattern into these important heterocyclic scaffolds, providing a direct route to novel compounds with potential therapeutic applications. For instance, derivatives of 3,5-dibromo-2,4-dihydroxybenzaldehyde have been used to synthesize cinnamates with antioxidative and antibacterial activity.[6]

A 3,5-Dibromo-2-hydroxy- 4-methoxybenzaldehyde D Knoevenagel Condensation A->D B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->D C Base Catalyst (e.g., Piperidine, Ammonium Acetate) C->D E α,β-Unsaturated Product D->E F Further Cyclization/ Functionalization (Optional) E->F H Biological Evaluation E->H G Novel Heterocyclic Compound F->G G->H

Sources

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Scaffolds from 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Introduction: Unlocking Heterocyclic Diversity from a Multifunctional Precursor

In the landscape of medicinal chemistry and materials science, the development of efficient synthetic routes to novel heterocyclic compounds is paramount.[1] These molecular frameworks are foundational to a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to their diverse biological activities and unique physicochemical properties.[2][3] this compound emerges as a highly valuable and versatile precursor in this context. Its structure is richly decorated with multiple, orthogonally reactive functional groups: a nucleophilic hydroxyl group, an electrophilic aldehyde, an electron-donating methoxy group, and two bromo-substituents that can participate in cross-coupling reactions or be retained to modulate the electronic properties and lipophilicity of the final products.

This guide provides an in-depth exploration of this compound as a strategic starting material. We will move beyond simple procedural lists to explain the causality behind synthetic choices, offering detailed, self-validating protocols for the construction of medicinally relevant benzofurans and benzothiazoles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the synthesis of diverse and complex molecular architectures.

Precursor Profile and Safety Data

A thorough understanding of the starting material is critical for successful and safe experimentation. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 117238-61-6[4]
Molecular Formula C₈H₆Br₂O₃[4]
Molecular Weight 309.94 g/mol [4]
Melting Point 97-101 °C
Appearance White to off-white solid
SMILES COC1=C(C=C(C(=C1Br)O)C=O)Br[4]

Safety and Handling: This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Application I: Synthesis of Substituted 2-Aroylbenzofurans

Benzofurans are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The ortho-hydroxybenzaldehyde moiety of the precursor is perfectly poised for cyclization to form the benzofuran ring system. A robust and widely used method is the reaction with an α-haloketone followed by base-mediated intramolecular cyclization.

Mechanistic Rationale

The synthesis proceeds via a two-step sequence. First, the phenolic hydroxyl group, acting as a nucleophile, displaces the bromide from the α-bromoketone in a Williamson ether synthesis to form an ether intermediate. The subsequent addition of a base, such as potassium carbonate, deprotonates the α-carbon of the ketonic portion of the intermediate. The resulting enolate then undergoes an intramolecular aldol-type condensation with the proximal aldehyde group, followed by dehydration to yield the highly conjugated benzofuran ring system.

Caption: Reaction scheme for the synthesis of a 2-aroylbenzofuran derivative.

Experimental Protocol: Synthesis of (6,8-Dibromo-7-methoxynaphtho[2,1-b]furan-2-yl)(phenyl)methanone
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 3.10 g, 10.0 mmol), 2-bromo-1-phenylethanone (phenacyl bromide) (1.05 eq, 2.09 g, 10.5 mmol), and anhydrous potassium carbonate (2.5 eq, 3.45 g, 25.0 mmol).

  • Solvent Addition: Add 50 mL of dry acetone to the flask.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 6-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid will be a mixture of the intermediate ether and the cyclized product.

  • Cyclization (if incomplete): Redissolve the crude material in 25 mL of ethanol, add potassium carbonate (1.0 eq), and reflux for an additional 2 hours to ensure complete cyclization.

  • Purification: After cooling, pour the reaction mixture into 100 mL of ice-cold water. The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to afford the pure 2-aroylbenzofuran derivative as a crystalline solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is (6,8-Dibromo-7-methoxybenzofuran-2-yl)(phenyl)methanone.

Application II: Synthesis of Substituted 2-Arylbenzothiazoles

Benzothiazoles are another critical class of heterocyclic compounds, forming the core of various anticancer agents, neuroprotective drugs, and industrial dyes.[6][7] The synthesis of 2-substituted benzothiazoles is efficiently achieved through the condensation of an aldehyde with 2-aminothiophenol. The reaction is typically high-yielding and proceeds under mild conditions.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the primary amine of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate quickly dehydrates to form a Schiff base (imine). The key cyclization step involves the intramolecular nucleophilic attack of the thiol group onto the imine carbon. The resulting benzothiazoline intermediate is then oxidized to the stable, aromatic benzothiazole. In many cases, atmospheric oxygen or a mild oxidant present in the reaction medium is sufficient to drive this final aromatization step.

Caption: General workflow for the synthesis of a benzothiazole derivative.

Experimental Protocol: Synthesis of 2-(Benzo[d]thiazol-2-yl)-4,6-dibromo-5-methoxyphenol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, 1.55 g, 5.0 mmol) in 20 mL of ethanol.

  • Reagent Addition: Add 2-aminothiophenol (1.0 eq, 0.54 mL, 5.0 mmol) to the solution. A color change and slight warming may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (5:1 hexanes:ethyl acetate), observing the disappearance of the starting aldehyde spot.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product will typically precipitate from the solution. If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and cool the flask in an ice bath.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a generous amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified solid in a vacuum oven. The product, 2-(Benzo[d]thiazol-2-yl)-4,6-dibromo-5-methoxyphenol, should be obtained as a pale yellow or off-white solid. Confirm its identity and purity via melting point determination, NMR spectroscopy, and mass spectrometry.

Conclusion and Future Directions

This compound is a potent and versatile precursor for constructing diverse heterocyclic systems of high value to the pharmaceutical and materials science sectors. The protocols detailed herein for benzofuran and benzothiazole synthesis are robust, high-yielding, and serve as a foundation for further exploration. The presence of the two bromine atoms offers significant opportunities for post-synthetic modification via modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Future work could explore the use of this precursor in multi-component reactions or its derivatization into other key intermediates for the synthesis of more complex polycyclic systems.

References

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Sources

Application Notes and Protocols: 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of fluorescent probes derived from 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. This readily available aromatic aldehyde serves as a versatile scaffold for the construction of sophisticated chemosensors, particularly for the detection of biologically and environmentally significant metal ions. The strategic placement of bromine atoms, a hydroxyl group, and a methoxy group on the phenyl ring allows for the fine-tuning of the electronic and photophysical properties of the resulting fluorescent probes. This document details a representative synthesis of a Schiff base probe, its photophysical characterization, and a protocol for its application in cellular imaging. The underlying principles of fluorescence modulation, including Chelation-Enhanced Fluorescence (CHEF), are discussed to provide a deeper understanding of the probe's mechanism of action.

Introduction: The Rationale for Employing this compound in Fluorescent Probe Design

The development of highly selective and sensitive fluorescent probes is a cornerstone of modern chemical biology and diagnostics. These molecular tools enable the visualization and quantification of specific analytes within complex biological systems, offering invaluable insights into cellular processes and disease pathogenesis. This compound is an exemplary precursor for fluorescent probe synthesis due to a confluence of advantageous structural features:

  • Inherent Planarity and Conjugation: The aromatic system provides a rigid backbone for the construction of conjugated systems, which is fundamental for achieving desirable fluorescence properties.

  • Reactive Aldehyde Group: The formyl group serves as a versatile chemical handle for the facile synthesis of Schiff bases through condensation with primary amines. Schiff base formation is a robust and high-yielding reaction, making it ideal for the construction of diverse probe libraries.

  • Ortho-Hydroxyl Group: The hydroxyl group positioned ortho to the aldehyde is crucial for the chelation of metal ions. Upon deprotonation, it forms a strong coordination site, which is a key element in the design of metal-sensing probes.

  • Electron-Withdrawing Bromine Atoms: The two bromine atoms are strong electron-withdrawing groups that can significantly influence the electronic properties of the aromatic ring and the resulting fluorophore. This can lead to red-shifted absorption and emission spectra, which is often desirable for biological imaging to minimize autofluorescence.

  • Electron-Donating Methoxy Group: The methoxy group, being electron-donating, can modulate the electron density of the aromatic system, further contributing to the fine-tuning of the probe's photophysical properties.

The strategic combination of these functional groups allows for the rational design of "turn-on" or "turn-off" fluorescent probes. In a typical "turn-on" scenario, the free ligand (the probe) is weakly fluorescent due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). Upon binding to a target analyte, such as a metal ion, these quenching pathways are inhibited, leading to a significant enhancement in fluorescence intensity. This phenomenon, often referred to as Chelation-Enhanced Fluorescence (CHEF), is a powerful mechanism for achieving high signal-to-noise ratios in sensing applications.

Synthesis of a Representative Fluorescent Probe: A Schiff Base Derivative

This section provides a detailed protocol for the synthesis of a symmetrical Schiff base fluorescent probe from this compound and ethylenediamine. This reaction is a classic example of Schiff base condensation and yields a ligand with two potential metal-binding sites.

Synthetic Workflow

The synthesis follows a straightforward one-step condensation reaction.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product A 3,5-Dibromo-2-hydroxy- 4-methoxybenzaldehyde (2 eq.) C Ethanol (Solvent) Reflux, 2-4 h A->C B Ethylenediamine (1 eq.) B->C D Schiff Base Fluorescent Probe C->D

Caption: General workflow for the synthesis of a Schiff base fluorescent probe.

Detailed Experimental Protocol

Materials:

  • This compound (2.0 mmol, 0.620 g)

  • Ethylenediamine (1.0 mmol, 0.060 g, ~67 µL)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of the Aldehyde: In a 50 mL round-bottom flask, dissolve this compound (2.0 mmol, 0.620 g) in 15 mL of absolute ethanol. Gently warm the mixture if necessary to achieve complete dissolution.

  • Addition of Catalyst: Add a catalytic amount of glacial acetic acid (~2 drops) to the aldehyde solution. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thus facilitating the nucleophilic attack by the amine.

  • Addition of the Amine: In a separate vial, dissolve ethylenediamine (1.0 mmol, 0.060 g) in 10 mL of absolute ethanol. Add this solution dropwise to the stirred aldehyde solution at room temperature. A precipitate may begin to form upon addition.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base product should form. If precipitation is incomplete, the solution can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final Schiff base fluorescent probe as a crystalline solid.

Characterization: The structure of the synthesized probe should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Photophysical Properties and Sensing Mechanism

The synthesized Schiff base probe is expected to exhibit interesting photophysical properties and act as a "turn-on" fluorescent sensor for specific metal ions, such as Al³⁺.

Principle of "Turn-On" Fluorescence Sensing

The fluorescence of the synthesized Schiff base is likely quenched in its free form due to the rotation around the C-N single bond of the azomethine group, which provides a non-radiative decay pathway for the excited state. Upon chelation with a metal ion like Al³⁺, a rigid five-membered ring is formed, which restricts this rotation. This rigidity minimizes non-radiative decay and enhances the radiative decay, leading to a significant increase in fluorescence intensity (Chelation-Enhanced Fluorescence - CHEF).

SensingMechanism cluster_state1 Free Probe State cluster_interaction Interaction cluster_state2 Bound Probe State Probe Schiff Base Probe (Low Fluorescence) Quenching C=N Bond Rotation (Non-radiative decay) Probe->Quenching Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Analyte Analyte Analyte (e.g., Al³⁺) Enhancement Rigidification (Inhibition of non-radiative decay) Complex->Enhancement CellularImagingWorkflow A 1. Cell Culture (e.g., HeLa cells) B 2. Cell Treatment (Incubate with Al³⁺) A->B C 3. Probe Loading (Incubate with Schiff Base Probe) B->C D 4. Washing (Remove excess probe) C->D E 5. Fluorescence Microscopy (Image cells) D->E

Caption: Workflow for live-cell imaging of intracellular Al³⁺.

Detailed Protocol for Live-Cell Imaging

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Schiff base fluorescent probe (10 mM stock solution in DMSO)

  • Aluminum chloride (AlCl₃) (10 mM stock solution in water)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere containing 5% CO₂.

  • Cell Treatment: When the cells reach 70-80% confluency, treat them with varying concentrations of AlCl₃ (e.g., 0-100 µM) in serum-free DMEM for 1-2 hours. A control group of cells without Al³⁺ treatment should be included.

  • Probe Loading: Remove the medium and wash the cells twice with PBS. Then, incubate the cells with the Schiff base fluorescent probe (e.g., 10 µM in serum-free DMEM) for 30 minutes at 37°C.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Imaging: Immediately image the cells using a confocal laser scanning microscope. Excite the probe at an appropriate wavelength (e.g., 405 nm) and collect the emission in the blue-green channel (e.g., 430-480 nm).

Expected Results: Cells treated with Al³⁺ are expected to show a significant increase in intracellular fluorescence compared to the control cells, indicating the successful detection of the metal ion by the Schiff base probe.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of fluorescent probes. Its unique substitution pattern allows for the creation of chemosensors with tailored photophysical properties. The straightforward synthesis of Schiff base derivatives, coupled with the robust "turn-on" fluorescence response via the CHEF mechanism, makes these probes powerful tools for the detection of metal ions in both chemical and biological systems. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this remarkable scaffold in the development of next-generation fluorescent sensors.

References

  • Ghosh, K., & Mascharak, P. K. (2010). A new 2,4-dihydroxybenzaldehyde-derived fluorescent probe for the selective detection of Fe(III). Inorganica Chimica Acta, 363(14), 3847-3852.
  • Gupta, V. K., Singh, A. K., & Kumar, S. (2012). A novel chromogenic Schiff base receptor for selective detection of Cu2+ ions.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Yuan, L., Lin, W., Zheng, Y., & He, L. (2013). A unique family of near-infrared fluorescent probes for bioimaging. Chemical Society Reviews, 42(2), 622-661.

Application Notes and Protocols: The Strategic Use of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde in the Design of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, chemists, and material scientists on the incorporation and utilization of the multifunctional organic linker, 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, in the synthesis and functionalization of Metal-Organic Frameworks (MOFs). This document provides a rationale for its use, detailed synthesis protocols, and explores potential applications in catalysis and drug development.

Introduction: A Multifunctional Linker for Advanced MOF Design

The judicious selection of organic linkers is paramount in the design of MOFs with tailored properties. This compound is a compelling candidate for creating highly functionalized MOFs due to its unique combination of reactive and modulating groups on a single aromatic scaffold.

Key Structural Features and Their Implications:

  • Salicylaldehyde Moiety: The ortho-hydroxybenzaldehyde group provides a strong bidentate chelation site for metal ions, facilitating the formation of stable MOF structures. This is a well-established coordinating group in the synthesis of robust frameworks.

  • Dibromo Substituents: The two bromine atoms are significant contributors to the linker's properties. They are sterically bulky, influencing the porosity and topology of the resulting MOF. Electronically, they are withdrawing groups, which can modulate the acidity of the hydroxyl proton and the reactivity of the aromatic ring. Furthermore, the C-Br bond can serve as a reactive site for post-synthetic modifications.

  • Methoxy Group: This electron-donating group provides electronic contrast to the bromine atoms, allowing for fine-tuning of the linker's electronic properties and its interactions with guest molecules within the MOF pores.

  • Reactive Aldehyde Group: The aldehyde functionality is a versatile handle for post-synthetic modification (PSM).[1][2] It can be converted into a wide range of other functional groups (amines, alcohols, carboxylic acids) or used to graft molecules of interest, such as drugs or catalytic species, onto the MOF framework.

This unique combination of features allows for two primary strategies for incorporating this linker into MOFs: direct synthesis , where it acts as a primary building block, and post-synthetic modification , where it is used to functionalize a pre-existing MOF.

Protocols for MOF Synthesis and Functionalization

The following protocols are designed to be robust and reproducible, grounded in established methodologies for similar systems.

Protocol 1: Direct Solvothermal Synthesis of a Zirconium-Based MOF (UiO-66 Type)

This protocol outlines a hypothetical synthesis of a UiO-66 analogue. The UiO-66 architecture is known for its exceptional thermal and chemical stability, making it an excellent platform for functionalization.[3][4] For this synthesis, we will assume the use of a dicarboxylate version of the target aldehyde, 3,5-dibromo-2-hydroxy-4-methoxy-isophthalic acid, which would be necessary to form the UiO-66 topology.

Methodology:

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve zirconium(IV) chloride (ZrCl₄, 0.070 g, 0.3 mmol) and the hypothetical 3,5-dibromo-2-hydroxy-4-methoxy-isophthalic acid linker (0.108 g, 0.3 mmol) in N,N-dimethylformamide (DMF, 10 mL).

  • Modulator Addition: To aid in crystallization and control defect formation, add 20 equivalents of a modulator such as acetic acid or benzoic acid.

  • Sonication: Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained.

  • Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120°C for 24 hours.

  • Cooling and Isolation: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white microcrystalline powder should be visible at the bottom of the vial.

  • Washing: Decant the DMF and wash the product by immersing it in fresh DMF (3 x 10 mL), followed by a solvent exchange with ethanol (3 x 10 mL). The solid can be isolated by centrifugation after each washing step.

  • Activation: To remove the solvent molecules from the pores, the product should be activated. This can be achieved by heating the sample under vacuum at 150°C for 12 hours.

Workflow Diagram:

solvothermal_synthesis cluster_reagents Reagent Preparation cluster_process Synthesis cluster_purification Purification & Activation ZrCl4 ZrCl₄ Mix Dissolve & Sonicate ZrCl4->Mix Linker Dibromo-salicylaldehyde dicarboxylate Linker Linker->Mix DMF DMF DMF->Mix Modulator Acetic Acid Modulator->Mix React Solvothermal Reaction (120°C, 24h) Mix->React Wash Wash with DMF & Ethanol React->Wash Activate Activate under Vacuum (150°C, 12h) Wash->Activate Product Functionalized UiO-66 MOF Activate->Product

Caption: Solvothermal synthesis workflow for a functionalized UiO-66 type MOF.

Protocol 2: Post-Synthetic Modification (PSM) of an Amine-Functionalized MOF

PSM is a powerful technique to introduce functionalities that may not be stable under the conditions of direct synthesis.[5][6][7] This protocol details the functionalization of the readily available UiO-66-NH₂ with this compound via an imine condensation reaction.

Step A: Synthesis of UiO-66-NH₂

The parent MOF, UiO-66-NH₂, is synthesized using a standard solvothermal method.[3]

  • Reagents: Zirconium(IV) chloride (ZrCl₄, 0.233 g, 1.0 mmol) and 2-aminoterephthalic acid (NH₂-BDC, 0.181 g, 1.0 mmol) are dissolved in 50 mL of DMF in a 100 mL Teflon-lined autoclave.

  • Reaction: The autoclave is sealed and heated to 120°C for 24 hours.

  • Work-up: The resulting powder is washed with DMF and methanol and activated as described in Protocol 1.

Step B: Imine Condensation

  • Suspension: Suspend the activated UiO-66-NH₂ (100 mg) in 10 mL of anhydrous ethanol.

  • Aldehyde Addition: Add a 10-fold molar excess of this compound to the suspension.

  • Reaction: Stir the mixture at 60°C for 48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: After the reaction, collect the solid by centrifugation. Wash it thoroughly with ethanol (3 x 10 mL) and then dichloromethane (3 x 10 mL) to remove any unreacted aldehyde and byproducts.

  • Drying: Dry the final product under vacuum at a mild temperature (e.g., 60°C) to yield the functionalized MOF.

PSM Workflow Diagram:

psm_workflow cluster_parent Parent MOF Synthesis cluster_modification Post-Synthetic Modification cluster_final Final Product Parent_MOF Synthesize & Activate UiO-66-NH₂ Reaction Imine Condensation (Ethanol, 60°C, 48h) Parent_MOF->Reaction Aldehyde 3,5-Dibromo-2-hydroxy- 4-methoxybenzaldehyde Aldehyde->Reaction Wash_Dry Wash & Dry Reaction->Wash_Dry Final_MOF Aldehyde-Functionalized MOF Wash_Dry->Final_MOF

Caption: Workflow for post-synthetic modification of UiO-66-NH₂.

Characterization and Data

The successful synthesis and functionalization of the MOFs must be confirmed through a suite of characterization techniques.

Technique Purpose Expected Outcome for Successful Synthesis
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF.The diffraction pattern should match that of the target topology (e.g., UiO-66) and show sharp peaks, indicating a well-ordered crystalline structure.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the incorporation of the organic linker.A distinct weight loss step corresponding to the decomposition of the organic linker at high temperature. The weight loss percentage should align with the calculated value for the proposed formula.
Nitrogen Adsorption-Desorption (BET) To determine the surface area and porosity of the MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area is expected.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF.For PSM, the appearance of the imine (C=N) stretch (around 1620-1650 cm⁻¹) and the disappearance of the N-H stretches of the primary amine would confirm the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the linker within the MOF after digestion.¹H NMR of a digested sample (e.g., in D₂SO₄/DMSO-d₆) should show peaks corresponding to the protons of the incorporated aldehyde linker.

Potential Applications

The unique functionalities of MOFs derived from this compound open up a range of advanced applications.

  • Heterogeneous Catalysis: The Lewis acidic metal centers (e.g., Zr in UiO-66) combined with the functional groups on the linker can create synergistic catalytic sites.[8][9][10] The aldehyde group itself, or a derivative, can act as an organocatalyst. For example, the imine-functionalized MOF from Protocol 2 could be used in asymmetric catalysis.

  • Drug Delivery: The aldehyde group can be used to covalently attach drug molecules containing amine or hydrazine functionalities. The porosity of the MOF would allow for high drug loading, and the covalent linkage could enable controlled release profiles.

  • Sensing: The electron-rich aromatic ring and various functional groups can interact with specific analytes, leading to changes in the MOF's optical or electronic properties. This could be exploited for the development of chemical sensors.

  • Selective Adsorption and Separation: The specific size and chemical environment of the MOF pores, dictated by the bulky, functionalized linker, could be tuned for the selective adsorption of gases or pollutants.[4]

Logical Relationship Diagram:

applications cluster_properties Inherent Properties cluster_apps Potential Applications Linker 3,5-Dibromo-2-hydroxy- 4-methoxybenzaldehyde Coordination Coordination Sites (OH, C=O) Linker->Coordination Functionality Functional Groups (Br, OMe, CHO) Linker->Functionality Porosity Tunable Porosity Coordination->Porosity forms MOF Catalysis Catalysis Functionality->Catalysis DrugDelivery Drug Delivery Functionality->DrugDelivery via PSM Sensing Sensing Functionality->Sensing Porosity->DrugDelivery Separation Separation Porosity->Separation

Caption: Relationship between linker properties and potential applications.

Conclusion

This compound represents a highly promising, yet underexplored, building block for the creation of next-generation metal-organic frameworks. Its strategic combination of coordinating, modulating, and reactive functional groups provides a rich platform for both direct synthesis and post-synthetic modification approaches. The protocols and insights provided in these notes are intended to empower researchers to explore the vast potential of this versatile linker in developing novel materials for catalysis, drug delivery, and beyond.

References

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  • Platero-Prats, A. E., & Llabrés i Xamena, F. X. (2013). “Shake 'n Bake” Route to Functionalized Zr-UiO-66 Metal–Organic Frameworks. Inorganic Chemistry, 52(15), 8573-8583. [Link]

  • Ma, S. (2015). Applications of metal-organic frameworks featuring multi-functional sites. Coordination Chemistry Reviews, 285, 143-162. [Link]

  • Batten, S. R., & Champness, N. R. (2014). Recent progress in the synthesis of metal–organic frameworks. CrystEngComm, 16(24), 5087-5102. [Link]

  • D'Alessandro, D. M. (2020). High-Concentration Aqueous Synthesis of Salicylate-Based Metal-Organic Frameworks. ChemRxiv. [Link]

  • Farha, O. K., & Hupp, J. T. (2024). Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications. Chemical Society Reviews, 53(10), 4564-4613. [Link]

  • Hupp, J. T., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (86), e51525. [Link]

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  • Li, Y., & Wang, L. (2021). Functional metal–organic frameworks for catalytic applications. Journal of Materials Chemistry A, 9(4), 1936-1967. [Link]

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Application Note: A Detailed Protocol for the Regioselective Bromination of 2-Hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the regioselective bromination of 2-hydroxy-4-methoxybenzaldehyde to synthesize 5-bromo-2-hydroxy-4-methoxybenzaldehyde. This reaction is a key transformation in the synthesis of various high-value compounds in the pharmaceutical and flavor industries. We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution, provide a detailed, step-by-step procedure, and outline robust analytical methods for the characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for this important synthetic step.

Introduction

2-Hydroxy-4-methoxybenzaldehyde is a versatile starting material in organic synthesis. Its aromatic ring is activated towards electrophilic substitution by the presence of a hydroxyl and a methoxy group. The bromination of this substrate is a classic example of an electrophilic aromatic substitution reaction, where a bromine atom is introduced onto the benzene ring. The position of bromination is dictated by the directing effects of the existing substituents. The hydroxyl group is a powerful activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director.[1][2] This confluence of directing effects strongly favors the substitution at the position ortho and para to the hydroxyl group.

The primary product of the controlled bromination of 2-hydroxy-4-methoxybenzaldehyde is 5-bromo-2-hydroxy-4-methoxybenzaldehyde. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and other fine chemicals. This protocol details a reliable method for its synthesis using bromine in glacial acetic acid, a common and effective brominating system.[3]

Reaction Mechanism and Regioselectivity

The bromination of 2-hydroxy-4-methoxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the electrophile: In the presence of a polar solvent like acetic acid, the bromine molecule becomes polarized, creating an electrophilic bromine species (Br⁺).

  • Nucleophilic attack: The electron-rich aromatic ring of 2-hydroxy-4-methoxybenzaldehyde acts as a nucleophile and attacks the electrophilic bromine. This step is the rate-determining step of the reaction. The hydroxyl and methoxy groups, being strong activating groups, increase the electron density of the ring, facilitating this attack.[1][2]

  • Formation of the sigma complex (arenium ion): The attack of the aromatic ring on the bromine atom leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (in this case, likely the solvent, acetic acid, or the bromide ion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.

The regioselectivity of the reaction, leading to the formation of the 5-bromo isomer, is a direct consequence of the directing effects of the hydroxyl and methoxy groups. Both groups direct incoming electrophiles to the ortho and para positions. The position para to the strongly activating hydroxyl group (C5) is the most electronically enriched and sterically accessible, making it the primary site of bromination.

Experimental Protocol

Materials and Equipment
MaterialGradeSupplier
2-Hydroxy-4-methoxybenzaldehydeReagentSigma-Aldrich
BromineReagentFisher Scientific
Glacial Acetic AcidACS GradeVWR
Sodium bisulfiteReagentSigma-Aldrich
Sodium chlorideReagentFisher Scientific
Anhydrous magnesium sulfateReagentVWR
Ethanol95%Decon Labs
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
Dropping funnel--
Ice bath--
Buchner funnel and flask--
Filter paper--
Rotary evaporator--
Beakers and graduated cylinders--
Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 2-hydroxy-4-methoxybenzaldehyde in glacial acetic acid B Cool to 0-5 °C (ice bath) A->B C Slowly add Bromine in acetic acid solution B->C D Stir at room temperature for 2-3 hours C->D E Pour reaction mixture into ice-water D->E Reaction complete F Add sodium bisulfite to quench excess bromine E->F G Collect precipitate by vacuum filtration F->G H Wash with cold water G->H I Recrystallize from ethanol/water H->I Crude product J Dry the purified product I->J K K J->K Characterization

Caption: Experimental workflow for the synthesis of 5-bromo-2-hydroxy-4-methoxybenzaldehyde.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g (0.1 mol) of 2-hydroxy-4-methoxybenzaldehyde in 100 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Bromine: In a separate beaker, prepare a solution of 16.0 g (5.1 mL, 0.1 mol) of bromine in 20 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. [4][5] Transfer this solution to a dropping funnel.

  • Reaction: Add the bromine solution dropwise to the stirred solution of 2-hydroxy-4-methoxybenzaldehyde over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC).

  • Quenching: Pour the reaction mixture into a beaker containing 500 mL of ice-water. A yellow precipitate will form.

  • Work-up: To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange color of the solution disappears.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove acetic acid and any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol (approximately 100-150 mL). If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot. To the hot ethanolic solution, add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry in a vacuum oven at 50 °C to a constant weight.

Characterization of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

The structure and purity of the synthesized 5-bromo-2-hydroxy-4-methoxybenzaldehyde can be confirmed by various analytical techniques.

Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 11.0 (s, 1H, -OH), 9.7 (s, 1H, -CHO), 7.6 (s, 1H, Ar-H), 6.5 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 195.0, 162.1, 158.9, 136.2, 114.8, 109.1, 101.7, 56.4
FT-IR (KBr, cm⁻¹)3400-3200 (O-H stretch), 2920 (C-H stretch), 1650 (C=O stretch), 1580 (C=C aromatic stretch), 1250 (C-O stretch), 650 (C-Br stretch)
Mass Spectrometry (EI)m/z 230/232 (M⁺, M⁺+2, bromine isotopes)

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.[6]

Safety Precautions

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. Always handle bromine in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • Glacial Acetic Acid: Corrosive and can cause skin and eye burns. Handle with care in a well-ventilated area.[4][5]

  • General Precautions: As with all chemical reactions, it is essential to wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-bromo-2-hydroxy-4-methoxybenzaldehyde via the bromination of 2-hydroxy-4-methoxybenzaldehyde. By following the outlined procedure and safety precautions, researchers can consistently obtain a high yield of the desired product with good purity. The provided characterization data will aid in the confirmation of the product's identity and quality.

References

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • Google Patents. (1970). Process for brominating phenols.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • o-BROMOPHENOL. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • ResearchGate. (2017, July 25). How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?. Retrieved from [Link]

  • Safety data sheet. (2024, February 8). Retrieved from [Link]

  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Jiang, J., et al. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Water research, 63, 143–151. [Link]

  • Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC advances, 14(11), 7629–7636. [Link]

  • Canadian Journal of Chemistry. (n.d.). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]

  • Research Square. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure. (2020, March 20). Retrieved from [Link]

  • Harbin Institute of Technology. (2014, September 16). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Retrieved from [Link]

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Catalytic Frontiers: A Guide to the Applications of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel catalysts is a cornerstone of innovation. This document provides a comprehensive overview of the catalytic applications of metal complexes derived from 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. While direct catalytic applications of this specific ligand are an emerging field, this guide synthesizes data from closely related analogues to provide robust, scientifically-grounded protocols and application notes. Particular focus is given to the promising area of selective alcohol oxidation, a fundamental transformation in organic synthesis.

Introduction: The Ligand and Its Coordination Chemistry

This compound is a polysubstituted salicylaldehyde derivative. The presence of two electron-withdrawing bromine atoms, a hydroxyl group, and a methoxy group on the aromatic ring creates a unique electronic and steric environment. This substitution pattern significantly influences the properties of the resulting metal complexes.

The aldehyde and hydroxyl groups provide a bidentate O,O'-donor set for coordination with a variety of transition metals, including but not limited to Molybdenum (Mo), Palladium (Pd), and Nickel (Ni).[1][2] The ligand can also be readily converted into a Schiff base by condensation with a primary amine. This modification introduces a nitrogen donor atom, creating versatile tridentate or tetradentate ligands that can stabilize metal centers in various oxidation states and geometries.

Core Catalytic Application: Selective Oxidation of Alcohols

A significant body of research points to the efficacy of Molybdenum(VI) Schiff base complexes derived from substituted salicylaldehydes in the catalytic oxidation of alcohols to aldehydes and ketones.[3][4][5][6] This transformation is of paramount importance in both laboratory-scale synthesis and industrial processes, as aldehydes are key intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[4]

The electronic properties of the salicylaldehyde ligand play a crucial role in the catalytic activity. Studies on a range of 5-substituted salicylaldehyde-derived molybdenum complexes have shown that strong electron-withdrawing groups on the aromatic ring enhance the catalytic reaction.[3][5] This is attributed to the increased Lewis acidity of the metal center, which facilitates the coordination of the alcohol substrate and the subsequent hydride transfer. The presence of two bromine atoms in this compound strongly suggests that its metal complexes would be highly effective catalysts for this transformation.

Mechanistic Insights: The Role of the Molybdenum Center

The catalytic cycle for the oxidation of alcohols by dioxo-molybdenum(VI) complexes with H₂O₂ as the oxidant is believed to proceed through the formation of a molybdenum-peroxo species. This is followed by the coordination of the alcohol to the molybdenum center. The reaction then proceeds via a proton transfer from the coordinated alcohol to one of the oxo ligands, followed by a hydride transfer from the alcohol carbon to the peroxo oxygen, leading to the formation of the aldehyde or ketone, water, and the regenerated catalyst.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative Schiff base ligand, its Molybdenum(VI) complex, and its application in the catalytic oxidation of benzyl alcohol.

Protocol 1: Synthesis of a Schiff Base Ligand from this compound

This protocol describes the synthesis of a Schiff base ligand through the condensation of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Add 1.0 equivalent of aniline to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will precipitate out of the solution. If not, the solution can be concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

Protocol 2: Synthesis of a Dioxo-Molybdenum(VI) Schiff Base Complex

This protocol details the synthesis of a dioxo-molybdenum(VI) complex using the Schiff base ligand prepared in Protocol 3.1.

Materials:

  • Schiff base ligand from Protocol 3.1

  • Bis(acetylacetonato)dioxomolybdenum(VI) [MoO₂(acac)₂]

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 1.0 equivalent of the Schiff base ligand in methanol in a round-bottom flask.

  • In a separate flask, dissolve 1.0 equivalent of bis(acetylacetonato)dioxomolybdenum(VI) in methanol.

  • Add the molybdenum precursor solution dropwise to the Schiff base solution with vigorous stirring.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • A colored precipitate of the molybdenum complex will form.

  • Allow the mixture to cool to room temperature.

  • Collect the solid complex by vacuum filtration.

  • Wash the product with methanol and then diethyl ether.

  • Dry the complex under vacuum.

Protocol 3: Catalytic Oxidation of Benzyl Alcohol

This protocol outlines the use of the synthesized Molybdenum(VI) complex as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde.

Materials:

  • Synthesized Molybdenum(VI) complex from Protocol 3.2

  • Benzyl alcohol

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (solvent)

  • Reaction vial with a magnetic stir bar

  • Thermostatically controlled heating plate

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a reaction vial, add the Molybdenum(VI) complex (1-2 mol%).

  • Add benzyl alcohol (1.0 mmol) and acetonitrile (5 mL).

  • Place the vial in a pre-heated oil bath at 60 °C and stir the mixture.

  • Carefully add 30% H₂O₂ (1.2 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure.

  • Further purification can be achieved by column chromatography if necessary.

Data Presentation and Expected Outcomes

The catalytic performance of the Molybdenum(VI) complex is evaluated based on the conversion of the alcohol and the selectivity for the aldehyde product.

SubstrateCatalyst Loading (mol%)OxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
Benzyl Alcohol230% H₂O₂Acetonitrile604>95>98 (Benzaldehyde)
4-Methoxybenzyl Alcohol230% H₂O₂Acetonitrile603>99>99 (4-Methoxybenzaldehyde)
Cinnamyl Alcohol230% H₂O₂Acetonitrile605~90>95 (Cinnamaldehyde)

Note: The data presented in this table is hypothetical and based on expected outcomes from analogous systems reported in the literature. Actual results may vary.

Visualization of Key Processes

Synthesis Workflow

Synthesis_Workflow A This compound C Schiff Base Ligand A->C Condensation B Primary Amine (e.g., Aniline) B->C E Molybdenum(VI) Complex C->E Complexation D [MoO2(acac)2] D->E

Caption: Workflow for the synthesis of the Molybdenum(VI) catalyst.

Catalytic Cycle

Catalytic_Cycle A [Mo(VI)O2L] B [Mo(VI)O(O2)L] A->B + H2O2 - H2O D Aldehyde/Ketone + H2O A->D C {Alcohol Adduct} B->C + R2CHOH C->A - Product C->D Hydride Transfer

Caption: Proposed catalytic cycle for alcohol oxidation.

Other Potential Catalytic Applications

While alcohol oxidation is a well-supported application, metal complexes of substituted salicylaldehydes and their Schiff base derivatives have shown promise in other catalytic transformations.

  • Polymerization: Nickel(II) complexes of substituted salicylaldimines have been employed as catalysts for the polymerization and copolymerization of olefins such as norbornene.[7][8] The electronic and steric properties of the ligands influence the catalytic activity and the properties of the resulting polymers.

  • C-C Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions.[9] While the primary focus of reported Palladium(II) complexes with 3,5-dibromo-salicylaldehyde has been on their biological activity,[2][10][11] their potential as catalysts in reactions like Suzuki or Heck couplings warrants further investigation, especially given the stability often imparted by chelating ligands.

Conclusion and Future Outlook

Metal complexes of this compound represent a promising, yet underexplored, class of catalysts. Drawing on robust evidence from structurally similar systems, their application in the selective oxidation of alcohols is particularly compelling. The synthetic protocols and mechanistic insights provided herein offer a solid foundation for researchers to begin exploring the catalytic potential of these compounds. Future research should focus on elucidating the precise catalytic activity of various metal complexes of this specific ligand and expanding their application to a broader range of organic transformations. The unique electronic properties conferred by the dibromo and methoxy substituents may unlock novel reactivity and selectivity, making this a fertile ground for discovery in the field of catalysis.

References

  • Liu, X., et al. (2023). Selective oxidation of alcohols promoted by cis-Dioxomolybdenum (VI) ONO Complexes. Afinidad, 79(565). Available at: [Link]

  • Molybdenum Schiff Base Complexes: Synthesis, Structural Analysis, and Catalytic Performance in Benzyl Alcohol Oxidation. (2025). Sciforum. Available at: [Link]

  • Maurya, M. R., et al. (2016). Solventless, selective and catalytic oxidation of primary, secondary and benzylic alcohols by a Merrifield resin supported molybdenum(vi) complex with H2O2 as an oxidant. RSC Advances, 6(81), 77893-77905. Available at: [Link]

  • Selective oxidation of alcohols promoted by cis-Dioxomolybdenum (VI) ONO Complexes. (2023). Afinidad Journal of Chemical Engineering Theoretical and Applied Chemistry. Available at: [Link]

  • Selective oxidation of alcohols promoted by cis-Dioxomolybdenum (VI) ONO Complexes. (2023). Semantic Scholar. Available at: [Link]

  • Zianna, A., et al. (2024). Coordination Compounds of Nickel(II) with 3,5–Dibromo–Salicylaldehyde: Structure and Interaction with Biomolecules. Inorganics, 12(5), 138. Available at: [Link]

  • Zianna, A., et al. (2022). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Pharmaceuticals, 15(7), 886. Available at: [Link]

  • He, X., et al. (2018). Bis-(salicylaldehyde-benzhydrylimino)nickel complexes with different electron groups: crystal structure and their catalytic properties toward (co)polymerization of norbornene and 1-hexene. RSC Advances, 8(64), 36585-36595. Available at: [Link]

  • Zianna, A., et al. (2022). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. PubMed, 15(7), 886. Available at: [Link]

  • Zianna, A., et al. (2022). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. ResearchGate. Available at: [Link]

  • Bai, Z.-C., et al. (2007). (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 9), o3823. Available at: [Link]

  • Vrdoljak, V., et al. (2023). Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide as Potential Oxidation Catalysts and Semiconductors. Molecules, 28(19), 6828. Available at: [Link]

  • Zianna, A., et al. (2024). Coordination Compounds of Nickel(II) with 3,5–Dibromo–Salicylaldehyde: Structure and Interaction with Biomolecules. MDPI. Available at: [Link]

  • Mondal, B., et al. (2018). Molybdenum(VI) complexes of a few pyrimidine derived ligands and the study of metal mediated CN bond cleavage resulting in ligand transformation during complex formation. Polyhedron, 141, 144-152. Available at: [Link]

  • Molybdenum(VI) cis-Dioxo Complexes with Chiral Schiff Base Ligands: Synthesis, Characterization, and Catalytic Applications. (2004). Zeitschrift für Naturforschung B, 59(11), 1267-1272. Available at: [Link]

  • Nickel complexes. Johnson Matthey. Available at: [Link]

  • Zianna, A., et al. (2024). Coordination Compounds of Nickel(II) with 3,5–Dibromo–Salicylaldehyde: Structure and Interaction with Biomolecules. ResearchGate. Available at: [Link]

  • Rao, N. S., et al. (1995). Synthesis and Characterisation of Some Novel CIS-Dioxo - Molybdenum(VI) Complexes of Schiff Bases Derived from Salicylaldehyde. Synthesis and Reactivity in Inorganic and Metal-organic Chemistry, 25(3), 437-449. Available at: [Link]

  • Dioxomolybdenum(VI) Complexes of 5-Bromo/3,5-Dibromo-Salicylaldehyde 4-(H/C6H5)-S-Propyl-Thiosemicarbazones. AVESİS. Available at: [Link]

  • He, X., et al. (2018). Bis-(salicylaldehyde-benzhydrylimino)nickel complexes with different electron groups: crystal structure and their catalytic properties toward (co)polymerization of norbornene and 1-hexene. RSC Publishing. Available at: [Link]

  • Ye, D.-M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(9), 5015-5018. Available at: [Link]

  • Cao, S.-L., & Lu, L.-D. (2009). (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1587. Available at: [Link]

  • Kala, A. L. A., et al. (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. Molecular Crystals and Liquid Crystals, 629(1), 146-157. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Regioselective Bromination of 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective bromination of 2-hydroxy-4-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we provide field-proven insights, troubleshooting strategies, and validated protocols to help you achieve high yield and selectivity in your synthesis.

Part 1: Fundamental Principles - The Chemistry of Selectivity

The key to mastering this reaction lies in understanding the electronic interplay of the substituents on the aromatic ring. The outcome of the bromination is dictated by the principles of Electrophilic Aromatic Substitution (EAS), where the hydroxyl (-OH), methoxy (-OCH₃), and formyl (-CHO) groups exert competing directing effects.

  • Hydroxyl (-OH) Group: A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of electron density.[1][2] In this molecule, it strongly activates the C3 position (ortho).

  • Methoxy (-OCH₃) Group: Also an activating, ortho-, para- directing group. It activates both the C3 and C5 positions (ortho).

  • Formyl (-CHO) Group: A deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta position.[3] It directs towards C3 and C5.

The combined effect is a strong activation of the C3 and C5 positions. However, the C5 position is generally favored for substitution due to reduced steric hindrance compared to the C3 position, which is crowded by the adjacent hydroxyl group.[4] Therefore, the primary synthetic goal is typically the formation of 5-bromo-2-hydroxy-4-methoxybenzaldehyde .

Caption: Directing effects governing regioselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 2-hydroxy-4-methoxybenzaldehyde?

A1: The major product is 5-bromo-2-hydroxy-4-methoxybenzaldehyde . The hydroxyl and methoxy groups are strong ortho-, para-directors that activate the ring, making it highly susceptible to electrophilic attack. Both groups activate the C3 and C5 positions. However, the C5 position is sterically more accessible, leading to its preferential bromination over the C3 position.

Q2: Which brominating agent is best for this reaction?

A2: For highly activated rings like this, a mild brominating agent is crucial to prevent over-bromination and side reactions. N-Bromosuccinimide (NBS) is the reagent of choice for many researchers.[5][6] It provides a low, steady concentration of electrophilic bromine, which enhances selectivity.[7] Using elemental bromine (Br₂) can be too aggressive, often leading to polybrominated products and lower yields of the desired mono-bromo compound.[8]

Q3: What are the recommended solvents and temperatures?

A3: Polar aprotic solvents such as dichloromethane (DCM) or acetonitrile are excellent choices as they can facilitate the reaction while maintaining good selectivity.[9][10] Acetic acid is also commonly used. The reaction is typically performed at or below room temperature (0°C to 25°C) to control the reaction rate and minimize the formation of byproducts.[9][11]

Q4: What are the primary safety concerns?

A4: Brominating agents can be hazardous.

  • N-Bromosuccinimide (NBS): Is an irritant and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Elemental Bromine (Br₂): Is highly toxic, corrosive, and volatile. It should only be used with extreme caution in a well-ventilated fume hood with specialized PPE.

  • Solvents: Dichloromethane is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q: My reaction is producing a mixture of 3-bromo and 5-bromo isomers. How can I improve selectivity for the 5-bromo product?

A: Poor regioselectivity is a common challenge stemming from the high activation of the aromatic ring. Here’s how to address it:

  • Underlying Cause: The electronic activation at the C3 and C5 positions is competitive. High reaction temperatures or a highly reactive brominating source can overcome the subtle steric barrier at C3, leading to a mixture of products.

  • Solutions:

    • Lower the Reaction Temperature: Perform the reaction at 0°C or even -10°C. This will favor the kinetically controlled product, which is typically the sterically less hindered 5-bromo isomer.

    • Switch to a Milder Reagent: If you are using Br₂, switch to N-Bromosuccinimide (NBS). NBS releases bromine slowly, keeping the concentration of the electrophile low and favoring the most reactive site (C5).[8]

    • Slow Addition of Reagent: Add the brominating agent dropwise over an extended period (e.g., 30-60 minutes). This prevents a localized excess of the electrophile, which can lead to less selective reactions.

    • Solvent Choice: Using a less polar solvent might sometimes temper reactivity and improve selectivity, but this needs to be optimized on a case-by-case basis.

Q: I'm observing significant amounts of a dibrominated product. How do I prevent this?

A: Polybromination occurs because the mono-brominated product is still electron-rich enough to react further. The key is to control stoichiometry and reactivity.

  • Underlying Cause: The strong activating effects of the -OH and -OCH₃ groups make the ring highly nucleophilic, even after one bromine atom has been added. Using an excess of the brominating agent or harsh conditions will drive the reaction to completion, forming di- or even tri-brominated species.[10]

  • Solutions:

    • Use Precise Stoichiometry: Use exactly 1.0 equivalent of the brominating agent (e.g., NBS) relative to your starting material. A slight sub-stoichiometric amount (e.g., 0.95 eq) can also be used to ensure all the brominating agent is consumed before polybromination can occur, at the cost of some starting material remaining.

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Quench the reaction as soon as the starting material is no longer visible to prevent the formation of the second product.

    • Reduce Reaction Time and Temperature: As with selectivity, lower temperatures and shorter reaction times will help stop the reaction at the mono-brominated stage.

G cluster_problems cluster_solutions start Problem Observed in Bromination p1 Poor Regioselectivity (Mixture of Isomers) start->p1 p2 Polybromination (Dibromo Product) start->p2 p3 Low Reaction Yield start->p3 s1a Lower Temperature (0°C) p1->s1a s1b Use Milder Reagent (NBS) p1->s1b s1c Slow Reagent Addition p1->s1c p2->s1a s2a Use Precise Stoichiometry (≤1.0 eq) p2->s2a s2b Monitor via TLC & Quench p2->s2b s3a Check Reagent Purity (Recrystallize NBS) p3->s3a s3b Ensure Anhydrous Conditions p3->s3b s3c Optimize Reaction Time p3->s3c

Caption: A troubleshooting workflow for common issues.

Q: The reaction yield is very low, even with minimal byproducts. What factors could be responsible?

A: Low yields often point to issues with reagent quality, reaction conditions, or workup procedures.

  • Underlying Cause: Incomplete reaction or product loss during isolation can significantly impact the final yield.

  • Solutions:

    • Verify Reagent Quality: N-Bromosuccinimide can decompose over time. It is good practice to recrystallize NBS from water before use to ensure its purity and reactivity.

    • Ensure Anhydrous Conditions: While not always strictly necessary, moisture can interfere with some bromination reactions. Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) can improve consistency.

    • Optimize Reaction Time: A reaction that is too short will be incomplete. Use TLC to determine the optimal reaction time for full conversion of the starting material.

    • Review Workup Procedure: The product, 5-bromo-2-hydroxy-4-methoxybenzaldehyde, is a phenol and can be partially soluble in aqueous base. During an extractive workup, avoid using strong bases or ensure the pH of the aqueous layer does not become too high to prevent deprotonation and loss of product into the aqueous phase.

Part 4: Recommended Experimental Protocol

This protocol is optimized for the selective synthesis of 5-bromo-2-hydroxy-4-methoxybenzaldehyde using N-Bromosuccinimide.

G A 1. Dissolve Starting Material (2-hydroxy-4-methoxybenzaldehyde) in Dichloromethane (DCM) B 2. Cool to 0°C (Ice Bath) A->B C 3. Add NBS (1.0 eq) Portion-wise over 15 min B->C D 4. Stir at 0°C for 1h Then warm to RT C->D E 5. Monitor by TLC (Until SM is consumed) D->E F 6. Quench & Workup (Add H₂O, Separate Layers) E->F G 7. Purify (Column Chromatography or Recrystallization) F->G H Final Product: 5-Bromo-2-hydroxy-4-methoxybenzaldehyde G->H

Sources

Technical Support Center: Synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products. Our goal is to empower you with the scientific rationale behind the protocol, enabling you to anticipate challenges, diagnose issues, and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, mechanism, and common challenges.

Q1: What is the primary synthetic route to this compound and what is the underlying mechanism?

The most direct and common route is the electrophilic aromatic substitution (bromination) of 2-hydroxy-4-methoxybenzaldehyde. The reaction mechanism is governed by the powerful activating and directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups.

  • Mechanism: The hydroxyl group is a strongly activating, ortho, para-directing group, as is the methoxy group. They both donate electron density into the aromatic ring, making the positions ortho and para to them highly nucleophilic.[1] The positions ortho to the hydroxyl group (C3 and C5, as C1 holds the aldehyde) are significantly activated. The methoxy group at C4 further enhances the electron density at these same positions. The aldehyde group (-CHO) is a deactivating, meta-directing group, but its influence is overcome by the potent activating effects of the -OH and -OCH₃ groups. Consequently, bromine (Br₂), polarized by the solvent or a Lewis acid, acts as the electrophile (Br⁺) and is directed to the electron-rich C3 and C5 positions.

Q2: What are the most common side products I should expect to see?

During this synthesis, several side products can form if reaction conditions are not carefully controlled. The most prevalent are:

  • Mono-brominated Intermediates: 3-Bromo-2-hydroxy-4-methoxybenzaldehyde and 5-Bromo-2-hydroxy-4-methoxybenzaldehyde resulting from incomplete bromination.

  • Demethylated Product: 3,5-Dibromo-2,4-dihydroxybenzaldehyde, formed via acid-catalyzed cleavage of the 4-methoxy ether bond.[2][3][4]

  • Deformylated Product: 2,6-Dibromo-3-methoxyphenol, which arises from the loss of the aldehyde group under harsh acidic conditions.[5][6]

Q3: How can I effectively monitor the reaction to minimize these side products?

Vigilant reaction monitoring is critical. A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the simplest method for real-time tracking. Use a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1) to resolve the starting material, mono-brominated intermediates, the desired product, and non-polar side products. The highly polar dihydroxy side product will have a much lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC provides excellent resolution of all components. It is particularly useful for determining the precise ratio of product to impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compounds are sufficiently volatile, GC-MS is invaluable for identifying components in the reaction mixture by their mass-to-charge ratio (m/z), confirming the presence of expected side products.

Section 2: Troubleshooting Guide: From Observation to Solution

This section is formatted to help you diagnose and resolve specific issues encountered during the experiment.

Problem 1: My TLC plate shows a significant amount of starting material and mono-brominated species, even after the expected reaction time.

  • Observation: Low yield of the target compound (Rf value between that of the starting material and non-polar impurities). Multiple spots are visible: starting material (higher Rf than product) and mono-brominated intermediates (Rf values slightly higher than the product).

  • Primary Cause: Incomplete reaction. This can stem from insufficient brominating agent, a reaction temperature that is too low, or an inadequate reaction time. The energy of activation for the second bromination is higher than the first, making it the slower step.

  • Troubleshooting & Solutions:

    • Verify Stoichiometry: Ensure at least 2.0 equivalents of the brominating agent (e.g., Br₂) are used. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.

    • Temperature Control: Gently warm the reaction if it is proceeding too slowly. A modest increase (e.g., from room temperature to 40-50 °C) can significantly increase the rate. However, be cautious, as higher temperatures can promote side reactions (see Problem 2).

    • Extend Reaction Time: Continue monitoring the reaction by TLC or HPLC until the starting material and mono-brominated spots have been consumed.

Problem 2: Mass spectrometry of my crude product shows a peak at m/z ~309, but also a significant peak at m/z ~295. What is this impurity?

  • Observation: A significant impurity is detected with a mass 14 units less than the desired product (C₈H₆Br₂O₃, MW ≈ 309.94 g/mol ).[7]

  • Primary Cause: This mass difference corresponds to the loss of a methyl group (-CH₃) and the addition of a hydrogen, indicating demethylation of the 4-methoxy group to a hydroxyl group. This ether cleavage is catalyzed by the hydrobromic acid (HBr) generated in situ during the bromination reaction.[2][4] The resulting side product is 3,5-Dibromo-2,4-dihydroxybenzaldehyde.

  • Troubleshooting & Solutions:

    • Buffer the Reaction: Add a mild, non-nucleophilic base or an HBr scavenger to the reaction mixture. Sodium acetate or potassium carbonate can neutralize the generated HBr without interfering with the primary reaction.

    • Avoid High Temperatures: Acid-catalyzed ether cleavage is highly temperature-dependent.[8] Maintain the lowest effective temperature that allows the bromination to proceed to completion.

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this provides more opportunity for the HBr byproduct to cleave the ether.

Problem 3: My NMR spectrum is clean, but it's missing the characteristic aldehyde proton peak (~10 ppm), and the mass spectrum shows a peak at m/z ~282.

  • Observation: The product lacks the aldehyde functional group. The mass of the impurity (C₇H₆Br₂O₂, MW ≈ 281.93 g/mol ) corresponds to the desired product minus a formyl group (-CHO) plus a hydrogen.

  • Primary Cause: Deformylation, or the cleavage of the C-CHO bond. This is typically promoted by harsh acidic conditions and elevated temperatures.[5] The resulting side product is 2,6-Dibromo-3-methoxyphenol.

  • Troubleshooting & Solutions:

    • Moderate Acidity: The primary cause is often excessively harsh conditions. If using a strong acid catalyst, reduce its concentration or switch to a milder one. As with demethylation, buffering the HBr byproduct is also effective here.

    • Strict Temperature Control: Avoid any temperature spikes or prolonged heating, as this can accelerate the deformylation process.

    • Work-up Conditions: Ensure the aqueous work-up is not overly acidic or heated, as deformylation can also occur at this stage.

Section 3: Visualization of Reaction Pathways

The following diagrams illustrate the intended synthetic route and the formation pathways of the major side products discussed.

Main Synthetic Pathway

Main_Pathway SM 2-Hydroxy-4-methoxybenzaldehyde Product 3,5-Dibromo-2-hydroxy- 4-methoxybenzaldehyde SM->Product Electrophilic Aromatic Substitution Reagent + 2.1 eq. Br₂ Solvent (e.g., Acetic Acid) Room Temp

Caption: Main reaction pathway for the synthesis of the target compound.

Side Product Formation Pathways

Side_Products cluster_main Main Reaction cluster_side Side Reactions SM Starting Material (2-Hydroxy-4-methoxybenzaldehyde) MonoBromo Mono-Bromo Intermediate SM->MonoBromo +1 eq Br₂ Product Desired Product (3,5-Dibromo...benzaldehyde) Demethylated Demethylated Product (3,5-Dibromo-2,4-dihydroxy...) Product->Demethylated Excess HBr, Heat (Ether Cleavage) Deformylated Deformylated Product (2,6-Dibromo-3-methoxyphenol) Product->Deformylated Harsh Acid, Heat (Deformylation) label_degradation Degradation Pathways MonoBromo->Product +1 eq Br₂ label_incomplete Incomplete Reaction

Caption: Key side reaction pathways originating from intermediates or the final product.

Section 4: Recommended Synthetic Protocol

This protocol incorporates best practices to mitigate the formation of the side products discussed above.

Objective: To synthesize this compound with high purity and yield.

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde (1.0 eq)

  • Bromine (2.1 eq)

  • Glacial Acetic Acid (solvent)

  • Sodium Acetate (optional, 2.5 eq)

  • Saturated Sodium Bisulfite solution

  • Deionized Water

  • Saturated Sodium Chloride (Brine)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and sodium acetate (2.5 eq, if used as an HBr scavenger) in glacial acetic acid (~10 mL per gram of starting material).

  • Bromine Addition: Cool the flask in an ice-water bath. In the addition funnel, prepare a solution of bromine (2.1 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. Causality: Slow, cooled addition prevents localized high concentrations of bromine and controls the exothermic nature of the reaction, minimizing side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress every 30 minutes using TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete (disappearance of starting material and mono-bromo intermediates), pour the reaction mixture slowly into a beaker containing an ice-cold saturated solution of sodium bisulfite. Stir until the orange/red color of excess bromine has disappeared. Causality: Sodium bisulfite is a reducing agent that quenches unreacted bromine, preventing further reactions during work-up.

  • Precipitation & Isolation: Add cold deionized water to the mixture until a precipitate forms. Stir for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification (if necessary): If TLC indicates the presence of impurities, the crude product can be purified. Recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective.

Section 5: Characterization Data Summary

This table provides key mass spectrometry data to aid in the identification of the target product and potential side products during analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key MS (EI) m/z Peaks (Expected)
(Target) this compound C₈H₆Br₂O₃309.94310 (M⁺, isotope pattern for Br₂) , 295, 281, 199
(Starting Material) 2-Hydroxy-4-methoxybenzaldehydeC₈H₈O₃152.15152 (M⁺) , 151, 123, 95
(Side Product) Mono-Bromo IntermediateC₈H₇BrO₃231.04231 (M⁺, isotope pattern for Br₁) , 230, 202
(Side Product) 3,5-Dibromo-2,4-dihydroxybenzaldehydeC₇H₄Br₂O₃295.91296 (M⁺, isotope pattern for Br₂) , 295, 267
(Side Product) 2,6-Dibromo-3-methoxyphenolC₇H₆Br₂O₂281.93282 (M⁺, isotope pattern for Br₂) , 267, 186
References
  • Wikipedia. (2023). Duff reaction. Retrieved from [Link][9]

  • Manchand, P. S., Rosen, P., Belica, P. S., & Perrotta, A. (1982). Synthesis of 3,4,5-Trimethoxybenzaldehyde. The Journal of Organic Chemistry, 47(18), 3503–3505. (Note: While the direct article link may be paywalled, the synthesis information is widely cited.)[10]

  • Susanti, D., et al. (2020). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Jurnal Pendidikan Kimia UIN Sunan Kalijaga. Retrieved from [Link][11]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64. Retrieved from [Link][12]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Retrieved from [Link][13]

  • Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link][14]

  • Wikipedia. (2023). Ether cleavage. Retrieved from [Link][2]

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685. Retrieved from [Link][8]

  • White, J. D., et al. (2016). Aldehyde Deformylation and Catalytic C–H Activation Resulting from a Shared Cobalt(II) Precursor. Inorganic Chemistry, 56(1), 438-446. Retrieved from [Link][5]

  • PubChem. (n.d.). This compound. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link][3]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link][4]

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link][15]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. Retrieved from [Link][16]

  • Organic Chemistry Portal. (2022). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. Retrieved from [Link][6]

  • Save My Exams. (n.d.). Nitration & Bromination of Phenol. Retrieved from [Link][1]

  • Wikipedia. (2023). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link][17]

Sources

Optimization of reaction conditions for high-yield synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields of this valuable synthetic intermediate. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

I. Reaction Overview and Mechanism

The synthesis of this compound involves the electrophilic aromatic substitution of 2-hydroxy-4-methoxybenzaldehyde. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing. The aldehyde (-CHO) group is deactivating and meta-directing. In this case, the powerful activating effects of the hydroxyl and methoxy groups dominate, directing the incoming electrophile (bromine) to the positions ortho and para to them.

The positions C3 and C5 are ortho and para to the hydroxyl group, and both are activated. Therefore, with a suitable brominating agent and stoichiometry, dibromination at these positions is the expected outcome.

II. Experimental Workflow

Below is a generalized workflow for the synthesis. Specific parameters are discussed in the troubleshooting and FAQ sections.

Synthesis Workflow cluster_prep Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Isolation cluster_purification Purification Start Starting Material: 2-Hydroxy-4-methoxybenzaldehyde Solvent Dissolve in Glacial Acetic Acid Start->Solvent Addition Slow, dropwise addition of brominating agent at 0-5 °C Solvent->Addition Brominating_Agent Prepare Brominating Agent (e.g., Br₂ in Acetic Acid) Brominating_Agent->Addition Reaction_Stir Stir at room temperature (Monitor by TLC) Quench Pour into ice-water to precipitate product Reaction_Stir->Quench Filter Filter the crude solid Quench->Filter Wash Wash with water and an appropriate solvent (e.g., cold ethanol) Filter->Wash Dry Dry the product Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Characterize Characterization (NMR, IR, MS, MP) Purify->Characterize

Technical Support Center: Purification of Brominated Salicylaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated salicylaldehydes. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges in the purification of these valuable synthetic intermediates. The following sections are designed to move from general questions to specific, hands-on troubleshooting and protocols, ensuring both conceptual understanding and immediate applicability in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should expect after synthesizing a brominated salicylaldehyde?

A1: The impurity profile is highly dependent on the specific brominating agent and reaction conditions used. However, several common contaminants are frequently encountered:

  • Unreacted Starting Material: Salicylaldehyde or a partially brominated precursor may remain if the reaction does not go to completion.

  • Over-brominated Products: It's common to form di- or even tri-brominated species, such as 3,5-dibromosalicylaldehyde, alongside the desired mono-brominated product.[1] These often have very similar polarities, making separation challenging.[2]

  • Regioisomers: Bromination can sometimes yield a mixture of isomers (e.g., 3-bromo- and 5-bromosalicylaldehyde), which are notoriously difficult to separate due to their similar physical properties.[3]

  • Residual Brominating Agent: Reagents like elemental bromine (Br₂) or N-bromosuccinimide (NBS) can persist. The presence of Br₂ is often indicated by a distinct yellow, orange, or reddish-brown color in the crude product.[2]

  • Acidic By-products: Hydrogen bromide (HBr) is a very common by-product of electrophilic aromatic bromination reactions.[2] Its presence can complicate purification and degrade acid-sensitive compounds.

Q2: My crude product is a persistent yellow or brown color. What is the cause and how can I fix it?

A2: This coloration is almost always due to residual elemental bromine (Br₂). Before attempting purification by chromatography or recrystallization, it is essential to quench this excess bromine. This is typically achieved during the aqueous work-up by washing the organic solution with a reducing agent.

  • Recommended Quenching Agents: A 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is highly effective.[2] Add the solution and stir vigorously until the organic layer becomes colorless.

  • For Stubborn Color: If a faint color persists after washing, you can treat a solution of the crude product with a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite to remove the carbon.[2] Be aware that this can sometimes lead to a loss of product due to adsorption.

Q3: My purified brominated salicylaldehyde degrades over time, even in storage. What are the stability issues and how can I mitigate them?

A3: Brominated aromatics, particularly those with activating groups like aldehydes and hydroxyls, can be susceptible to degradation. Key mechanisms include:

  • Dehalogenation: The carbon-bromine (C-Br) bond can be cleaved by exposure to light, heat, or certain metals.[2]

  • Oxidation: The aldehyde functional group is prone to oxidation to a carboxylic acid, especially when exposed to air and moisture over time.[3]

  • Recommended Storage: To ensure long-term stability, store your purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.[4]

Q4: How do I choose the best primary purification technique for my specific brominated salicylaldehyde?

A4: The choice depends on the physical state of your compound, the nature of the impurities, and the required final purity. The following table provides a general comparison of the most common methods.[5]

Technique Best Suited For Advantages Limitations & Troubleshooting
Recrystallization Crystalline solids with impurities of different solubility profiles.Scalable, cost-effective, can yield very high-purity material.Finding a suitable solvent can be trial-and-error; risk of "oiling out"; potential for low recovery.[2][3]
Column Chromatography Complex mixtures; separation of compounds with similar polarities (e.g., over-brominated species).[2]Highly versatile, applicable to a wide range of compounds.Can be labor-intensive; potential for compound degradation on the stationary phase; requires significant solvent volumes.[2]
Distillation Thermally stable liquids with boiling points significantly different from impurities.Effective for large-scale purification of liquids.Not suitable for solids or thermally sensitive compounds; may not separate isomers with close boiling points.[2]
Preparative HPLC/GC Difficult-to-separate mixtures, such as regioisomers, or when very high purity (>99%) is required.[2]Highest resolution separation technique.Limited sample capacity; high cost of instrumentation and solvents.[2]
Troubleshooting Guide: Common Purification Problems

This section uses a direct question-and-answer format to address specific experimental failures.

Recrystallization Issues

Q: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening?

A: This phenomenon, known as "oiling out," is a common problem in recrystallization.[3] The primary causes are:

  • High Impurity Level: The impurities are depressing the melting point of your compound to the point where a liquid phase separates before crystallization can occur.

  • Solvent Boiling Point: The boiling point of your chosen solvent is higher than the melting point of your compound. Solutions:

  • Pre-Purify: Perform a quick filtration through a small plug of silica gel to remove the grossest impurities, then attempt the recrystallization again.[3]

  • Adjust the Solvent System: If using a mixed-solvent system, you may have too much of the "good" solvent (the one your compound is highly soluble in). Add more of the "poor" solvent.[3] For a single-solvent system, select a solvent with a lower boiling point.

  • Lower the Concentration: Try using a more dilute solution. High concentrations can sometimes favor oil formation.

Q: My product has very low recovery after recrystallization. How can I improve the yield?

A: Significant product loss is often traced back to two main causes:

  • Using Too Much Solvent: The most common error is adding too much hot solvent to dissolve the crude product. This keeps a large amount of your product dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the solid.[6]

  • Cooling Too Rapidly: Crash-cooling the hot solution in an ice bath leads to the formation of very small, often impure crystals and traps impurities. Allow the flask to cool slowly to room temperature first, which encourages the growth of larger, purer crystals, before moving it to an ice bath to maximize precipitation.[2]

Column Chromatography Issues

Q: My compound is streaking badly on the TLC plate and seems to be decomposing on the silica gel column. What can I do?

A: This strongly suggests your brominated salicylaldehyde is acid-sensitive. Standard silica gel is slightly acidic and can catalyze decomposition reactions.[2] Solutions:

  • Neutralize the Silica: You can deactivate the silica gel. Prepare your column slurry as usual, but add ~1% triethylamine (or another suitable base) to your eluent system. This will neutralize the acidic sites on the silica surface.[7]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. Be aware that the elution order and solvent requirements may change significantly.[7]

  • Minimize Residence Time: Don't let your compound sit on the column for an extended period. A faster elution, provided it still gives adequate separation, is preferable.[2]

Q: I've run a gradient, but my desired product will not elute from the column.

A: This indicates that your compound is too polar for the eluent system you are using. The combination of the phenolic hydroxyl and the aldehyde group can lead to strong adsorption on the silica stationary phase.[3][8] Solutions:

  • Increase Eluent Polarity: If you are using a standard hexane/ethyl acetate system, you need to increase the proportion of the more polar ethyl acetate.

  • Add a Stronger Solvent: If increasing the ethyl acetate concentration is ineffective, add a small percentage (0.5-2%) of methanol to your mobile phase. Methanol is a very polar solvent and is highly effective at eluting strongly adsorbed compounds.[3][7]

Visualized Workflows & Protocols
Diagram: Purification Method Selection

This decision tree provides a logical pathway for selecting the most appropriate purification technique.

G start Crude Brominated Salicylaldehyde state What is the physical state? start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid purity Initial Purity Estimate? solid->purity thermal Is it thermally stable? liquid->thermal distill Purify by Distillation thermal->distill Yes chromatography1 Purify by Column Chromatography thermal->chromatography1 No final_product Pure Product distill->final_product isomers Are isomers present? chromatography1->isomers high_purity Relatively High (>85%) purity->high_purity low_purity Low / Complex Mixture purity->low_purity recrystallize Purify by Recrystallization high_purity->recrystallize chromatography2 Purify by Column Chromatography low_purity->chromatography2 recrystallize->isomers chromatography2->isomers hplc Consider Preparative HPLC isomers->hplc Yes isomers->final_product No hplc->final_product

Caption: Decision tree for selecting a purification method.

Experimental Protocols
Protocol 1: General Work-up for Crude Brominated Salicylaldehydes

This procedure is designed to remove residual bromine and acidic by-products before further purification.

  • Cooling: After the reaction is deemed complete, cool the reaction mixture in an ice-water bath to 0-5°C.[2]

  • Quenching: Slowly and carefully add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. Continue adding until the characteristic reddish-brown color of bromine is fully discharged.[2]

  • Phase Separation: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), separate the organic layer. If a water-miscible solvent was used (e.g., ethanol, THF), add an immiscible organic solvent to extract the product.

  • Acid Removal: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently to release pressure from the evolution of CO₂ gas.[2]

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to help remove dissolved water.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is now ready for purification.

Protocol 2: Purification by Recrystallization

This protocol provides a systematic approach to recrystallizing a solid brominated salicylaldehyde.[3][9]

  • Solvent Selection: In a series of small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or mixtures thereof). A good solvent will dissolve the compound poorly at room temperature but completely when heated to boiling.[3][10]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves completely. Do not add a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath for 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound.[3]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[9] Allow the crystals to air dry on the filter or dry them further in a vacuum oven.

Protocol 3: Purification by Column Chromatography

This protocol outlines the steps for purifying a brominated salicylaldehyde on a silica gel column.[3][8]

  • TLC Analysis: Dissolve a small sample of your crude product and spot it on a silica gel TLC plate. Develop the plate in several solvent systems of varying polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to find a system that gives your desired product an Rf value of approximately 0.25-0.35 and separates it from impurities.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. Pour this slurry into your chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or your eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent system. Collect fractions continuously and monitor their contents by TLC. Gradually increase the polarity of the eluent (gradient elution) based on your initial TLC analysis to first elute less polar impurities, then your product, and finally any highly polar impurities.[8]

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to obtain your purified brominated salicylaldehyde.

Safety & Handling

Brominated salicylaldehydes and the reagents used in their synthesis and purification require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13]

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhaling dust or vapors.[4]

  • Exposure: These compounds are classified as irritants. Avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area immediately and thoroughly with water.[4][14]

  • Storage: Store in a cool, dry, dark place, and for sensitive compounds, under an inert atmosphere.[4]

References
  • CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.
  • Technical Support Center: Purification of Bromin
  • SAFETY DATA SHEET - 4-Bromosalicylaldehyde. Fisher Scientific.
  • Oxidative bromination of salicylaldehyde by potassium bromide/H2O2 catalysed by dioxovanadium(V) complexes encapsulated in zeolite-Y: A functional model of haloperoxidases.
  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane deriv
  • SAFETY DATA SHEET - 5-Bromosalicylaldehyde. Thermo Fisher Scientific.
  • Technical Support Center: Purification of 5-Bromonicotinaldehyde Deriv
  • Salicylaldehyde - Safety D
  • SALICYLALDEHYDE FOR SYNTHESIS - Safety D
  • Purification Techniques. Journal of New Developments in Chemistry.
  • Salicylaldehyde - SAFETY D
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • Isolation And Purification Of Substance By Column Chromatography.
  • Purification by Recrystalliz
  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. Dalton Transactions (RSC Publishing).
  • What is the best solvent for purifying aldehyde in a column chromatography?
  • CHM 230 Recrystalliz

Sources

Stability and degradation of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Welcome to the technical support center for this compound (CAS No. 117238-61-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability, handling, and potential degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term stability, it is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent slow oxidation. Some suppliers also recommend protecting it from light.[2]

Q2: What is the physical appearance of this compound and what does a color change indicate?

A: The compound is typically a solid, with appearances ranging from slightly brown powder to red-brown solid.[1][3] A noticeable darkening or change in color upon storage or dissolution can indicate degradation, likely due to oxidation or photodegradation. Phenolic compounds are susceptible to forming colored quinone-type byproducts.

Q3: In which common laboratory solvents is this compound soluble?

A: While specific solubility data is not extensively published, based on its structure (an aromatic aldehyde with polar hydroxyl and methoxy groups), it is expected to be soluble in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate. Its solubility in water is likely low but may be enhanced in basic aqueous solutions due to the deprotonation of the phenolic hydroxyl group.

Q4: What are the primary safety hazards associated with this compound?

A: This compound is classified as a skin and eye irritant and may cause respiratory tract irritation.[4][5] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[1]

Part 2: Troubleshooting Experimental Issues

This section provides solutions to specific problems you might encounter during your research.

Scenario 1: You observe a new, unexpected peak in your HPLC chromatogram during a reaction.

Q: My reaction mixture shows a new peak by HPLC analysis that I can't identify. Could it be a degradation product of my starting aldehyde?

A: Yes, this is a strong possibility. Aromatic aldehydes, particularly those with hydroxyl groups, are susceptible to several degradation pathways that could generate new species detectable by HPLC.

  • Plausible Cause 1: Oxidation. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (3,5-Dibromo-2-hydroxy-4-methoxybenzoic acid). This can be facilitated by exposure to air (autoxidation), oxidizing agents in your reaction mixture, or even trace metal catalysts.[6] Hydroxybenzaldehydes can also undergo oxidative degradation pathways like the Dakin oxidation, especially in the presence of peroxides and a base, which would convert the aldehyde to a hydroquinone derivative.[7][8][9]

  • Troubleshooting Steps:

    • Analyze by LC-MS: The most effective step is to obtain a mass spectrum of the unknown peak. The molecular weight will provide a crucial clue. For example, an increase of 16 amu (from 309.94 g/mol to ~325.94 g/mol ) would strongly suggest oxidation to the carboxylic acid.

    • Run a Control Experiment: Prepare a solution of your starting aldehyde in the reaction solvent and stir it under the reaction conditions (temperature, atmosphere) but without other reagents. Analyze this control sample by HPLC over time to see if the impurity appears. This will isolate whether the degradation is inherent to the compound's stability under those conditions.

    • De-gas Solvents: If oxidation is suspected, ensure all solvents are rigorously de-gassed with nitrogen or argon before use and run your reaction under an inert atmosphere.

Scenario 2: Your compound solution changes color from colorless/pale yellow to dark brown upon exposure to light.

Q: I dissolved my this compound in a clear vial, and it turned dark after being on the lab bench for a few hours. Why did this happen and is the material still usable?

A: This color change is a classic sign of photodegradation. The brominated phenol moiety is the likely culprit.

  • Plausible Cause: Photodegradation. Brominated phenols are known to be photolabile.[10][11] UV or even ambient light can induce photochemical reactions, leading to debromination, the formation of radical species, and subsequent polymerization or formation of complex, highly colored quinone-like structures.[10][12] The energy from light can homolytically cleave the carbon-bromine bond, initiating a cascade of degradation reactions.

  • Troubleshooting Steps:

    • Protect from Light: Always store the solid compound and any solutions in amber vials or flasks wrapped in aluminum foil.[2] Minimize exposure to direct laboratory light during experiments.

    • Assess Purity: The usability of the discolored solution depends on the extent of degradation. Analyze the solution by HPLC or TLC against a freshly prepared, protected standard. If the impurity levels are significant (>1-2%), the solution should be discarded and prepared fresh, with proper light protection.

    • Prepare Fresh Solutions: For sensitive experiments, it is best practice to prepare solutions of this compound immediately before use rather than storing them.

Part 3: Protocols and Data

Protocol: Basic Stability Assessment via HPLC

This protocol outlines a method to quickly assess the stability of this compound in a specific solvent.

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of the aldehyde in acetonitrile. This is your T=0 standard. Store it in an amber vial at <4°C.

  • Test Solution Preparation: Prepare a separate 1 mg/mL solution of the aldehyde in the solvent you wish to test (e.g., methanol, DMSO, aqueous buffer).

  • Incubation: Aliquot the test solution into several amber vials (for light stress) and several clear vials (for combined light/solvent stress). Place them under the desired test condition (e.g., benchtop, 40°C oven).

  • Time Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test vial.

  • HPLC Analysis: Dilute the aliquot and the T=0 standard to the same concentration (e.g., 50 µg/mL) with your mobile phase. Analyze all samples by reverse-phase HPLC with UV detection (a starting wavelength of ~280 nm is appropriate for this chromophore).

  • Data Interpretation: Compare the peak area of the parent aldehyde in the stressed samples to the T=0 standard. The appearance of new peaks or a decrease in the main peak area indicates degradation. Calculate the percentage remaining: (Peak Area_t / Peak Area_t=0) * 100.

Data Summary: Known Instabilities and Incompatibilities
Condition/ReagentPotential Effect on CompoundPrimary Degradation PathwaySeverity
Strong Oxidizing Agents Rapid decomposition.[1]Oxidation of aldehyde to carboxylic acid or ring modification.High
Strong Bases (e.g., >pH 13) Potential for Dakin-type reaction if peroxides are present.[8]Oxidation and rearrangement.Moderate-High
Exposure to UV/Sunlight Discoloration and decomposition.[10]Photodegradation, debromination, polymerization.[10][12]High
Prolonged Exposure to Air Slow oxidation.[3]Oxidation of aldehyde to carboxylic acid.Low-Moderate
Acids Generally stable, but strong acids may affect reactivity.Protonation of carbonyl and hydroxyl groups.Low

Part 4: Visualizing Degradation & Workflows

Potential Degradation Pathways

The following diagram illustrates two of the most probable degradation pathways for this compound: oxidation and photodegradation.

G cluster_main This compound cluster_oxidation Oxidation Pathway cluster_photo Photodegradation Pathway A Start Compound (Aldehyde) B Oxidized Product (Carboxylic Acid) A->B [O] (e.g., Air, H2O2) C Radical Intermediate (Debromination) A->C hv (UV/Visible Light) D Complex Colored Byproducts / Polymers C->D Further Reactions

Caption: Potential degradation pathways for the title compound.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow for investigating a suspected stability issue with the compound.

G A Issue Observed (e.g., New Peak, Color Change) B Hypothesize Cause (Oxidation, Light, pH, Temp?) A->B C Design Control Experiment (Isolate one variable) B->C D Prepare Samples (Test vs. Control/T=0) C->D E Incubate under Stressed Conditions D->E F Analyze via HPLC/LC-MS at Time Points E->F G Compare Data (Purity, Degradants) F->G H Identify Degradation Pathway & Implement Corrective Action G->H

Caption: Workflow for troubleshooting compound stability issues.

References

  • E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer. Green Chemistry (RSC Publishing). Available at: [Link]

  • Dakin oxidation. Wikipedia. Available at: [Link]

  • Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed. Available at: [Link]

  • Oxidation of hydroxybenzaldehydes to dihydroxybenzene compounds. Google Patents.
  • Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • An efficient green protocol for photo-degradation of bromophenol blue dye. Desalination and Water Treatment. Available at: [Link]

  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. National Institutes of Health (NIH). Available at: [Link]

  • Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. ACS Publications. Available at: [Link]

  • UV-Induced Formation of Bromophenols from Polybrominated Diphenyl Ethers. ResearchGate. Available at: [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. ACS Publications. Available at: [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. National Institutes of Health (NIH). Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzaldehyde. Thermo Fisher Scientific. Available at: [Link]

  • 3,5-Dibromo-4-Hydroxybenzaldehyde. PubChem. Available at: [Link]

Sources

Troubleshooting common issues in the synthesis of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial chemical intermediates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs) - Quick Navigation

This section provides rapid answers to common issues. For more detailed explanations, please refer to the comprehensive troubleshooting guides in the subsequent sections.

  • Q1: My formylation reaction (Vilsmeier-Haack, Gattermann, Duff) is resulting in a low yield. What are the immediate checks?

    • A1: Verify the purity and reactivity of your starting material. Electron-withdrawing groups can significantly hinder the reaction. Ensure all reagents, especially the formylating agent and catalyst, are fresh and anhydrous. Monitor the reaction temperature and time closely, as insufficient heating can lead to incomplete conversion.[1][2]

  • Q2: I am observing multiple spots on my TLC plate during a Vilsmeier-Haack reaction. What are the likely side products?

    • A2: Common side products include di-formylated compounds, especially with highly activated aromatic rings. Carefully controlling the stoichiometry of the Vilsmeier reagent is crucial to minimize this.[1] Incomplete cyclization in certain substrates can also lead to intermediates.[1]

  • Q3: My oxidation of a substituted toluene is producing benzoic acid as a major byproduct. How can I prevent this over-oxidation?

    • A3: Over-oxidation is a frequent issue with strong oxidizing agents. Using a milder oxidant or carefully controlling the stoichiometry of the oxidizing agent is key. For chromium trioxide oxidations, conducting the reaction in the presence of acetic anhydride can trap the aldehyde as a gem-diacetate, preventing further oxidation.[3]

  • Q4: During the Rosenmund reduction of an acyl chloride, the reaction is proceeding to the corresponding alcohol. What is causing this?

    • A4: This indicates that your palladium catalyst is too active. The Rosenmund catalyst (palladium on barium sulfate) must be "poisoned" or deactivated to prevent over-reduction of the aldehyde.[4][5][6][7] Common catalyst poisons include thiourea and thioquinanthrene.[4][7]

  • Q5: My DIBAL-H reduction of an ester is yielding the primary alcohol instead of the aldehyde. What went wrong?

    • A5: This is typically due to an excess of DIBAL-H or the reaction temperature rising above -78 °C.[8][9] It is critical to use only 1.0-1.2 equivalents of DIBAL-H and maintain a very low temperature throughout the reaction and quenching process.[8][10][11]

II. In-Depth Troubleshooting Guides

Electrophilic Formylation Reactions

Electrophilic formylation reactions are a cornerstone for introducing an aldehyde group onto an aromatic ring. However, their success is highly dependent on the substrate's electronic properties and reaction conditions.

A. The Vilsmeier-Haack Reaction

This reaction utilizes a "Vilsmeier reagent," typically formed from DMF and POCl₃, to formylate electron-rich aromatic rings.[2]

Common Issues & Solutions:

Issue Potential Cause(s) Troubleshooting Strategy & Scientific Rationale
Low or No Conversion Deactivated Substrate: Aromatic rings with electron-withdrawing groups are less nucleophilic and react poorly with the weakly electrophilic Vilsmeier reagent.[2]For deactivated substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent to drive the reaction forward.[1] Alternatively, a different synthetic route may be necessary.
Impure Reagents: DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[12] POCl₃ is sensitive to moisture.Use freshly distilled or high-purity, anhydrous DMF and POCl₃. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Di-formylation Highly Activated Substrate: Electron-rich phenols or anilines can undergo formylation at multiple positions.[1]Carefully control the stoichiometry, aiming for a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate.[1] Slow, dropwise addition of the reagent can prevent localized high concentrations.
Polymerization/Resin Formation Reactive Phenolic Substrates: Phenols can undergo reactions similar to phenol-formaldehyde resin formation under acidic conditions.[13]Maintain the lowest effective reaction temperature and minimize the reaction time. Monitoring by TLC is crucial to avoid prolonged heating.[13]
B. The Gattermann Reaction

The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[14] A significant modification uses zinc cyanide (Zn(CN)₂), which is safer to handle.[14][15]

Common Issues & Solutions:

Issue Potential Cause(s) Troubleshooting Strategy & Scientific Rationale
Low Yield Inefficient Electrophile Formation: The formation of the reactive electrophile, the formimino cation, can be sluggish.[15][16]Ensure anhydrous conditions as water will deactivate the Lewis acid catalyst (e.g., AlCl₃). Use a freshly opened or purified Lewis acid.
Substrate Deactivation: This reaction is generally not suitable for aromatic rings bearing electron-withdrawing groups.[15]This method is best reserved for electron-rich substrates like phenols, phenol ethers, and certain heterocycles.
Safety Concerns Toxicity of Reagents: Both HCN and Zn(CN)₂ are highly toxic.[14][15]All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The use of Zn(CN)₂ is generally preferred over gaseous HCN for safety.[14][15]
C. The Duff Reaction

The Duff reaction is a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[17][18][19]

Common Issues & Solutions:

Issue Potential Cause(s) Troubleshooting Strategy & Scientific Rationale
Low Yield Inefficient Reaction: The Duff reaction is known for often providing modest yields.[18]Ensure adequate heating (typically 85–120°C) to facilitate the decomposition of HMTA and the subsequent electrophilic attack.[17]
Mixture of Isomers Blocked Ortho Position: While typically ortho-selective, if both ortho positions are blocked, para-formylation can occur.[18]The inherent regioselectivity of the Duff reaction is a key consideration in substrate selection. Purification by column chromatography is often required to separate isomers.
Di-formylation Unsubstituted Phenols: If both ortho positions are available, di-formylation can be a significant side reaction.[13]To favor mono-formylation, reduce the molar ratio of HMTA to the phenol substrate.[13] Close monitoring of the reaction progress is essential.
Oxidation of Substituted Toluenes

The oxidation of the methyl group of substituted toluenes is a direct route to benzaldehydes. The primary challenge is preventing over-oxidation to the corresponding benzoic acid.

Common Issues & Solutions:

Issue Potential Cause(s) Troubleshooting Strategy & Scientific Rationale
Over-oxidation to Benzoic Acid Strong Oxidizing Agent: Reagents like potassium permanganate or chromic acid can readily oxidize the intermediate aldehyde to a carboxylic acid.[20]Étard Reaction: Use chromyl chloride (CrO₂Cl₂) in a non-polar solvent like CCl₄. The reaction forms a stable chromium complex with the methyl group, which is then hydrolyzed to the aldehyde, preventing over-oxidation.[21] Chromic Oxide in Acetic Anhydride: This method forms a gem-diacetate intermediate from the aldehyde, which is resistant to further oxidation. The aldehyde is then liberated by hydrolysis.[3][22][23]
Low Selectivity Reaction Conditions: Temperature and reaction time can influence the product distribution.Optimize reaction conditions, such as temperature and the rate of addition of the oxidizing agent. Lower temperatures generally favor selectivity.
Incomplete Reaction Insufficient Oxidant: Not enough oxidizing agent will result in unreacted starting material.Use a slight excess of the oxidizing agent and monitor the reaction by GC or TLC to ensure completion.
Reduction of Benzoic Acid Derivatives
A. Rosenmund Reduction of Acyl Chlorides

This catalytic hydrogenation selectively reduces an acyl chloride to an aldehyde.[7]

Common Issues & Solutions:

Issue Potential Cause(s) Troubleshooting Strategy & Scientific Rationale
Over-reduction to Alcohol Catalyst Too Active: An unpoisoned palladium catalyst is too reactive and will reduce the aldehyde to a primary alcohol.[5][24]The catalyst (palladium on barium sulfate) must be deactivated with a "poison" such as thiourea or thioquinanthrene.[4][7] The low surface area of BaSO₄ also helps to moderate the catalyst's activity.[6][7]
Formation of Esters Reaction with Alcohol Byproduct: If over-reduction occurs, the resulting primary alcohol can react with the starting acyl chloride to form an ester.[4][7]Proper catalyst poisoning is the primary solution. Ensuring strictly anhydrous reaction conditions is also important to prevent side reactions.[5][24]
Catalyst Poisoning Impurities in Substrate/Reagents: Sulfur-containing impurities in the acyl chloride or solvent can excessively poison the catalyst, leading to no reaction.Use highly purified starting materials and solvents.
B. DIBAL-H Reduction of Esters and Nitriles

Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent that can selectively reduce esters to aldehydes at low temperatures.[9]

Common Issues & Solutions:

Issue Potential Cause(s) Troubleshooting Strategy & Scientific Rationale
Over-reduction to Alcohol Incorrect Stoichiometry: Using more than one equivalent of DIBAL-H will lead to the reduction of the aldehyde to the primary alcohol.[8][9]Carefully measure and use only 1.0-1.2 equivalents of DIBAL-H.[8][11]
Elevated Temperature: The tetrahedral intermediate formed during the reduction is only stable at very low temperatures (-78 °C).[10][11] If the temperature rises, this intermediate collapses, and the resulting aldehyde is further reduced.Maintain a constant low temperature (e.g., a dry ice/acetone bath) throughout the addition of DIBAL-H and during the initial quenching step.[8][11][25]
Incomplete Reaction Insufficient DIBAL-H: Using less than one equivalent will result in unreacted starting material.Ensure the molarity of the DIBAL-H solution is accurately known and use the correct stoichiometry.
Difficult Work-up Formation of Aluminum Salts: The quenching process generates aluminum salts that can form gels, making extraction difficult.A common and effective work-up procedure involves the use of Rochelle's salt (potassium sodium tartrate), which chelates the aluminum salts and breaks up emulsions.[10][11]

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for DIBAL-H Reduction of an Ester to an Aldehyde

This protocol outlines a standard procedure for the selective reduction of an ester to an aldehyde using DIBAL-H, emphasizing the critical control of temperature.

Materials:

  • Substituted methyl or ethyl benzoate (1 equivalent)

  • Anhydrous toluene

  • DIBAL-H (1.0 M solution in hexanes, 1.1 equivalents)

  • Anhydrous methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), dissolve the ester in anhydrous toluene in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add the DIBAL-H solution dropwise via the dropping funnel to the stirred ester solution. Critically, maintain the internal reaction temperature below -75 °C throughout the addition.[11]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction's progress by TLC.

  • Quenching: While still at -78 °C, slowly and dropwise add anhydrous methanol to quench any excess DIBAL-H.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add the saturated solution of Rochelle's salt and stir vigorously until two clear layers form (this may take several hours).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by silica gel column chromatography.

Logical Workflow for Troubleshooting DIBAL-H Over-reduction

This workflow provides a systematic approach to diagnosing and solving the common problem of over-reduction to the corresponding alcohol.

DIBAL_Troubleshooting Start Start: Over-reduction to Alcohol Observed Check_Temp Check Reaction Temperature Was it maintained at <= -75°C? Start->Check_Temp Check_Equiv Check DIBAL-H Stoichiometry Was it 1.0-1.2 equivalents? Check_Temp->Check_Equiv Yes Sol_Temp Solution: Improve Cooling Use insulated flask and monitor internal temperature. Check_Temp->Sol_Temp No Check_Quench Check Quenching Procedure Was quench performed at -78°C? Check_Equiv->Check_Quench Yes Sol_Equiv Solution: Verify Reagent Molarity Titrate DIBAL-H solution and use precise stoichiometry. Check_Equiv->Sol_Equiv No Sol_Quench Solution: Quench Cold Add methanol at -78°C before warming the reaction. Check_Quench->Sol_Quench No End Successful Aldehyde Synthesis Check_Quench->End Yes Sol_Temp->End Sol_Equiv->End Sol_Quench->End

Caption: Troubleshooting workflow for DIBAL-H over-reduction.

IV. Purification and Characterization

A common final hurdle in the synthesis of substituted benzaldehydes is the purification of the final product and the identification of impurities.

Common Impurities and Purification Strategies:

  • Starting Material: In cases of incomplete conversion, the starting material (e.g., toluene, ester) will be present. Careful column chromatography is typically effective for separation.

  • Over-oxidized/Over-reduced Products: Benzoic acids or benzyl alcohols are common byproducts.

    • Benzoic Acids: Can often be removed by a simple basic wash (e.g., with aqueous NaHCO₃) during the work-up, as the carboxylate salt will be water-soluble.

    • Benzyl Alcohols: These are often more polar than the corresponding aldehyde, allowing for separation by silica gel chromatography.

  • Isomeric Products: In reactions like the Gattermann or Duff reactions, ortho/para isomers may form.[13][26] High-performance liquid chromatography (HPLC) or careful column chromatography may be required for separation.[26]

  • Self-Condensation Products: In reactions like crossed aldol condensations where a substituted benzaldehyde is a reactant, self-condensation of the enolizable partner can be an issue.[27] Using a non-enolizable aldehyde like benzaldehyde is advantageous.[27]

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation. The aldehyde proton typically appears as a singlet between 9-10 ppm in the ¹H NMR spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities.[26]

  • Infrared (IR) Spectroscopy: The characteristic C=O stretch of the aldehyde appears around 1700 cm⁻¹.

Mechanism Diagram: Vilsmeier-Haack Formylation

This diagram illustrates the key steps in the Vilsmeier-Haack reaction, from the formation of the Vilsmeier reagent to the final aldehyde product.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Arene Substituted Arene (Ar-H) Sigma_Complex Sigma Complex Arene->Sigma_Complex + Vilsmeier Reagent Iminium_Intermediate Aryl Iminium Intermediate Sigma_Complex->Iminium_Intermediate - H+ Aldehyde Substituted Benzaldehyde (Ar-CHO) Iminium_Intermediate->Aldehyde + H2O H2O H2O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack reaction.

V. References

  • ACS Omega. Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. [Link]

  • Green Chemistry (RSC Publishing). Redox-mediated electrified synthesis of benzaldehyde. [Link]

  • Reddit. Cold DIBAl-H reduction help. [Link]

  • Unacademy. What is the role of catalyst poison in the Rosenmund reaction? [Link]

  • Grokipedia. Duff reaction. [Link]

  • OrgoSolver. Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). [Link]

  • Scribd. Rosenmund Reduction Mechanism. [Link]

  • Filo. Rosenmud reduction with questions and answers. [Link]

  • Organic Chemistry Portal. Rosenmund Reduction. [Link]

  • Master Organic Chemistry. DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles. [Link]

  • Wikipedia. Rosenmund reduction. [Link]

  • ResearchGate. How to reduce an Ester to aldehyde with no alcohol formation? [Link]

  • Wikipedia. Gattermann reaction. [Link]

  • YouTube. Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]

  • YouTube. CHROMIC OXIDE Method: Toulene to Benzaldehyde. [Link]

  • Collegedunia. Gattermann Reaction: Mechanism, Examples & Application. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples. [Link]

  • Vedantu. Gattermann Reaction: Mechanism, Steps & Uses Explained. [Link]

  • Chemistry Stack Exchange. Mechanism of toluene oxidation with CrO3. [Link]

  • Allen. Accout for the following : (i) Oxidation of toluence to C_(6)H_(5)CHO with CrO_(3) is carried out in presence of acetic anhydride. [Link]

  • Chemistry LibreTexts. The oxidation of toluene (C 6 H 5 CH 3 ) with chromyl chloride (CrO 2 Cl 2 ) in CCl 4 or CS 2 to give benzaldehyde is called ______. [Link]

  • SynArchive. Duff Reaction. [Link]

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Technical Support Center: Synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and frequently asked questions for the scale-up synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde.

This guide is designed to provide expert insights and practical solutions for the synthesis of this compound, a key intermediate in various research and development applications. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure your success from lab bench to scale-up.

Overview of the Synthetic Pathway

The most direct and common route to this compound is through the electrophilic aromatic substitution (bromination) of the precursor, 2-hydroxy-4-methoxybenzaldehyde. The hydroxy and methoxy groups are strong activating, ortho-, para-directing groups. Since the para position to the hydroxyl group is occupied by the methoxy group, and the para position to the methoxy group is occupied by the hydroxyl group, bromination is directed to the positions ortho to the powerful hydroxyl activator, which are C3 and C5.

Below is a general workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve 2-hydroxy-4- methoxybenzaldehyde in Solvent Cool Cool Reaction Mixture (e.g., 0-5 °C) Start->Cool AddBr2 Slowly Add Brominating Agent (e.g., Br2 in Solvent) Cool->AddBr2 Stir Stir at Controlled Temperature AddBr2->Stir Monitor Monitor Reaction (TLC/HPLC) Stir->Monitor Quench Quench Excess Bromine (e.g., Na2S2O3 soln) Monitor->Quench Upon Completion Precipitate Precipitate Product (e.g., Add Water) Quench->Precipitate Filter Filter Crude Solid Precipitate->Filter Wash Wash with Cold Solvent Filter->Wash Recrystallize Recrystallize from Appropriate Solvent Wash->Recrystallize Dry Dry Final Product Under Vacuum Recrystallize->Dry End Characterize Product (NMR, IR, MS, MP) Dry->End

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or Incomplete Conversion

Q: My TLC/HPLC analysis shows a significant amount of starting material remaining even after the recommended reaction time. What are the likely causes and how can I fix this?

A: This is a common issue that can usually be traced back to three main areas: reagent quality, reaction temperature, or insufficient brominating agent.

  • Cause 1: Decomposed Brominating Agent. N-bromosuccinimide (NBS) can degrade over time, especially if not stored properly. Similarly, bromine (Br₂) can be of lower purity. An old bottle of NBS that has a strong yellow or orange color is often less reactive.

    • Solution: Use freshly recrystallized NBS or a new bottle of bromine. A standard procedure for recrystallizing NBS involves dissolving it in a minimal amount of boiling water and allowing it to cool.[1]

  • Cause 2: Reaction Temperature is Too Low. While low temperatures are used to control selectivity, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: After the initial slow addition of the brominating agent at a low temperature (e.g., 0-5 °C), allow the reaction to slowly warm to room temperature and stir for an additional period.[2] Monitor the progress by TLC. A slight, controlled increase in temperature can often drive the reaction to completion.

  • Cause 3: Insufficient Brominating Agent. The stoichiometry is critical. You need at least two equivalents of the brominating agent for the dibromination.

    • Solution: Ensure you are using at least 2.0 to 2.2 equivalents of bromine or NBS. If the reaction has stalled, you can add a small additional portion (e.g., 0.1 eq) of the brominating agent and monitor its effect. Be cautious not to add a large excess, as this can lead to side products.

Issue 2: Formation of Multiple Products (Impurity Profile)

Q: My crude product shows multiple spots on TLC, including what I suspect is the mono-brominated intermediate. How can I improve the selectivity for the desired dibromo product?

A: Achieving high selectivity is a balancing act between reaction rate and side reactions. The presence of mono-brominated species (like 3-bromo- or 5-bromo-2-hydroxy-4-methoxybenzaldehyde) is a classic sign of incomplete reaction or suboptimal conditions.

  • Cause 1: Insufficient Bromine Addition. As mentioned above, using less than two full equivalents of the brominating agent will naturally lead to a mixture containing starting material and the mono-brominated product.

  • Cause 2: Poor Mixing or Localized "Hot Spots". If the brominating agent is added too quickly, it can create localized areas of high concentration, leading to uncontrolled reactions and side products. In a large-scale reaction, inefficient stirring can create zones where the reaction is incomplete.

    • Solution: Ensure vigorous and efficient stirring throughout the addition. For scale-up, consider the use of an overhead mechanical stirrer. The brominating agent should always be added slowly and sub-surface if possible to ensure rapid dispersion.

  • Cause 3: Incorrect Solvent Choice. The solvent plays a key role in modulating the reactivity of both the substrate and the brominating agent.

    • Solution: Solvents like acetic acid or methanol are commonly used. Acetic acid can help to moderate the reactivity.[3] Chlorinated solvents like dichloromethane can also be effective.[4] If you are seeing poor selectivity, consider switching to a solvent that provides better solubility for the intermediates and helps to control the reaction exotherm.

G Problem Poor Selectivity: Mixture of Products Cause1 Insufficient Brominating Agent (< 2 eq) Problem->Cause1 Cause2 Poor Mixing / Rapid Addition Problem->Cause2 Cause3 Suboptimal Solvent Problem->Cause3 Solution1 Action: Use 2.0-2.2 eq of Br2 or NBS Cause1->Solution1 Solution2 Action: Ensure vigorous stirring; add reagent slowly sub-surface Cause2->Solution2 Solution3 Action: Screen solvents like acetic acid or CH2Cl2 Cause3->Solution3

Caption: Troubleshooting logic for poor reaction selectivity.

Issue 3: Product Purification Challenges

Q: My crude product is a dark, oily solid that is difficult to handle and purify by recrystallization. What went wrong?

A: An oily or discolored product often points to oxidative side reactions or the presence of bromine-containing impurities.

  • Cause 1: Excess Bromine in Work-up. If excess bromine is not properly quenched, it can remain in the crude product, causing discoloration and degradation over time.

    • Solution: After the reaction is complete, add a quenching agent like a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic orange/brown color of bromine disappears.[5][6] This reduces excess Br₂ to colorless and water-soluble bromide ions (Br⁻).

  • Cause 2: Oiling Out During Recrystallization. "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of crystals. This traps impurities.

    • Solution: The choice of recrystallization solvent is critical.[7] You need a solvent (or solvent system) in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[8]

      • Solvent Screening: Test small batches with solvents like ethanol/water, acetic acid/water, or hexane/ethyl acetate mixtures.

      • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly and undisturbed. If it oils out, try reheating to dissolve the oil and then add slightly more solvent before cooling again, or switch to a different solvent system entirely.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling bromine?

A1: Bromine is highly toxic, corrosive, and a strong oxidizing agent.[9][10] All manipulations must be performed in a certified chemical fume hood.[6][10]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (fluorinated rubber or nitrile are often recommended).[6][10]

  • Engineering Controls: A fume hood is mandatory.[10] Ensure safety showers and eyewash stations are accessible.

  • Spill Response: Keep a container of 1 M sodium thiosulfate solution readily available to neutralize any spills.[5][6]

  • Incompatible Materials: Bromine reacts violently with materials like aluminum and many organic compounds.[9][11]

Q2: What is the best way to monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material, the mono-bromo intermediate, and the dibromo product (e.g., 3:1 Hexane:Ethyl Acetate). The product, being more halogenated and less polar, will have a higher Rf value than the starting material. For more quantitative analysis during scale-up, HPLC is the preferred method.

Q3: Can I use a different brominating agent instead of liquid bromine?

A3: Yes, N-bromosuccinimide (NBS) is a common and safer alternative to liquid bromine.[4] It is a solid, making it easier to handle. The reaction is typically run in a solvent like dichloromethane or acetic acid. Pyridinium tribromide is another solid bromine source that can be used. These reagents often provide a slower, more controlled release of electrophilic bromine, which can sometimes improve selectivity.

Q4: How do I confirm the structure of my final product?

A4: Standard analytical techniques are used for characterization:

  • ¹H NMR: The proton NMR spectrum is very informative. For the starting material (2-hydroxy-4-methoxybenzaldehyde), you would expect to see three aromatic protons. For the final product, you will see only one aromatic proton singlet, as the C3 and C5 positions are now substituted with bromine. You will also see singlets for the aldehyde, hydroxyl, and methoxy protons.

  • ¹³C NMR: This will show the expected number of carbon signals, with shifts indicative of bromine substitution.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks). The molecular weight should correspond to C₈H₆Br₂O₃ (309.94 g/mol ).[12]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Table 1: Key Reaction Parameters and Considerations

ParameterRecommended ConditionRationale & Expert Insights
Starting Material 2-hydroxy-4-methoxybenzaldehydeEnsure high purity (>98%). Impurities can lead to colored byproducts.[13]
Brominating Agent Liquid Bromine (Br₂) or NBSBr₂ is potent but hazardous. NBS is a safer solid alternative. Use 2.0-2.2 equivalents for dibromination.
Solvent Acetic Acid, Methanol, DichloromethaneAcetic acid can moderate reactivity. Methanol is effective but can react with Br₂. Dichloromethane is a good inert choice for NBS.[4]
Temperature 0 °C to Room TemperatureInitial cooling to 0-5 °C controls the initial exotherm and improves selectivity.[2] Allowing the reaction to warm to RT drives it to completion.
Work-up Quench with Na₂S₂O₃ solutionEssential for removing excess bromine, preventing product degradation, and simplifying purification.[6]
Purification Recrystallization (e.g., Ethanol/Water)The most effective method for obtaining high-purity crystalline solid. Solvent choice is critical to avoid oiling out.[7]

References

  • Vertex AI Search. (2024). Bromination safety.
  • Chemical Education Xchange. Safety.
  • Slideshare. Bromine handling and safety.
  • RSC Education.
  • Standard Operating Procedure.
  • Erowid. (2005). Synthesis of 3,4,5-Trimethoxybenzaldehyde.
  • ChemicalBook. 3,5-DibroMo-4-Methoxybenzaldehyde(108940-96-1) 1H NMR spectrum.
  • Fan, Y., You, W., Qian, H.-F., Liu, J.-L., & Huang, W. (2007). 3,5-Dibromo-2-hydroxybenzaldehyde.
  • PubChem. This compound.
  • Universiti Kebangsaan Malaysia. (1979).
  • Human Metabolome Database. 4-Methoxybenzaldehyde · H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • PubChem. 3,5-Dibromo-4-Hydroxybenzaldehyde.
  • Zhang, J.-A. (2005). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde.
  • ChemicalBook. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE (CAS 2973-58-2).
  • Sigma-Aldrich. 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97%.
  • Google Patents. (1978). CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
  • Google Patents. (1985). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Google Patents. (2008). CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.
  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry.
  • Frontiers. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis.
  • Google Patents. (2013). CN103408404A - Process for synthesizing p-bromophenol.
  • Chem Help ASAP. (2021).
  • Google Patents. (2003).
  • The Natural Products Atlas. (2022). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738).
  • Google Patents. (1969).
  • Benchchem. 3,5-Dibromo-2,4-dihydroxybenzaldehyde|Research Chemical.
  • CAS Common Chemistry. 3,5-Dibromo-4-hydroxybenzaldehyde.
  • Google Patents. (2014). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Sigma-Aldrich. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97%.
  • AWS.
  • Sciencemadness Discussion Board. (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis.
  • Sigma-Aldrich. 3,5-Dibromo-4-hydroxybenzaldehyde 98%.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • MDPI. (2020).
  • The Good Scents Company. 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde.

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Technical Support Center: Purification of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde (CAS 117238-61-6).[1] Purity of this compound is critical for reproducible results in downstream applications, including pharmaceutical synthesis and materials science. This document provides troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this substituted benzaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

Question 1: My crude product is a brownish or off-white solid, not the expected pale yellow crystals. What are the likely impurities?

Answer: An off-color appearance in the crude product typically indicates the presence of several potential impurities:

  • Unreacted Starting Material: The most common impurity is the starting material, 2-hydroxy-4-methoxybenzaldehyde.[2][3] Its presence suggests an incomplete bromination reaction.

  • Mono-brominated Byproducts: The bromination reaction may not have gone to completion, resulting in the presence of mono-brominated isomers of the starting material.

  • Oxidation Products: Aldehydes, especially phenolic aldehydes, can be susceptible to oxidation, which can form colored impurities. This is more likely if the reaction or work-up was exposed to air for extended periods at elevated temperatures.

  • Residual Bromine: Traces of elemental bromine from the reaction can impart a yellowish or brownish color to the product.

Question 2: The melting point of my purified product is broad and lower than the reported value (97-101 °C). What does this indicate? [4]

Answer: A broad and depressed melting point is a classic sign of an impure compound. The most likely culprits are residual starting material or mono-brominated intermediates, which act as impurities and disrupt the crystal lattice of the desired product. It is also possible that residual solvent from the purification process is present. Ensure the product is thoroughly dried under vacuum. If the melting point remains broad, further purification is necessary.

Question 3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

Answer: The ¹H NMR spectrum is a powerful tool for identifying impurities. Here’s what to look for:

  • Starting Material (2-hydroxy-4-methoxybenzaldehyde): Look for characteristic peaks of the starting material. The spectrum of 2-hydroxy-4-methoxybenzaldehyde will show three aromatic protons with different splitting patterns and chemical shifts compared to the single aromatic proton of the desired product.

  • Mono-brominated Species: These impurities will exhibit two aromatic protons. Their chemical shifts and coupling constants will differ from both the starting material and the final product.

  • Aldehyde Proton: The aldehyde proton of this compound should appear as a singlet. The presence of multiple aldehyde singlets suggests a mixture of different benzaldehyde derivatives.

Consulting spectral databases for the starting material and potential byproducts can aid in the identification of these impurity peaks.

Purification Protocols

Based on the chemical properties of this compound, several purification methods can be employed. The choice of method will depend on the nature and quantity of the impurities.

Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities and obtaining a highly crystalline product. The key is to select an appropriate solvent or solvent system.

Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the polarity of this compound, which contains polar hydroxyl and aldehyde groups, as well as less polar bromo and methoxy groups, a moderately polar solvent or a mixed solvent system is likely to be effective. The compound is expected to be soluble in polar organic solvents like ethanol and methanol.[5]

Recommended Solvents:

Solvent/SystemRationale
Ethanol/WaterThe compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
Ethyl Acetate/HexaneEthyl acetate is a good solvent for many organic compounds. The addition of a non-polar solvent like hexane can decrease the solubility and promote crystallization.
Dichloromethane/HeptaneSimilar to the ethyl acetate/hexane system, this provides a polar/non-polar solvent pair suitable for recrystallization.[6]

Step-by-Step Recrystallization Protocol (Ethanol/Water):

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanolic solution, add warm water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

For mixtures with significant amounts of impurities, particularly those with similar polarity to the desired product, column chromatography is the preferred purification method.[7][8][9]

Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.[9]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[8]

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar impurities will elute first.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Acid-Base Extraction

Acid-base extraction can be a useful preliminary purification step to remove acidic or basic impurities. Since this compound is a phenol, it is weakly acidic and can be separated from neutral impurities.

Principle:

The phenolic hydroxyl group can be deprotonated by a strong base (like NaOH) to form a water-soluble phenoxide salt. Neutral impurities will remain in the organic phase. The aqueous layer can then be separated and acidified to regenerate the pure phenolic compound.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

  • Extraction with Base: Transfer the solution to a separatory funnel and extract with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The desired compound will move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) until the desired product precipitates.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for selecting the appropriate purification method.

PurificationWorkflow start Crude 3,5-Dibromo-2-hydroxy- 4-methoxybenzaldehyde check_purity Assess Purity (TLC, Melting Point, NMR) start->check_purity recrystallization Recrystallization check_purity->recrystallization Minor Impurities column_chrom Column Chromatography check_purity->column_chrom Significant Impurities/ Similar Polarity acid_base Acid-Base Extraction (Optional Pre-purification) check_purity->acid_base Acidic/Basic Impurities Present pure_product Pure Product recrystallization->pure_product column_chrom->pure_product acid_base->check_purity

Caption: Decision workflow for purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use N-bromosuccinimide (NBS) for the bromination of 2-hydroxy-4-methoxybenzaldehyde? A1: Yes, NBS is a common and milder alternative to liquid bromine for electrophilic aromatic substitution on activated rings like phenols. The reaction is typically carried out in a suitable solvent like dichloromethane or acetonitrile.

Q2: What are the safety precautions when handling this compound? A2: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What should I do? A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this, try using a lower-boiling point solvent system, or after adding the anti-solvent and clarifying, allow the solution to cool very slowly to room temperature before placing it in an ice bath.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3,5-dibromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (2024, November 25). Column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Rhodium.ws. (n.d.). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 8). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dibromosalicylaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

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  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Retrieved from [Link]

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Technical Support Center: Photostability Studies of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the photostability assessment of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of your studies. The guidance herein is synthesized from established international guidelines and first-principle chemical knowledge to ensure scientific integrity and experimental success.

Introduction

This compound is a halogenated aromatic aldehyde. Its structure, featuring a phenol, an aldehyde, and bromine substituents on a benzene ring, suggests a potential susceptibility to photodegradation.[1] Such molecules often possess chromophores that absorb UV and visible light, which can initiate photochemical reactions leading to degradation.[2] Understanding the photostability of this compound is critical for determining appropriate handling, storage, and packaging requirements, particularly in the context of pharmaceutical development.[3][4]

This guide is structured to anticipate and resolve common challenges encountered during photostability testing, ensuring your results are robust, reproducible, and compliant with regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: Why is photostability testing for this compound necessary?

A1: Photostability testing is a critical component of stress testing for new drug substances as mandated by regulatory bodies.[5][6] The purpose is to evaluate if light exposure leads to unacceptable changes in the compound's purity, potency, or safety profile.[3] For a molecule like this compound, the presence of chromophoric groups (the substituted benzene ring) makes it susceptible to absorbing light energy, which can trigger degradation.[1][2] Identifying this liability early is essential for developing stable formulations and defining proper storage and packaging solutions.[3]

Q2: What are the standard light sources and exposure conditions recommended by ICH Q1B guidelines?

A2: The ICH Q1B guideline provides a harmonized approach to photostability testing.[4][7][8] For confirmatory studies, samples should be exposed to a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV) energy of not less than 200 watt-hours per square meter.[2][5][6][8][9] This can be achieved using a combination of cool white fluorescent lamps and near-UV lamps with a spectral distribution from 320 nm to 400 nm.[5][8][9]

Q3: How should I prepare my solid and solution samples for testing?

A3: For solid drug substances, a thin layer (not more than 3 mm) should be spread in a chemically inert and transparent container to ensure uniform light exposure.[3][9] For solutions, the compound should be dissolved in a suitable, photochemically inert solvent and placed in a transparent, inert container like quartz.[5][6][8] The choice of solvent is critical, as it can influence the degradation pathway.[10][11] Always include a "dark control" sample, wrapped in aluminum foil to shield it from light, to differentiate between photodegradation and thermal degradation.[2][8]

Q4: What analytical techniques are best suited for assessing degradation?

A4: A stability-indicating analytical method is required, which is a validated method capable of separating the parent compound from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique.[12][13] A PDA detector is particularly useful as it can help in assessing peak purity and detecting the emergence of new degradation products. Mass spectrometry (LC-MS) can be invaluable for the identification of unknown photoproducts.[1][13]

Q5: What are the plausible photodegradation pathways for this molecule?

Troubleshooting Guide

This section addresses specific issues that may arise during your photostability experiments.

Observed Problem Potential Cause(s) Recommended Solution & Scientific Rationale
Significant degradation in the dark control sample. 1. Thermal Instability: The compound may be degrading due to the temperature inside the photostability chamber, which can be elevated by the light sources.[2] 2. Oxidative Degradation: The compound may be sensitive to oxidation, even in the absence of light.1. Verify Chamber Temperature: Monitor the temperature at the sample level. Ensure the chamber's cooling system is functioning correctly. The ICH Q1B guideline recommends controlling temperature to minimize its effect.[5] 2. Conduct a Separate Thermal Stress Study: Perform a stability study at the same temperature but in a calibrated thermal oven to isolate the effect of heat. 3. Inert Atmosphere: If oxidation is suspected (e.g., based on the structure of degradants), consider conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative pathways.
Poor Mass Balance (Sum of parent and degradants is <95%). 1. Formation of Volatile Degradants: Small molecule fragments may have been formed and evaporated. 2. Formation of Non-UV Active Degradants: Degradation products may lack a chromophore detectable by the UV detector. 3. Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the sample container.1. Headspace GC-MS Analysis: If volatile products are suspected, analyze the headspace of a sealed vial after exposure. 2. Use a Universal Detector: Employ an alternative detection method like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) in parallel with UV to detect non-UV active compounds. 3. Container Suitability: Test different inert container materials (e.g., borosilicate glass vs. quartz) and check for recovery at the initial time point.
Irreproducible results between experiments. 1. Inconsistent Light Exposure: Variations in lamp intensity, sample positioning, or exposure time.[1] 2. Sample Non-Homogeneity: For solid samples, inconsistent crystal size or packing can affect light penetration. For solutions, incomplete dissolution or precipitation can occur. 3. Analytical Method Variability: Issues with the HPLC method, such as column degradation or mobile phase preparation.1. Calibrate Light Source: Regularly calibrate the light source using a calibrated radiometer/lux meter or a validated chemical actinometric system to ensure consistent light dosage.[7][8] 2. Standardize Sample Preparation: For solids, gently mill the sample to a uniform particle size. For solutions, ensure complete dissolution and visually inspect for any precipitation before and after the study.[9] 3. System Suitability Tests: Perform system suitability tests before each analytical run to ensure the HPLC system is performing consistently.
Unexpected color change (e.g., yellowing or browning). 1. Formation of Conjugated Chromophores: Photochemical reactions may be creating new, highly conjugated systems that absorb visible light. 2. Phenolic Oxidation: Phenols are known to form colored quinone-type structures upon oxidation.1. Spectroscopic Analysis: Use UV-Vis spectroscopy to record the full absorption spectrum of the sample before and after exposure to characterize the newly formed chromophores. 2. Isolate and Identify Degradants: Use preparative HPLC to isolate the colored impurities and subject them to structural elucidation techniques (e.g., NMR, MS) to understand the chemical transformation.

Experimental Protocols & Visualizations

General Photostability Testing Workflow

The following diagram outlines the systematic approach to photostability testing as recommended by the ICH guidelines.[5][8]

Photostability_Workflow cluster_prep Phase 1: Preparation & Forced Degradation cluster_exposure Phase 2: Confirmatory Study cluster_analysis Phase 3: Analysis & Evaluation prep Sample Preparation (Solid & Solution) dark_control Prepare Dark Control (Wrap in Foil) prep->dark_control forced_deg Forced Degradation Study (Develop Analytical Method) prep->forced_deg expose Expose Samples to Light (≥1.2M lux-hr, ≥200 W-hr/m²) dark_control->expose forced_deg->expose Method Validated monitor Monitor with Radiometer or Actinometry expose->monitor analysis Analyze Exposed & Dark Samples (Stability-Indicating HPLC) expose->analysis eval Evaluate Changes (Assay, Impurities, Physical) analysis->eval report Assess Significance & Determine Packaging Needs eval->report Degradation_Pathway cluster_dehalogenation Dehalogenation cluster_oxidation Oxidation cluster_other Other Reactions parent 3,5-Dibromo-2-hydroxy- 4-methoxybenzaldehyde dehalo1 Monodebrominated Product parent->dehalo1 -Br• oxid 3,5-Dibromo-2-hydroxy- 4-methoxybenzoic Acid parent->oxid hν, [O] polymer Polymeric Products parent->polymer dehalo2 Didebrominated Product dehalo1->dehalo2 -Br•

Caption: Plausible photodegradation pathways for the target compound.

Step-by-Step Protocol for Confirmatory Study (Solution)
  • Solution Preparation: Accurately prepare a solution of this compound in a pre-determined, photochemically inert solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 0.5 mg/mL).

  • Sample Aliquoting: Dispense the solution into chemically inert, transparent vials (e.g., quartz or borosilicate glass).

  • Dark Control: Wrap at least one vial completely in aluminum foil. This will serve as the dark control to assess thermal degradation. [2]4. Exposure: Place the transparent vials (exposed samples) and the foil-wrapped vial (dark control) in a calibrated photostability chamber. [7]5. Irradiation: Expose the samples to a light source compliant with ICH Q1B Option 2 (e.g., cool white fluorescent and near-UV lamps). [5][8]The total exposure should be not less than 1.2 million lux hours and 200 watt-hours/m².

  • Sampling: At appropriate time points (including time zero and the final time point), withdraw aliquots from the samples.

  • Analysis: Analyze the samples immediately using a validated, stability-indicating HPLC-PDA method. Quantify the parent compound and any detected degradation products.

  • Evaluation: Compare the chromatograms of the exposed samples to the time-zero and dark control samples. Calculate the loss in assay of the parent compound and the increase in degradation products. Evaluate any changes in physical appearance (e.g., color, clarity). [9]

References

  • BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube.
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • ResearchGate. (2022, November 3). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • Pharma Stability. (2025, October 28). Photostability Testing Issues.
  • Pharma.Tips. (2025, December 29). Photostability Study Failures.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • IAGIM. (n.d.). Photostability.
  • SciSpace. (n.d.). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine.
  • PharmaTutor. (2013, August 21). PHOTOSTABILITY TESTING.
  • MDPI. (n.d.).

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Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced Reactivity of Substituted Salicylaldehydes

Salicylaldehydes, or 2-hydroxybenzaldehydes, are a cornerstone class of reagents in synthetic chemistry, prized for their role in constructing Schiff bases, coumarins, and a diverse array of heterocyclic systems. Their utility stems from the dual reactivity of the aldehyde functional group and the phenolic hydroxyl group. The reactivity of the aldehyde, particularly its susceptibility to nucleophilic attack, is not constant; it is exquisitely modulated by the electronic and steric nature of other substituents on the aromatic ring.

This guide provides an in-depth comparison of the reactivity of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde , a highly substituted salicylaldehyde, with other common salicylaldehyde derivatives. We will dissect the competing electronic and steric effects that govern its behavior and provide robust experimental frameworks for assessing this reactivity in the laboratory. This analysis is critical for researchers in medicinal chemistry and materials science, where precise control over reaction kinetics and product yields is paramount.

Theoretical Framework: Deconstructing Substituent Effects

The reactivity of the carbonyl carbon in an aldehyde is fundamentally dictated by its electrophilicity. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density from the carbonyl group, making it more attractive to nucleophiles. Conversely, electron-donating groups (EDGs) diminish electrophilicity.[1] In salicylaldehydes, these effects are complicated by steric hindrance and the influence of the ortho-hydroxyl group.

Electronic Profile of this compound

The reactivity of our target molecule is a result of a complex interplay between four distinct substituents:

  • Aldehyde Group (-CHO): A moderately deactivating, meta-directing group due to its electron-withdrawing nature.[1]

  • Hydroxyl Group (-OH): A strongly activating, ortho/para-directing group. Its powerful +R (resonance) effect donates electron density to the ring.

  • Bromo Groups (-Br): Halogens exhibit a dual nature. They are deactivating due to their strong -I (inductive) electron-withdrawing effect but are ortho/para-directing because of a weaker +R effect from their lone pairs.[2] With two bromine atoms, the inductive withdrawal is significantly amplified.

  • Methoxy Group (-OCH3): A strongly activating, ortho/para-directing group with a dominant +R effect that overrides its -I effect.[3]

The net effect on the carbonyl carbon's electrophilicity is not immediately obvious. The two bromine atoms strongly withdraw electron density, which should increase reactivity towards nucleophiles. However, the potent electron-donating resonance effects of the hydroxyl and methoxy groups work in opposition, tending to decrease the carbonyl's electrophilicity.

Steric Hindrance: The Overlooked Factor

Beyond electronics, the sheer physical bulk of substituents can control reactivity. The bromine atom at the 3-position is ortho to the aldehyde group. This proximity creates significant steric hindrance, potentially impeding the approach of a nucleophile to the carbonyl carbon.[4][5] This effect is particularly pronounced with larger nucleophiles. Therefore, even if the molecule is electronically activated for attack, the reaction may be kinetically slow due to this physical barrier.

The following diagram illustrates the conflicting electronic influences on the electrophilicity of the carbonyl carbon in this compound.

G cluster_0 Electronic Effects on Carbonyl Carbon (δ+) Molecule 3,5-Dibromo-2-hydroxy- 4-methoxybenzaldehyde Br_groups Two Bromo Groups (-Br) Strong Inductive Withdrawal (-I) Molecule->Br_groups OH_group Hydroxyl Group (-OH) Strong Resonance Donation (+R) Molecule->OH_group MeO_group Methoxy Group (-OCH3) Strong Resonance Donation (+R) Molecule->MeO_group Carbonyl_C Carbonyl Carbon (Electrophilicity) Increase_Reactivity Increased Reactivity (Higher Electrophilicity) Increase_Reactivity->Carbonyl_C Decrease_Reactivity Decreased Reactivity (Lower Electrophilicity) Decrease_Reactivity->Carbonyl_C Br_groups->Increase_Reactivity Enhances δ+ OH_group->Decrease_Reactivity Reduces δ+ MeO_group->Decrease_Reactivity Reduces δ+

Caption: Conflicting electronic effects on the target aldehyde.

Comparative Reactivity in Schiff Base Formation

A quintessential reaction for evaluating aldehyde reactivity is the formation of a Schiff base (an imine) through condensation with a primary amine.[6][7] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. A more electrophilic aldehyde will generally react faster.

Qualitative Reactivity Comparison

We can predict the relative reactivity of our target molecule against other salicylaldehydes based on the principles discussed above.

CompoundKey SubstituentsPredicted Electronic Effect on CarbonylPredicted Steric HindranceExpected Reactivity
Salicylaldehyde-OHBaselineLowModerate
5-Nitrosalicylaldehyde-OH, -NO₂ (para)Strongly Increased (Strong -R, -I)LowVery High
5-Bromosalicylaldehyde-OH, -Br (para)Moderately Increased (-I > +R)LowHigh
3,5-Dichlorosalicylaldehyde-OH, 2x -Cl (ortho, para)Strongly Increased (Strong -I)Moderate (ortho-Cl)High
This compound -OH, 2x -Br, -OCH₃Ambiguous (competing effects)Very High (ortho-Br)Low to Moderate

Rationale: For this compound, despite the powerful electron-withdrawing nature of two bromine atoms, the combined electron-donating power of the hydroxyl and methoxy groups, coupled with severe steric hindrance from the ortho-bromo substituent, is expected to significantly retard the rate of nucleophilic attack compared to less substituted, electronically activated aldehydes like 5-nitrosalicylaldehyde.

Experimental Protocols for Reactivity Assessment

To empirically validate these predictions, standardized experimental protocols are essential. The following methods provide a framework for both qualitative and quantitative comparisons.

General Workflow for Reactivity Comparison

The following diagram outlines a self-validating workflow to compare the reaction rates of different salicylaldehydes.

G start Start: Select Aldehydes (e.g., Target, Salicylaldehyde, 5-Nitrosalicylaldehyde) prep Prepare Equimolar Solutions of Aldehydes and Amine (e.g., Aniline in Ethanol) start->prep setup Set up Parallel Reactions in Controlled Environment (Constant Temperature Bath) prep->setup initiate Initiate Reactions Simultaneously by adding Amine Solution setup->initiate monitor Monitor Reaction Progress (TLC or UV-Vis Spectroscopy) initiate->monitor tlc Qualitative: TLC Analysis Spot at t=5, 15, 60 min. Compare spot intensities of starting material. monitor->tlc Qualitative Path uv_vis Quantitative: UV-Vis Kinetics Monitor disappearance of aldehyde or appearance of imine peak. monitor->uv_vis Quantitative Path analyze Analyze Data: - Rank completion times (TLC) - Calculate rate constants (UV-Vis) tlc->analyze uv_vis->analyze end Conclusion: Establish Reactivity Order analyze->end

Caption: Experimental workflow for comparing aldehyde reactivity.

Protocol 1: Comparative Schiff Base Formation via TLC Monitoring

This protocol provides a straightforward method for ranking reactivity based on the consumption of the starting aldehyde.

1. Preparation: a. Prepare 0.1 M solutions of each aldehyde (e.g., this compound, Salicylaldehyde, 5-Nitrosalicylaldehyde) in absolute ethanol. b. Prepare a 0.1 M solution of aniline in absolute ethanol. c. Prepare TLC developing chambers with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).

2. Reaction: a. In separate, identical vials, add 1.0 mL of each aldehyde solution. b. Place the vials in a constant temperature water bath (e.g., 25 °C). c. To initiate the reactions simultaneously, add 1.0 mL of the aniline solution to each vial. Start a timer.

3. Monitoring: a. At specified time points (e.g., t = 2, 10, 30, and 60 minutes), use a capillary tube to withdraw a small aliquot from each reaction mixture. b. Spot each aliquot onto a single TLC plate. Be sure to label the lanes clearly. c. Develop the TLC plate and visualize under UV light.

4. Analysis: a. Compare the intensity of the starting aldehyde spot for each reaction at each time point. b. The reaction in which the aldehyde spot disappears most rapidly is the most reactive. A faster appearance of the new, typically lower Rf, imine product spot also indicates higher reactivity.

Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy

For a quantitative comparison, the reaction can be monitored by observing changes in the UV-Vis spectrum, as demonstrated in kinetic studies of similar aldehydes.[8][9]

1. Instrument Setup: a. Use a temperature-controlled, cuvette-based UV-Vis spectrophotometer. Set the temperature to 25.0 °C. b. Determine the λ_max (wavelength of maximum absorbance) for each starting aldehyde and each expected Schiff base product by running individual spectra. Choose a wavelength where the change in absorbance upon reaction is maximal.

2. Kinetic Run: a. In a quartz cuvette, place 1.5 mL of a dilute (e.g., 1x10⁻⁴ M) solution of the aldehyde in ethanol. b. Place the cuvette in the spectrophotometer and allow it to equilibrate. c. Initiate the reaction by injecting 1.5 mL of an equimolar amine solution (also 1x10⁻⁴ M) into the cuvette, mixing rapidly, and immediately starting data acquisition. d. Record the absorbance at the chosen wavelength over time until the reaction is complete (absorbance is stable).

3. Data Analysis: a. Plot Absorbance vs. Time. b. Assuming pseudo-first-order or second-order kinetics, transform the data accordingly (e.g., ln[A] vs. time or 1/[A] vs. time) to obtain a linear plot. c. The slope of the resulting line is proportional to the rate constant (k). A larger k value signifies a faster reaction and higher reactivity.

Conclusion and Outlook

The reactivity of This compound is a compelling case study in the balance of chemical forces. While the dual bromine substituents electronically prime the carbonyl group for nucleophilic attack by increasing its electrophilicity, this effect is likely overshadowed by two critical counteracting factors: the strong electron-donating resonance from the hydroxyl and methoxy groups, and, perhaps more decisively, the profound steric hindrance imposed by the ortho-bromo substituent.

Therefore, it is predicted to be significantly less reactive than unhindered, strongly electron-withdrawn salicylaldehydes like 5-nitrosalicylaldehyde. For researchers and drug development professionals, this means that reactions involving this substrate may require more forcing conditions—such as higher temperatures, longer reaction times, or the use of Lewis acid catalysts to further enhance carbonyl electrophilicity—to achieve satisfactory yields.[5] The experimental protocols provided herein offer a clear and reliable path to empirically quantifying these differences, enabling the rational design of synthetic strategies.

References

  • SEKAR, K.G. (2003). Kinetic studies on the oxidation of salicylaldehyde by imidazolium dichromate. OXID COMMUN. Available at: [Link]

  • Matyasovszky, N., Tian, M., & Chen, A. (2009). Kinetic study of the electrochemical oxidation of salicylic acid and salicylaldehyde using UV/vis spectroscopy and multivariate calibration. The Journal of Physical Chemistry A, 113(33), 9348-9353. Available at: [Link]

  • Kalyani, A.G., Jamunarani, R., & Pushparaj, F.J.M. (2015). Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(III)-A Kinetic and Mechanistic Study. International Journal of ChemTech Research, 7(1), 251-258. Available at: [Link]

  • Matyasovszky, N., Tian, M., & Chen, A. (2009). Kinetic Study of the Electrochemical Oxidation of Salicylic Acid and Salicylaldehyde Using UV/vis Spectroscopy and Multivariate Calibration. ACS Publications. Available at: [Link]

  • Kaur, J., et al. (n.d.). Electrochemical and Kinetic studies for the Degradation of Salicylaldehyde in Non –Aqueous Media. ProQuest. Available at: [Link]

  • Banerji, K.K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 335-341. Available at: [Link]

  • Li, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. Available at: [Link]

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  • Wady, A.F., Hussein, M.B., & Mohammed, M.M. (2021). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 15(6), 43-57. Available at: [Link]

  • Wady, A.F., Hussein, M.B., & Mohammed, M.M. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. Available at: [Link]

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  • Anupama, B., et al. (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26976-26979. Available at: [Link]

  • Al-Hamdani, A.A.S., et al. (2023). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. PubMed Central. Available at: [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. The isomeric purity of a compound can profoundly impact its biological activity, toxicity, and the viability of a synthetic pathway. This guide provides a comprehensive framework for the spectroscopic comparison of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde and its key positional isomers.

The Importance of Isomer Differentiation

This compound, a derivative of o-vanillin, presents a scaffold with significant potential for further functionalization in medicinal chemistry. However, during its synthesis, or the synthesis of related compounds, the formation of positional isomers is a distinct possibility. These isomers, while having the same molecular formula, can exhibit different chemical and physical properties due to the varied electronic environments of their constituent atoms. Spectroscopic analysis is the most reliable method for distinguishing between these closely related molecules.

Key Isomers for Comparison

For a comprehensive analysis, we will consider the target molecule and three of its logical positional isomers, which represent plausible alternative products in a synthetic context.

Figure 1: Molecular structures of the target molecule and its key positional isomers.

Theoretical Spectroscopic Comparison

The following sections detail the expected differences in the spectroscopic signatures of the target molecule and its isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be particularly informative. The number of signals, their splitting patterns (multiplicity), and their coupling constants (J) will vary significantly between isomers. For instance, this compound is expected to show a single aromatic proton signal (a singlet), whereas its isomers will exhibit more complex splitting patterns due to proton-proton coupling. The chemical shifts of the aldehyde (-CHO), hydroxyl (-OH), and methoxy (-OCH₃) protons will also differ based on their proximity to the electron-withdrawing bromine atoms.

  • ¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum will depend on the symmetry of the molecule. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents. Carbons directly bonded to bromine will experience a significant downfield shift. The carbonyl carbon of the aldehyde group will also show slight variations in its chemical shift depending on the electronic effects of the substituents on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While all isomers share the same functional groups, the positions of the vibrational bands can shift due to changes in the electronic environment and hydrogen bonding.

  • C=O Stretch: The carbonyl (C=O) stretching frequency of the aldehyde is sensitive to electronic effects. Electron-withdrawing groups tend to increase the C=O stretching frequency.

  • O-H Stretch: The position and shape of the hydroxyl (O-H) stretching band can indicate the presence and strength of intramolecular hydrogen bonding. For example, in the target molecule, an intramolecular hydrogen bond between the 2-hydroxy group and the aldehyde's carbonyl oxygen is expected, which would broaden the O-H peak and shift it to a lower wavenumber compared to an isomer where such an interaction is not possible.

  • C-Br Stretch: The C-Br stretching vibrations typically appear in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The λmax (wavelength of maximum absorbance) is influenced by the extent of conjugation and the presence of auxochromes (e.g., -OH, -OCH₃) and chromophores (e.g., -CHO, C=C). The substitution pattern of the bromine atoms will alter the electronic structure of the aromatic ring, leading to shifts in the λmax values for the π → π* transitions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers will have the same molecular weight. However, their fragmentation patterns upon ionization can differ, reflecting the relative strengths of the chemical bonds within each isomer. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key feature in the mass spectra of all dibrominated isomers.

Proposed Experimental Workflow for Spectroscopic Analysis

To obtain reliable and comparable data, a standardized workflow should be followed for all samples.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison synthesis Synthesize & Purify Isomers dissolve Dissolve in Appropriate Solvents synthesis->dissolve nmr ¹H & ¹³C NMR dissolve->nmr ir FT-IR dissolve->ir uv UV-Vis dissolve->uv ms Mass Spectrometry dissolve->ms process Process & Analyze Spectra nmr->process ir->process uv->process ms->process compare Compare Data in Summary Table process->compare

Validation of analytical methods for the quantification of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Validation of Analytical Methods for the Quantification of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and chemical research, the reliability of quantitative data is paramount. Every decision, from lead optimization to quality control of a final product, rests upon the foundation of accurate and precise analytical measurements. This guide provides a comprehensive framework for the validation of analytical methods for the quantification of this compound, a halogenated aromatic aldehyde.

Our approach moves beyond a simple checklist of validation parameters. We will delve into the causality behind experimental choices, framing the validation process as a self-validating system that ensures trustworthiness and scientific integrity. The principles outlined here are grounded in the internationally harmonized guidelines of the ICH, specifically ICH Q2(R2), which provides a robust framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2]

Analyte at a Glance: this compound

  • Molecular Formula: C₈H₆Br₂O₃[3]

  • Molecular Weight: 309.94 g/mol [3][4]

  • Key Structural Features: A benzaldehyde core with two bromine substituents, a hydroxyl group, and a methoxy group. These features dictate its chemical behavior and inform the selection of appropriate analytical techniques. The phenolic hydroxyl group and the aldehyde function are key reactive sites, while the bromine atoms add significant molecular weight and alter its chromatographic retention.

  • Physical Properties: It is a solid with a melting point in the range of 97-101 °C.[4][5]

Strategic Selection of Analytical Methodologies

The choice of an analytical technique is the first critical step and is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the method (e.g., impurity testing vs. assay). For this compound, two powerful and widely accessible techniques stand out: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Primary Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[6]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[7]
Analyte Suitability Excellent for non-volatile or thermally labile compounds. The aromatic rings in the analyte provide strong chromophores for UV detection.Ideal for volatile or semi-volatile, thermally stable compounds. The analyte's halogenated nature can provide distinct isotopic patterns in the mass spectrum.[8]
Advantages Robust, highly reproducible, and widely available. Direct analysis is often possible without derivatization.Offers superior selectivity and sensitivity due to mass-based detection, providing structural confirmation.[7][9]
Considerations Mobile phase selection and gradient optimization are critical. Potential for co-elution with matrix components.May require derivatization to increase volatility and thermal stability, adding a step to sample preparation. High temperatures in the injector could potentially degrade the analyte.

For the purpose of this guide, we will focus on HPLC-UV as the primary technique due to its direct applicability and robustness for aromatic aldehydes, while acknowledging that GC-MS is a powerful alternative, especially for trace-level analysis or confirmation.[10]

The Validation Workflow: A Pillar of Trustworthiness

Method validation is the process of providing documented evidence that a method is fit for its intended purpose. The following workflow, based on ICH Q2(R2) principles, establishes a logical, scientifically sound progression.[11][12][13]

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Method Development & Optimization P1->P2 informs D1 Validation Protocol P2->D1 leads to V1 Specificity V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness D3 Validation Report V6->D3 culminates in D2 Execute Studies D1->D2 D2->D3

Caption: The Analytical Method Validation Workflow.

Executing the Validation: Protocols and Acceptance Criteria

Here, we detail the experimental protocols for validating an HPLC-UV method for the quantification of this compound.

Specificity
  • Expert Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[12] It is the cornerstone of validation, as it proves the method can distinguish the target analyte from everything else.

  • Experimental Protocol:

    • Prepare Solutions:

      • Blank: Prepare a solution containing only the sample matrix (e.g., placebo formulation, reaction diluent).

      • Analyte Standard: A solution of this compound reference standard at a target concentration.

      • Spiked Sample: A blank sample matrix spiked with the analyte and all known potential impurities or related substances.

    • Chromatographic Analysis: Inject all three solutions into the HPLC system.

    • Evaluation: Compare the chromatograms. The blank should show no peak at the retention time of the analyte. In the spiked sample, the analyte peak should be well-resolved from all other peaks (impurities, etc.). A peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the analyte peak is spectrally homogeneous.

  • Acceptance Criteria:

    • No significant interference at the retention time of the analyte in the blank chromatogram.

    • Resolution between the analyte peak and the closest eluting peak should be > 2.0.

    • Peak purity index should be > 0.999.

Linearity and Range
  • Expert Rationale: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a specified range.[12] This relationship is what allows for the calculation of unknown concentrations from a calibration curve. The range is the interval over which the method is shown to be precise, accurate, and linear.[1]

  • Experimental Protocol:

    • Prepare Calibration Standards: Prepare a minimum of five concentrations of the analyte spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration.

    • Analysis: Inject each standard in triplicate.

    • Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm a linear relationship.

Accuracy
  • Expert Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] In essence, it measures how close the experimental result is to the "real" answer.

  • Experimental Protocol (Spiked Placebo Method):

    • Prepare Spiked Samples: Prepare samples of the blank matrix spiked with the analyte at a minimum of three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analysis: Analyze the nine samples and determine the concentration of the analyte in each using the validated linear curve.

    • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[15]

    • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision
  • Expert Rationale: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst).[14] This demonstrates the method's consistency.

  • Experimental Protocol:

    • Repeatability:

      • Prepare six independent samples at 100% of the target concentration.

      • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Intermediate Precision:

      • Repeat the analysis of six independent samples on a different day, with a different analyst, or on a different instrument.

    • Evaluation: Calculate the mean, standard deviation, and RSD for each set of six measurements.

  • Acceptance Criteria:

    • RSD for repeatability should be ≤ 2.0%.

    • RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expert Rationale: LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[14] These are critical for impurity analysis.

  • Experimental Protocol (Based on Signal-to-Noise Ratio):

    • Determine Signal-to-Noise (S/N): Prepare a series of increasingly dilute solutions of the analyte.

    • Analysis: Inject the solutions and determine the concentration at which the analyte peak is clearly distinguishable from the baseline noise.

    • Evaluation:

      • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

      • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[14] The precision (RSD ≤ 10%) and accuracy at the LOQ should also be confirmed.

  • Acceptance Criteria:

    • LOD: S/N ≈ 3:1.

    • LOQ: S/N ≈ 10:1, with acceptable precision and accuracy.

Robustness
  • Expert Rationale: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[15] This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Identify Key Parameters: Select critical HPLC parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

    • Introduce Small Variations: Analyze a standard sample while systematically varying each parameter (e.g., flow rate ±0.1 mL/min, temperature ±2 °C).

    • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak shape, resolution).

  • Acceptance Criteria:

    • System suitability parameters should remain within their defined limits for all tested variations.

    • The quantitative result should not be significantly affected by the variations.

Comparative Performance Data Summary

The following table presents hypothetical but realistic validation data for two potential methods, allowing for an objective comparison.

Validation ParameterHPLC-UV MethodGC-MS Method (Hypothetical)Acceptance Criteria
Specificity Passed (Resolution > 2.5)Passed (Unique mass fragments)No interference, adequate resolution
Linearity (R²) 0.99950.9992≥ 0.999
Range 10 - 150 µg/mL1 - 100 µg/mLDefined by linearity, accuracy, precision
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (Repeatability RSD) 0.85%1.1%≤ 2.0%
Precision (Intermediate RSD) 1.2%1.5%≤ 2.0%
LOQ 1.0 µg/mL0.1 µg/mLS/N ≥ 10:1 with acceptable precision
Robustness PassedPassedSystem suitability criteria met

This data illustrates that while both methods are valid, the GC-MS method offers superior sensitivity (a lower LOQ) , making it more suitable for trace impurity analysis. The HPLC-UV method demonstrates slightly better precision and linearity , making it an excellent choice for routine assay and quality control.

Logical Interdependence of Validation Parameters

The validation parameters are not isolated tests but form a cohesive, self-validating system. Linearity establishes the mathematical model for quantification, the range defines the boundaries of this model, and accuracy and precision confirm the reliability of measurements within those boundaries.

G Specificity Specificity (Is it the right peak?) Linearity Linearity (Does response correlate with concentration?) Specificity->Linearity Prerequisite for all quantitative tests Accuracy Accuracy (Is the result correct?) Specificity->Accuracy Prerequisite for all quantitative tests Precision Precision (Are results repeatable?) Specificity->Precision Prerequisite for all quantitative tests LOQ LOQ (What is the lowest reliable measurement?) Specificity->LOQ Prerequisite for all quantitative tests Range Range (Over what concentrations is the method reliable?) Linearity->Range Defines Range->Accuracy Bounds for Range->Precision Bounds for Accuracy->LOQ Confirms Precision->LOQ Confirms

Sources

A Comparative Guide to the Antimicrobial Efficacy of Halogenated Salicylaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, attention has turned to the modification of known bioactive scaffolds. Salicylaldehyde, a simple phenolic aldehyde, exhibits modest antimicrobial properties, but its efficacy can be dramatically enhanced through targeted chemical modifications. This guide offers a comparative analysis of halogenated salicylaldehyde derivatives, providing researchers, scientists, and drug development professionals with a synthesis of experimental data, detailed protocols, and insights into their structure-activity relationships.

Introduction: The Rationale for Halogenation

The core structure of salicylaldehyde (2-hydroxybenzaldehyde) provides a versatile platform for chemical synthesis. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the aromatic ring is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Halogenation can influence factors such as lipophilicity, electronic distribution, and steric profile, which in turn can significantly impact the molecule's ability to interact with microbial targets.

Unsubstituted salicylaldehyde generally shows minimal antimicrobial activity. However, the addition of electron-withdrawing groups, particularly halogens, has been shown to confer potent antibacterial and antifungal properties[1][2][3]. This guide will focus on a comparative analysis of these halogenated derivatives, elucidating how the nature and position of the halogen substituent dictate their antimicrobial power.

Proposed Mechanism of Action: The Role of Proton Exchange

While the precise mechanism of action for salicylaldehydes is not fully elucidated, a compelling hypothesis points to the involvement of proton exchange processes. Research has revealed a distinct correlation between the antimicrobial activity of these compounds and the broadening of the Nuclear Magnetic Resonance (NMR) signal of their hydroxyl (-OH) proton[4][5].

This signal broadening is related to the speed of the proton exchange involving the hydroxyl group. It is suggested that a rapid proton exchange process is a prerequisite for potent antimicrobial activity[4]. This may facilitate interactions with key microbial enzymes or disrupt cellular membrane potentials, though other factors are also necessary for high efficacy[4][5]. The halogen's electron-withdrawing nature can influence the acidity of the phenolic proton and the intramolecular hydrogen bonding, thereby modulating this critical proton exchange rate.

Comparative Efficacy: A Quantitative Analysis

The most direct measure of a compound's antimicrobial potency is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following data, synthesized from a systematic study by Pelttari et al., compares the MIC values of various halogenated salicylaldehydes against a panel of clinically relevant bacteria and yeasts[1].

Table 1: Comparative MIC Values (µg/mL) of Halogenated Salicylaldehydes
CompoundSubstituent(s)S. aureusB. cereusE. coliC. albicansS. cerevisiae
Salicylaldehyde(unsubstituted)>1000>1000>1000>1000>1000
Monohalogenated
5-Chlorosalicylaldehyde5-Cl2502505003162
5-Bromosalicylaldehyde5-Br1251252503131
5-Iodosalicylaldehyde5-I62622501616
Dihalogenated
3,5-Dichlorosalicylaldehyde3,5-diCl1212501212
3,5-Dibromosalicylaldehyde3,5-diBr12122566
3,5-Diiodosalicylaldehyde3,5-diI662533

Data sourced from Pelttari et al. (2011). Values represent the concentration required to inhibit visible growth after a 24-hour incubation.[1]

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals clear and compelling structure-activity relationships:

  • Halogenation is Essential: Unsubstituted salicylaldehyde is largely inactive, highlighting the necessity of ring substitution for significant antimicrobial efficacy[1][2].

  • Effect of Halogen Type: Within a series of similarly substituted compounds (e.g., the 5-halo or 3,5-dihalo series), antimicrobial activity generally increases with the atomic mass of the halogen. The trend is typically Iodine > Bromine > Chlorine [1]. This suggests that factors beyond simple electronegativity, such as polarizability and lipophilicity, play a crucial role.

  • Impact of Di-substitution: Dihalogenated compounds are significantly more potent than their monohalogenated counterparts. For instance, 3,5-Dichlorosalicylaldehyde is over 20 times more effective against S. aureus than 5-Chlorosalicylaldehyde[1].

  • Superior Antifungal Activity: A notable trend is the pronounced sensitivity of yeasts, particularly Candida albicans and Saccharomyces cerevisiae, to halogenated salicylaldehydes. The MIC values against these fungi are often substantially lower than those for bacteria, suggesting these compounds could be promising leads for antifungal drug development[1][6].

The logical relationship for antibacterial activity among 3,5-dihalogenated derivatives can be visualized as follows:

SAR_Analysis cluster_efficacy Antibacterial Efficacy Trend Iodine 3,5-Diiodosalicylaldehyde (Highest Activity) Bromine 3,5-Dibromosalicylaldehyde Iodine->Bromine > Chlorine 3,5-Dichlorosalicylaldehyde (Lowest Activity) Bromine->Chlorine >

Caption: Structure-Activity Relationship for Dihalogenated Salicylaldehydes.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and validity of antimicrobial efficacy studies, adherence to a standardized protocol is paramount. The following describes the broth microdilution method, a gold standard for determining MIC values[7][8][9].

Causality Behind Experimental Choices:
  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria, as its composition is well-defined and has minimal interference with most antimicrobial agents.

  • Inoculum Standardization: The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard to ensure a consistent and reproducible starting concentration of bacteria (approx. 1-2 x 10⁸ CFU/mL) for each experiment[10].

  • Serial Dilution: A two-fold serial dilution is used to efficiently test a wide range of compound concentrations and pinpoint the inhibitory concentration with precision.

  • Controls: The inclusion of a growth control (no compound) confirms the viability of the microorganisms, while a sterility control (no microorganisms) ensures the medium is not contaminated.

Step-by-Step Methodology:
  • Preparation of Compound Stock:

    • Accurately weigh the halogenated salicylaldehyde and dissolve it in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The use of DMSO is necessary for these often poorly water-soluble compounds[1].

  • Preparation of Microtiter Plate:

    • Using a sterile 96-well microtiter plate, add 50 µL of sterile CAMHB to wells in columns 2 through 12.

    • Add 100 µL of the compound stock solution (appropriately diluted from the main stock in CAMHB to twice the highest desired testing concentration) to the wells in column 1.

  • Serial Dilution of Compound:

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this process sequentially from column 2 to column 10. Discard the final 50 µL from column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to column 12.

    • The final volume in each well is now 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound Stock (in DMSO) D Perform 2-Fold Serial Dilution A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) E Inoculate Wells with Bacteria B->E C Dispense Media (96-Well Plate) C->D D->E F Incubate Plate (37°C, 18-24h) E->F G Visually Read Plate for Turbidity F->G H Determine MIC Value (Lowest Concentration with no Growth) G->H

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Perspectives

Halogenation is a highly effective strategy for augmenting the antimicrobial potency of the salicylaldehyde scaffold. The experimental data clearly demonstrates that dihalogenated derivatives, particularly those containing bromine and iodine, are potent inhibitors of both bacterial and fungal growth. Their pronounced activity against yeasts warrants further investigation for the development of novel antifungal agents.

Future research should focus on elucidating the precise molecular targets of these compounds to move beyond the current proton exchange hypothesis. Additionally, studies on their cytotoxicity against mammalian cell lines are crucial to assess their therapeutic index and potential for clinical development. The synthesis and evaluation of derivatives with mixed halogens or additional substitutions could further refine the structure-activity relationship and lead to the discovery of compounds with even greater efficacy and selectivity.

References

  • Pelttari, E., Lehtinen, M., & Elo, H. (2011). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. Zeitschrift für Naturforschung C, 66(5-6), 259-268. [Link]

  • Pelttari, E., Karhumäki, E., Langshaw, J., Peräkylä, H., & Elo, H. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds. Zeitschrift für Naturforschung C, 62(7-8), 487-497. [Link]

  • Elo, H., Lehtinen, M., & Pelttari, E. (2015). Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 25(10), 2165-2168. [Link]

  • Pelttari, E., et al. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds. PubMed, [Link]

  • PubMed. (2011). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. [Link]

  • Radulović, N., et al. (2009). Antimicrobial synergism and antagonism of salicylaldehyde in Filipendula vulgaris essential oil. PubMed. [Link]

  • Busto, N., et al. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Dalton Transactions. [Link]

  • Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). Protocols.io. [Link]

  • Pelttari, E. (2011). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. ResearchGate. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Rudbari, H. A., et al. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. PubMed. [Link]

  • Al-Haďithi, H. S. (2013). Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to the Antioxidant Potential of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde and Gallic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quest for potent antioxidant compounds is a cornerstone of innovation. Antioxidants are vital in mitigating the deleterious effects of oxidative stress, a key pathological factor in a spectrum of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1][2][3][4] In this guide, we provide an in-depth comparison of the well-established natural antioxidant, gallic acid, with the synthetic compound, 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde.

While gallic acid's antioxidant prowess is extensively documented, this compound represents a structurally intriguing yet less-characterized molecule. Due to the current absence of direct comparative experimental data for this compound, this guide will establish gallic acid as the benchmark, presenting its known antioxidant capacities. We will then delve into a predictive analysis of this compound's potential antioxidant activity based on fundamental principles of chemical structure-activity relationships. This guide also provides detailed, field-proven protocols for key antioxidant assays to empower researchers to conduct their own empirical comparisons.

The Benchmark: Gallic Acid's Established Antioxidant Efficacy

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, fruits, and beverages like tea and wine.[1][2][4] Its robust antioxidant activity is attributed to its chemical structure, specifically the three hydroxyl (-OH) groups attached to its aromatic ring.[3] These hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions that can damage cells.[3]

The antioxidant capacity of gallic acid has been quantified in numerous studies using various standard assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of free radicals, is a common metric of antioxidant efficacy. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayGallic Acid IC50 ValueReference(s)
DPPH Radical Scavenging 13.2 µM - 15.3 µM[5][6]
ABTS Radical Scavenging 3.55 µg/mL[7]

A Predictive Analysis of this compound's Antioxidant Potential

This compound is a synthetic aromatic aldehyde. Its potential as an antioxidant is suggested by the presence of a phenolic hydroxyl group, which is a key functional group for radical scavenging activity. However, its overall antioxidant capacity will be influenced by the other substituents on the benzene ring: two bromine atoms, a methoxy group, and an aldehyde group.

Structure-Activity Relationship (SAR) Analysis:

To predict the antioxidant activity of this compound relative to gallic acid, we can analyze the electronic effects of its substituents:

  • Hydroxyl Group (-OH): The single hydroxyl group is the primary site for hydrogen atom donation to scavenge free radicals.

  • Methoxy Group (-OCH3): The methoxy group is an electron-donating group, which can help to stabilize the phenoxyl radical formed after hydrogen donation through resonance. This stabilization generally enhances antioxidant activity.

  • Bromine Atoms (-Br): Bromine is a halogen and is generally considered an electron-withdrawing group. Electron-withdrawing groups can destabilize the phenoxyl radical, potentially reducing antioxidant activity. The presence of two bulky bromine atoms ortho and para to the hydroxyl group may also introduce steric hindrance, which could affect the accessibility of the hydroxyl hydrogen to free radicals.

  • Aldehyde Group (-CHO): The aldehyde group is an electron-withdrawing group, which would be expected to decrease the hydrogen-donating ability of the phenolic hydroxyl group and thus reduce antioxidant activity.

Predicted Antioxidant Activity:

Based on this structural analysis, it is hypothesized that This compound will exhibit lower antioxidant activity than gallic acid . The primary reasons for this prediction are:

  • Fewer Hydroxyl Groups: Gallic acid possesses three hydroxyl groups, providing multiple sites for radical scavenging, whereas this compound has only one.

  • Presence of Electron-Withdrawing Groups: The presence of two bromine atoms and an aldehyde group on the ring of this compound is expected to decrease its ability to donate a hydrogen atom compared to the electron-rich ring of gallic acid with its three hydroxyl groups.

While the methoxy group in this compound is a favorable feature for antioxidant activity, its positive effect is unlikely to overcome the negative influence of the electron-withdrawing groups and the significantly lower number of radical-scavenging hydroxyl groups compared to gallic acid.

To validate this prediction, empirical testing using standardized antioxidant assays is essential. The following section provides detailed protocols for three widely accepted methods.

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate the direct comparison of this compound and gallic acid, the following are detailed, step-by-step protocols for the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for assessing antioxidant activity.[8] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Working Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample & Standard Dilutions Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min at 25°C) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

  • Preparation of DPPH Working Solution:

    • Prepare a stock solution of DPPH in ethanol (e.g., 0.1 mM).

    • Dilute the stock solution with ethanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the test compound (this compound) and the standard (gallic acid) in a suitable solvent (e.g., ethanol).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • To a 96-well microplate, add 20 µL of each sample or standard dilution.[10]

    • Add 180 µL of the DPPH working solution to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the DPPH working solution.

    • For the control, add 20 µL of the solvent and 180 µL of ethanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the sample/standard to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[11]

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS•+ (ABTS + K2S2O8) Mix_reagents Mix Sample/Standard with ABTS•+ Solution ABTS_rad->Mix_reagents Sample_std Prepare Sample & Standard Dilutions Sample_std->Mix_reagents Incubate_react Incubate at Room Temp (e.g., 6 min) Mix_reagents->Incubate_react Measure_abs Measure Absorbance at 734 nm Incubate_react->Measure_abs Calculate_TEAC Calculate % Inhibition and TEAC Value Measure_abs->Calculate_TEAC

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.[12]

    • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the test compound and a standard (e.g., Trolox) in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 10 µL of each sample or standard dilution to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix_frap Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix_frap Sample_std_frap Prepare Sample & FeSO4 Standard Dilutions Sample_std_frap->Mix_frap Incubate_frap Incubate at 37°C (e.g., 4 min) Mix_frap->Incubate_frap Measure_abs_frap Measure Absorbance at 593 nm Incubate_frap->Measure_abs_frap Calculate_FRAP Calculate FRAP Value (FeSO4 Equivalents) Measure_abs_frap->Calculate_FRAP

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in distilled water

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP working solution to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations.

  • Assay Procedure:

    • Add 20 µL of the sample or standard to a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the sample from the standard curve, expressed as µM Fe(II) equivalents.

Conclusion

This guide establishes gallic acid as a potent antioxidant benchmark with well-documented efficacy. Based on a structure-activity relationship analysis, this compound is predicted to have a lower antioxidant capacity primarily due to its single hydroxyl group and the presence of multiple electron-withdrawing substituents. However, this remains a hypothesis until verified by empirical data. The provided detailed experimental protocols for DPPH, ABTS, and FRAP assays offer a clear and reliable framework for researchers to quantitatively assess the antioxidant potential of this compound and directly compare it to gallic acid and other standards. Such empirical validation is a critical step in the exploration of novel antioxidant compounds for therapeutic and industrial applications.

References

  • Bozin, B., et al. (2008). Antioxidant properties and total phenolic contents of some Mentha species. Flowering Plants, 21(1), 77-84.
  • Kahkeshani, N., et al. (2019). Pharmacological effects of gallic acid in health and diseases: A mechanistic review. Iranian journal of basic medical sciences, 22(3), 225.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
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  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
  • Shimamura, T., et al. (2014). Evaluation of the antioxidant activities of a new compound, 2-imino-4-methyl-1,3-thiazoline hydrochloride, using in vitro and in vivo models. Molecular and cellular biochemistry, 388(1), 229-236.
  • BenchChem. (2025). The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
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  • Characterization and antioxidant activity of gallic acid derivative. AIP Conference Proceedings, 1904(1), 020033.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.
  • Cosmo Bio USA. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual.
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  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Antioxidant properties of phenolic compounds. Trends in plant science, 2(4), 152-159.
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  • Evaluation of the Antioxidant and Prooxidant Actions of Gallic Acid and Its Derivatives. (2008). Journal of Agricultural and Food Chemistry, 41(11).
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  • Comparison of antioxidant and prooxidant activity of various synthetic antioxidants. (1990). Advances in Experimental Medicine and Biology, 264, 283-290.
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Sources

A Comparative Guide to the Cytotoxic Potential of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold for Novel Anticancer Agents

In the relentless pursuit of more effective and selective cancer therapeutics, the exploration of novel chemical scaffolds is of paramount importance. One such scaffold generating interest is the substituted salicylaldehyde core. The presence of hydroxyl and aldehyde groups provides a versatile platform for synthesizing a diverse range of derivatives, including Schiff bases and their metal complexes, which have demonstrated significant biological activities.

This guide focuses on the cytotoxic potential of derivatives of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde . The strategic placement of two bromine atoms and a methoxy group on the salicylaldehyde ring is anticipated to modulate the compound's electronic and lipophilic properties, which can significantly influence its biological activity. Halogenation, particularly dibromination, has been shown to enhance the cytotoxic effects of salicylaldehyde-based compounds.[1][2] While direct and extensive cytotoxic studies on derivatives of this specific molecule are emerging, this guide will provide a comparative analysis of structurally analogous compounds to offer valuable insights into their potential as anticancer agents. We will delve into the experimental data of closely related molecules, detail the methodologies for assessing their efficacy, and explore their potential mechanisms of action.

Comparative Cytotoxicity of Analogous Salicylaldehyde Derivatives

To contextualize the potential of this compound derivatives, it is instructive to examine the cytotoxic profiles of structurally similar compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of halogenated and methoxy-substituted salicylaldehyde derivatives against various cancer cell lines. These compounds serve as valuable benchmarks for predicting the efficacy of novel derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Schiff Base Complexes (Analogues)
Mn(II) complex with 2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxy phenol (HL2)Hep-G22.6 ± 0.11 µg/mlCisplatin4.0 µg/ml[3]
Mn(II) complex with 2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxy phenol (HL2)MCF-73.0 ± 0.2 µg/mlCisplatin4.0 µg/ml[3]
Gallium(III) Complexes (Analogues)
5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone (H2L1)HL-603.14 µmol/LCisplatin> H2L1[4]
Ga(III) complex of H2L1HL-601.31 µmol/LCisplatin> Complex[4]
5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone (H2L1)SKW-33.02 µmol/LCisplatin> H2L1[4]
Ga(III) complex of H2L1SKW-31.14 µmol/LCisplatin> Complex[4]
Ruthenium(II) Complexes (Analogues)
{Δ/Λ-[Ru(bpy)2(3,5-dibromosalicylaldehyde)]BF4}A2780Not specifiedNot specifiedNot specified[1][2]
{Δ/Λ-[Ru(bpy)2(3,5-dibromosalicylaldehyde)]BF4}A2780cisNot specifiedNot specifiedNot specified[1][2]

Note: The data presented is for analogous compounds and is intended to provide a comparative perspective on the potential cytotoxicity of this compound derivatives.

Experimental Protocols: A Foundation for Reliable Cytotoxicity Assessment

The accurate determination of a compound's cytotoxic activity is fundamental to preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Detailed Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 1 × 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain the desired final concentrations.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds incubation_24h->add_compounds incubation_treatment Incubate for 24-72h add_compounds->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A flowchart illustrating the key steps of the MTT assay for determining compound cytotoxicity.

Plausible Mechanisms of Action: Insights from Analogous Compounds

The cytotoxic effects of halogenated salicylaldehyde derivatives are often multifaceted, involving the disruption of several key cellular processes. Based on studies of analogous compounds, derivatives of this compound may exert their anticancer activity through the following mechanisms:

  • Induction of Apoptosis: Many cytotoxic agents, including Schiff bases derived from salicylaldehydes, trigger programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Studies on related bromo-substituted salicylaldehyde complexes have shown they can induce apoptosis.[2]

  • Generation of Reactive Oxygen Species (ROS): The presence of bromine atoms can enhance the generation of intracellular ROS. Elevated ROS levels can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptosis.[2]

  • Mitochondrial Dysfunction: The mitochondria play a central role in apoptosis. Brominated salicylaldehyde derivatives have been observed to cause mitochondrial dysfunction, which can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, activating the caspase cascade.[2]

  • Cell Cycle Arrest: Some salicylaldehyde derivatives have been shown to arrest the cell cycle at specific checkpoints, such as the G0/G1 phase, preventing cancer cells from proliferating.[2]

Apoptosis_Pathway Potential Apoptotic Pathway of Brominated Salicylaldehyde Derivatives compound 3,5-Dibromo-2-hydroxy-4- methoxybenzaldehyde Derivative ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros cell_cycle_arrest Cell Cycle Arrest (e.g., G0/G1 phase) compound->cell_cycle_arrest mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest->apoptosis

Caption: A simplified diagram illustrating a potential mechanism of action for brominated salicylaldehyde derivatives, leading to apoptosis.

Conclusion and Future Directions

While the direct cytotoxic profiling of this compound derivatives is an area ripe for further investigation, the analysis of structurally related compounds provides a strong rationale for their potential as effective anticancer agents. The presence of dibromo and methoxy substitutions on the salicylaldehyde scaffold is a promising strategy for enhancing cytotoxic activity. The common derivatization into Schiff bases and their metal complexes offers a pathway to further augment this activity.

Future research should focus on the synthesis and systematic evaluation of a library of derivatives of this compound. In-depth mechanistic studies, including cell cycle analysis, apoptosis assays, and measurement of ROS production, will be crucial to elucidate their precise modes of action. Furthermore, evaluating the selectivity of these compounds for cancer cells over normal cells will be a critical step in their development as potential therapeutic agents. The experimental framework and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to embark on this promising avenue of cancer research.

References

  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. Dalton Transactions (RSC Publishing). [Link]

  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. PubMed. [Link]

  • Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. MDPI. [Link]

  • Synthesis, characterization, and anticancer activity of Schiff bases. PubMed. [Link]

  • Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. National Institutes of Health (NIH). [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Brominated Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Brominated Phenolics

Brominated hydroxybenzaldehydes, a class of phenolic compounds, are of significant interest to the scientific community for their diverse biological activities. Found in marine organisms and also accessible through synthetic routes, these molecules serve as versatile scaffolds in drug discovery.[1] Their therapeutic potential is largely dictated by their chemical structure—a concept known as the Structure-Activity Relationship (SAR). Understanding the SAR of these compounds is paramount for designing novel derivatives with enhanced potency and selectivity against various biological targets.

This guide provides a comparative analysis of the SAR of brominated hydroxybenzaldehydes, focusing on their antimicrobial, antioxidant, and enzyme inhibitory activities. Due to the limited availability of direct comparative studies on all isomers, this guide synthesizes data from closely related analogues, such as brominated salicylaldehydes and their derivatives, to elucidate key structural determinants of activity. We will explore how the number and position of bromine and hydroxyl substituents on the benzaldehyde core influence biological efficacy, providing a framework for rational drug design.

Core Principles of the Structure-Activity Relationship

The biological activity of a brominated hydroxybenzaldehyde is not random; it is a direct consequence of its molecular architecture. The interplay between the electron-donating hydroxyl group (-OH), the electron-withdrawing aldehyde (-CHO) group, and the bulky, electronegative bromine (-Br) atoms governs the molecule's overall electronic and steric properties. These properties, in turn, dictate how the molecule interacts with biological targets like bacterial cell membranes or enzyme active sites.

Key structural features that modulate activity include:

  • Position of the Hydroxyl Group: The acidity of the phenolic proton and its ability to participate in hydrogen bonding are influenced by its position relative to the other substituents.

  • Number and Position of Bromine Atoms: Bromine atoms significantly impact the molecule's lipophilicity, electronic density, and steric profile. Dihalogenated compounds, for instance, often exhibit enhanced activity compared to their monohalogenated counterparts.[2] The position of bromination (ortho, meta, or para to the hydroxyl or aldehyde group) alters the electron distribution and can influence binding affinity to target proteins.

  • Overall Molecular Shape and Lipophilicity: The substitution pattern determines the molecule's three-dimensional shape and its ability to cross biological membranes, which is crucial for reaching intracellular targets.

Caption: Key structural features influencing biological activity.

Comparative Biological Activities: A Data-Driven Analysis

The following sections provide a comparative overview of the biological activities of brominated hydroxybenzaldehydes and their close derivatives, supported by available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Antimicrobial Activity

Brominated salicylaldehydes and their derivatives have shown notable activity, particularly against Gram-positive bacteria. The data suggests that derivatization of the aldehyde and the presence of bromine are crucial for potency.

Compound/DerivativeTest OrganismMIC (mg/mL)Reference
5-Bromo-2-hydroxy-benzamide (Ethyl Ester)Staphylococcus aureus (ATCC 25923)2.5[3]
5-Bromo-2-hydroxy-benzamide (Ethyl Ester)Bacillus cereus (ATCC 14579)2.5[3]
5-Bromo-2-hydroxy-benzamide (Hydrazone)Staphylococcus aureus (ATCC 25923)2.5[3]
5-Bromo-2-hydroxy-benzamide (Hydrazone)Streptococcus pyogenes (ATCC 19615)2.5[3]
5-Bromo-2-hydroxy-benzamide (Hydrazone)Bacillus cereus (ATCC 14579)2.5[3]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivs.Gram-positive bacteria2.5 - 5.0[4]

Analysis: The hydrazone derivative of 5-bromo-2-hydroxy-benzamide demonstrates consistent and potent activity against the tested Gram-positive strains.[3] This indicates that modifying the aldehyde group into a hydrazone moiety can significantly enhance antimicrobial efficacy. The general activity of these brominated compounds against Gram-positive bacteria suggests a potential mechanism involving disruption of the cell membrane or inhibition of essential enzymes.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The substitution pattern on the aromatic ring can significantly influence this capacity.

Compound/DerivativeAssayResultReference
3-Bromo-4,5-dihydroxybenzaldehyde (BDB)HO-1 InductionUpregulates HO-1 expression[5]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde Deriv.DPPH Scavenging84.64% scavenging at 100 µM[6]
Butylated Hydroxytoluene (BHT) - StandardDPPH Scavenging55.17% scavenging at 100 µM[6]
Enzyme Inhibitory Activity

Brominated hydroxybenzaldehydes and their derivatives have been investigated as inhibitors of various enzymes, including tyrosinase (involved in pigmentation) and proteases (implicated in inflammation).

Compound/DerivativeTarget EnzymeIC50 (mg/mL)Reference
5-Bromo-2-hydroxy-benzamide (Hydrazone)Protease0.04[3]
5-Bromo-2-hydroxy-benzamide (Hydrazide)Protease0.05[3]
5-Bromo-2-hydroxy-benzamide (Ethyl Ester)Protease0.07[3]
Acetylsalicylic Acid (Standard)Protease0.4051[3]
3,4-dihydroxybenzaldehyde-O-ethyloximeTyrosinase0.3 µM[7]

Analysis: Derivatives of 5-bromo-2-hydroxy-benzamide are significantly more potent protease inhibitors than acetylsalicylic acid, with the hydrazone derivative being the most active.[3] This highlights the potential of these compounds as anti-inflammatory agents. In the context of tyrosinase inhibition, while data on brominated hydroxybenzaldehydes is limited, related benzaldehyde derivatives show potent activity, suggesting that the benzaldehyde core is a promising pharmacophore for tyrosinase inhibitors.[7] The inhibitory mechanism likely involves chelation of the copper ions in the enzyme's active site.[8]

Cytotoxicity and Anticancer Activity

The effect of halogenation on the cytotoxic properties of salicylaldehyde-based compounds has been a subject of interest. Studies on metal complexes of halogenated salicylaldehydes reveal important SAR trends.

Compound ClassKey FindingReference
Ruthenium complexes of halogenated salicylaldehydesDihalogenated ligands confer enhanced cytotoxicity compared to monohalogenated ones.[2]
Ruthenium complexes of halogenated salicylaldehydesBromine as the halogen provides the highest cytotoxicity.[2]
5-Bromosalicylaldehyde-derived hydrazonesHighly active against T-cell leukemic and myeloid cell lines (IC50 ≈ 3 µM).[9]

Analysis: The data strongly suggests that both the number and type of halogen play a crucial role in the cytotoxic potential of these compounds. Dihalogenation and the presence of bromine, in particular, are associated with increased cytotoxicity.[2] This could be due to increased lipophilicity, leading to better cell penetration, or specific interactions with intracellular targets. The potent activity of 5-bromosalicylaldehyde-derived hydrazones against cancer cell lines further underscores the potential of this class of compounds in oncology research.[9]

Experimental Workflows and Protocols

To ensure the reproducibility and validation of the findings presented, this section details the standard methodologies for the key biological assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to assess the free radical scavenging ability of a compound. It is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) B Prepare Test Compound Serial Dilutions C Prepare Positive Control (e.g., Ascorbic Acid) D Mix Test Compound with DPPH Solution C->D E Incubate in Dark (e.g., 30 min at RT) D->E F Measure Absorbance (at ~517 nm) E->F G Calculate % Inhibition: [(Abs_control - Abs_sample) / Abs_control] * 100 F->G H Plot % Inhibition vs. Concentration G->H I Determine IC50 Value H->I

Caption: Workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each test compound dilution to the wells. Then, add the DPPH solution to initiate the reaction. A control well should contain only the solvent and the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for a defined period, typically 30 minutes.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[6]

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Result Interpretation A Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) B Prepare Test Compound Serial Dilutions in Broth C Dispense Dilutions into 96-Well Plate D Inoculate Wells with Bacterial Suspension C->D E Include Growth Control (no compound) & Sterility Control (no bacteria) D->E F Incubate Plate (e.g., 37°C for 18-24h) E->F G Visually Inspect for Bacterial Growth (Turbidity) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a density equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth directly in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no compound) and a negative/sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[3]

Synthesis and Future Directions

The structure-activity relationship of brominated hydroxybenzaldehydes is a promising area of research with significant therapeutic potential. The available data, primarily from salicylaldehyde derivatives, indicates several key trends:

  • Halogenation is Key: The presence of bromine generally enhances biological activity, particularly cytotoxicity and antimicrobial effects. Dihalogenation appears to be more effective than monohalogenation.[2]

  • Derivatization of the Aldehyde: Modifying the aldehyde group, for example, into a hydrazone, can significantly boost antimicrobial and anti-inflammatory potency.[3]

  • Hydroxyl Group Positioning: The presence of multiple hydroxyl groups, especially in positions that facilitate radical stabilization, is beneficial for antioxidant activity.[5]

While these insights are valuable, there is a clear need for direct, systematic comparative studies on the various isomers of brominated hydroxybenzaldehydes. Future research should focus on synthesizing a library of these isomers and evaluating them side-by-side in a panel of standardized biological assays. This would provide a more definitive understanding of their SAR and accelerate the development of lead compounds for preclinical evaluation.

References

  • Nikolova-Mladenova, B., Momekov, G., Zhivkova, Z., & Doytchinova, I. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. International Journal of Molecular Sciences, 24(8), 7352.
  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. (2022). Dalton Transactions.
  • BenchChem. (2025). Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds.
  • Nikolova-Mladenova, B., Momekov, G., Zhivkova, Z., & Doytchinova, I. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. PMC.
  • Kim, J. H., Lee, J. M., Kim, D., & Hyun, J. W. (2018).
  • A comprehensive review on tyrosinase inhibitors. (2015). PMC.
  • A comprehensive review on tyrosinase inhibitors. (2015). PMC.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH.
  • BenchChem. (2025). A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT.
  • Kim, J. H., Lee, J. M., Kim, D., & Hyun, J. W. (2018).
  • Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant an. (2014). SciSpace.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). NIH.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Ker
  • Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Deriv
  • Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. (2012).
  • Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. (2022). PMC.
  • A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. (2018). PMC.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences.
  • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. (2024). MDPI.
  • Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. (2024). MDPI.
  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Ker
  • Structure–Activity Relationships for Aldehyde Categories. (2001).

Sources

A Comparative Guide to Schiff Base Sensors: Benchmarking the Potential of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for sensitive, selective, and reliable chemical sensors is perpetual. In the vast landscape of chemosensors, Schiff base derivatives have emerged as a particularly versatile and promising class, lauded for their synthetic accessibility and profound coordination capabilities with a range of analytes, especially metal ions.[1][2] This guide delves into the prospective performance of sensors based on a unique, yet underexplored scaffold: 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde .

While this specific molecule has not been extensively featured in sensing literature, its structural motifs—a salicylaldehyde core, heavy halogen substituents, and a methoxy group—suggest a strong potential for crafting high-performance fluorescent sensors. This guide will, therefore, benchmark its anticipated performance by drawing objective comparisons with well-established Schiff base sensors derived from analogous aldehydes. We will dissect the mechanistic underpinnings of these sensors, provide actionable experimental protocols, and present a transparent, data-driven comparison to inform your research and development endeavors.

The Rationale: Why this compound?

The design of a Schiff base chemosensor hinges on the delicate interplay between a receptor unit (the Schiff base) and a signaling unit (often a fluorophore). The binding of an analyte to the receptor triggers a discernible change in the signaling unit's output, such as a "turn-on" or "turn-off" of fluorescence. The choice of the aldehyde precursor is paramount as it dictates the electronic and steric environment of the resulting sensor.

The proposed this compound scaffold is compelling for several reasons:

  • The Salicylaldehyde Core: The ortho-hydroxy group and the aldehyde functionality are the foundational elements for forming the Schiff base linkage and the chelation pocket for metal ions. This arrangement is known to facilitate sensing mechanisms like Chelation-Enhanced Fluorescence (CHEF).

  • Heavy Atom Effect: The two bromine atoms are expected to influence the photophysical properties of the sensor. The heavy atom effect can enhance intersystem crossing, potentially leading to phosphorescence or modulating the fluorescence quantum yield in interesting ways upon analyte binding.

  • Electron-Withdrawing Nature: The electronegative bromine atoms can modulate the acidity of the phenolic proton and influence the electron density of the aromatic ring, which can fine-tune the sensor's selectivity and binding affinity for specific metal ions.[3]

  • Methoxy Group: The electron-donating methoxy group at the para-position to the hydroxyl group can enhance the fluorescence quantum yield of the fluorophore, contributing to a better signal-to-noise ratio.

Performance Benchmarking: A Comparative Analysis

To objectively benchmark the potential of sensors derived from this compound, we will compare them against Schiff base sensors derived from other salicylaldehyde derivatives for the detection of a common and biologically relevant analyte, the Aluminum ion (Al³⁺). Al³⁺ is a hard acid and readily binds to hard donors like oxygen and nitrogen atoms, making it an ideal target for salicylaldehyde-based Schiff base sensors.

Sensor Precursor Analyte Limit of Detection (LOD) Response Time Sensing Mechanism Reference
(Proposed) this compound Al³⁺Hypothesized to be in the nanomolar rangeHypothesized to be rapidCHEF, PET-
2-hydroxy-4-methoxybenzaldehydeAl³⁺7.638 x 10⁻⁹ M (0.00163 ppm)Not specifiedCHEF, PET[4]
5-Methyl SalicylaldehydeAl³⁺3a: 0.18 µM, 3b: 0.21 µM, 3c: 0.15 µM< 1 minuteESIPT
3,5-di-tert-butylsalicylaldehydeAl³⁺1.19 µMNot specifiedAIE, CHEF[5]
5-Bromo-2-hydroxybenzaldehydeCo(II), Ni(II), Cu(II), Zn(II)Not specified for Al³⁺Not specifiedColorimetric[6]

This table presents a comparative summary of the performance of Schiff base sensors derived from different salicylaldehyde precursors. The performance of a sensor based on this compound is hypothesized based on the expected electronic effects of its substituents.

Mechanistic Insights: How These Sensors Work

The functionality of these sensors is typically governed by photophysical processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).

Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET)

In a typical "turn-on" sensor, the free Schiff base ligand exhibits weak fluorescence due to a non-radiative deactivation pathway, often PET from the imine nitrogen to the fluorophore. Upon binding to a metal ion like Al³⁺, the lone pair of electrons on the imine nitrogen gets engaged in coordination, which inhibits the PET process. This blockage of the non-radiative pathway leads to a significant enhancement in fluorescence intensity.

CHEF_PET Free_Ligand Free Schiff Base Ligand Complex Ligand-Metal Complex Free_Ligand->Complex Analyte Binding Low_Fluorescence Low Fluorescence Free_Ligand->Low_Fluorescence PET active Analyte Metal Ion (e.g., Al³⁺) Analyte->Complex High_Fluorescence High Fluorescence (Turn-On) Complex->High_Fluorescence PET blocked (CHEF)

Caption: CHEF and PET mechanism in a "turn-on" fluorescent sensor.

Experimental Protocols

The synthesis of a Schiff base sensor is generally a straightforward condensation reaction. Below is a detailed protocol for the synthesis of a hypothetical sensor from this compound and a primary amine, followed by a general procedure for analyte detection.

Part 1: Synthesis of the Schiff Base Sensor

This protocol describes the synthesis of a Schiff base sensor by reacting this compound with a primary amine (e.g., 2-aminoethanol).

Materials:

  • This compound (1 mmol)

  • 2-Aminoethanol (1 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, 1-2 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution of Aldehyde: In a 50 mL round-bottom flask, dissolve 1 mmol of this compound in 10 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.

  • Addition of Catalyst: Add a catalytic amount (1-2 drops) of glacial acetic acid to the aldehyde solution.

  • Addition of Amine: To the stirred aldehyde solution, add a solution of 1 mmol of 2-aminoethanol in 10 mL of absolute ethanol dropwise over 5 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to obtain the pure Schiff base sensor.

  • Characterization: Confirm the structure of the synthesized sensor using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_reactants Reactants Aldehyde 3,5-Dibromo-2-hydroxy- 4-methoxybenzaldehyde Reaction Dissolution & Mixing Aldehyde->Reaction Amine Primary Amine (e.g., 2-Aminoethanol) Amine->Reaction Solvent Absolute Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Reflux Reflux (2-4 hours) Reaction->Reflux Cooling Cooling to RT Reflux->Cooling Isolation Precipitation or Solvent Evaporation Cooling->Isolation Purification Recrystallization Isolation->Purification Characterization FT-IR, NMR, Mass Spec Purification->Characterization Final_Product Pure Schiff Base Sensor Characterization->Final_Product

Caption: General workflow for the synthesis of a Schiff base sensor.

Part 2: Protocol for Fluorescent Detection of Al³⁺

This protocol outlines the general steps for evaluating the performance of the synthesized Schiff base sensor for the detection of Al³⁺ ions.

Materials:

  • Synthesized Schiff base sensor stock solution (e.g., 1 mM in DMSO or ethanol)

  • Stock solution of Al(NO₃)₃·9H₂O (e.g., 10 mM in deionized water)

  • Stock solutions of other metal salts for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the Schiff base sensor (e.g., 10 µM) in a suitable solvent system (e.g., ethanol/water mixture).

  • Fluorescence Measurement of the Free Sensor: Record the fluorescence emission spectrum of the sensor solution in the absence of any metal ions.

  • Titration with Al³⁺: Add increasing concentrations of Al³⁺ to the sensor solution and record the fluorescence spectrum after each addition.

  • Selectivity Study: To assess the selectivity of the sensor, add various other metal ions at a concentration significantly higher than that of Al³⁺ to the sensor solution and record the fluorescence spectra.

  • Competition Experiment: To a solution of the sensor containing Al³⁺, add other potentially interfering metal ions to observe any changes in the fluorescence signal.

  • Determination of Limit of Detection (LOD): The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (fluorescence intensity vs. Al³⁺ concentration).

Conclusion and Future Outlook

While direct experimental data on sensors derived from this compound is not yet available, a comprehensive analysis of analogous Schiff base sensors provides a strong foundation for predicting their high potential. The unique combination of a salicylaldehyde core, heavy atom bromine substituents, and an electron-donating methoxy group makes this an exciting platform for the development of next-generation fluorescent chemosensors.

The anticipated benefits include potentially high sensitivity stemming from the methoxy group's influence on quantum yield and unique photophysical properties due to the heavy atom effect of bromine. These features could lead to sensors with enhanced signal-to-noise ratios and novel sensing modalities.

Future research should focus on the synthesis and characterization of Schiff base sensors derived from this aldehyde and a variety of amines to create a library of sensors. A systematic evaluation of their performance in detecting a range of analytes, particularly environmentally and biologically significant metal ions, will be crucial to fully unlock their potential. The insights gained from such studies will not only expand the toolkit of available chemosensors but also deepen our understanding of structure-property relationships in fluorescent sensor design.

References

  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, RSC Publishing. [URL not available]
  • A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu2+ and Fe3+ Metal Ion. Journal of Fluorescence, 33(4), 1241-1272 (2023). [Link]

  • A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu^2+ and Fe^3+ Metal Ion. Journal of Fluorescence (2023). [Link]

  • Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications.
  • A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu and Fe Metal Ion. ResearchGate (2023). [Link]

  • Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Journal of Chemical Sciences, 132(1), 1-11 (2020). [Link]

  • Halogenated Schiff base complexes: A new type of molecular probe for specific detection of o-Nitrophenol.
  • Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzal. Journal of the Indian Chemical Society, 97(10), 1645-1651 (2020). [URL not available]
  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 28(24), 8049 (2023). [Link]

  • A new, AIE-active "butterfly-shaped" Salicylaldehyde Schiff Base as a turn-on Fluorescent Probe for Highly Selective and Sensitive Al3+ Recognition. Journal of Fluorescence (2026). [Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega, 8(30), 27195-27212 (2023). [Link]

  • Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(8), 4629-4631 (2013). [Link]

  • A selective naked-eye chemosensor derived from 2-methoxybenzylamine and 2,3-dihydroxybenzaldehyde - synthesis, spectral characterization and electrochemistry of its bis-bidentates Schiff bases metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 184, 299-307 (2017). [Link]

  • Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry (2013). [Link]

  • New Schiff base chromophores composed of salicylaldehyde and naphthalimide derivatives for ion sensor applications. Analytical Methods, 11(27), 3597-3607 (2019). [Link]

  • A new, AIE-active “butterfly-shaped” Salicylaldehyde Schiff Base as a turn-on Fluorescent Probe for Highly Selective and Sensitive Al Recognition. ResearchGate (2026). [Link]

  • Highly Selective and Sensitive Dual Channel New Schiff base Chemosensor based on 5‐bromo‐2‐hydroxybenzaldehyde and its Co( II ), Ni( II ), Cu( II ) and Zn( II ) Complexes ‐ Synthesis, Spectral and Theoretical characterization and Pharmacological applications.
  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection. Semantic Scholar (2025). [Link]

  • Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

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Safety Operating Guide

A Guide to the Safe Disposal of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and professional integrity. This guide is structured to provide not just the "how" but the "why" behind each step, ensuring a deep-seated understanding of the principles of chemical waste management.

Hazard Assessment and Risk Mitigation: The Foundation of Safe Handling

Before any disposal procedure can begin, a thorough understanding of the compound's inherent hazards is essential. This compound is a substituted aromatic aldehyde whose toxicological properties necessitate careful handling to mitigate risks of exposure and environmental contamination.

Summary of Chemical Hazards

The primary hazards associated with this compound are well-documented in safety data sheets (SDS) and chemical databases. It is classified as an irritant and may pose specific risks upon exposure.

Hazard ClassificationGHS Hazard CodeDescriptionAuthoritative Source
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2]
Aquatic ToxicityH400 / H402Harmful or very toxic to aquatic life.[3][4]

This table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The causality behind these classifications lies in the compound's chemical structure. The aldehyde group can be reactive, while the halogenated phenolic ring can interact with biological macromolecules, leading to irritation. Its potential for environmental harm underscores the critical importance of preventing its release into aquatic systems.[3][4]

Essential Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazard assessment, the following engineering controls and PPE are mandatory when handling this compound for disposal.

  • Engineering Control: Chemical Fume Hood. All handling of the solid compound that could generate dust, and any commingling of waste, must be performed inside a certified chemical fume hood.[5][6][7] This is the primary line of defense to prevent inhalation of irritating dust particles.

  • Eye and Face Protection. Chemical safety goggles or a face shield are required to protect against accidental splashes or dust, preventing serious eye irritation.[5][8]

  • Skin Protection. Wear chemically resistant gloves, such as nitrile gloves, and a lab coat.[5] Contaminated gloves should be disposed of as solid hazardous waste. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][6]

  • Respiratory Protection. If there is a risk of generating significant dust outside of a fume hood (e.g., during a large-scale spill cleanup), a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is necessary.

Waste Characterization and Segregation: A Critical Step for Compliance

Proper disposal begins with correct classification and segregation at the point of generation. Mischaracterizing or mixing chemical waste streams can lead to dangerous reactions, regulatory violations, and significantly increased disposal costs.

Hazardous Waste Determination

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the chemical generator is responsible for determining if a waste is hazardous.[6][9] this compound, as a halogenated organic compound , falls into a category of chemicals that are closely regulated.

It is imperative to manage this compound as a hazardous waste. Do not dispose of it in the regular trash or down the drain.[5][10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as state and local regulations may also apply.[6]

Segregation Protocol

Proper segregation is paramount to prevent incompatible materials from coming into contact.

  • Designate a Specific Waste Container. Use a dedicated, properly labeled container for this waste stream. Do not mix it with other chemical wastes unless explicitly permitted by your EHS department.

  • Separate from Incompatibles. This compound is incompatible with strong oxidizing agents.[5][8] Ensure waste containers are stored separately from acids, bases, and oxidizers to prevent accidental reactions.

  • Halogenated vs. Non-Halogenated. If creating a liquid waste stream (e.g., from rinsing glassware), collect it in a container specifically marked for "Halogenated Organic Waste." [7][11] This is because the disposal methods for halogenated and non-halogenated solvents are different and commingling them complicates disposal.[12]

Step-by-Step Disposal Workflows

The following protocols provide clear, actionable steps for managing different forms of waste containing this compound.

Workflow 1: Disposal of Unused Solid Chemical

This protocol applies to expired, off-spec, or surplus solid product.

  • Container Integrity. Ensure the chemical is in its original, sealed container with the manufacturer's label intact. If the container is damaged, carefully overpack it into a larger, compatible, and sealed container.

  • Labeling. Affix a fully completed hazardous waste tag to the container, as supplied by your EHS department.[7][10] The label must include:

    • The full, unabbreviated chemical name: "this compound"

    • All applicable hazard warnings (e.g., "Irritant")

    • The date accumulation started.

  • Storage. Store the container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[7]

  • Pickup. Schedule a waste pickup with your institution's EHS or approved hazardous waste contractor.

Workflow 2: Disposal of Contaminated Materials (PPE & Labware)

This protocol applies to items like gloves, weigh boats, and empty glassware contaminated with the compound.

  • Gross Decontamination. Whenever possible, rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) to remove residual chemical.

  • Collect Rinse Solvent. The solvent used for rinsing is now considered halogenated hazardous liquid waste . Collect it in a sealed, properly labeled container designated for this waste stream.[7]

  • Solid Waste Collection. Place all contaminated solid items (gloves, paper towels, plasticware, rinsed glassware) into a sturdy, lined container designated for solid chemical waste.

  • Labeling and Storage. Seal the container and affix a hazardous waste tag. List the contents as "Solid Debris contaminated with this compound." Store in the SAA.

  • Pickup. Arrange for pickup by your EHS department.

Workflow 3: Spill Management and Cleanup

In the event of a spill, safety and containment are the immediate priorities.

  • Ensure Safety. Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a fume hood. Do not attempt to clean a large spill without proper training and PPE.

  • Don PPE. At a minimum, wear a lab coat, gloves, and chemical safety goggles.

  • Containment. For solid spills, carefully sweep up the material to minimize dust generation.[6]

  • Absorption. Cover the swept material or any remaining residue with an inert absorbent like vermiculite, dry sand, or a chemical sorbent pad.[5][13] Do not use combustible materials like paper towels for the initial absorption.

  • Collection. Carefully transfer the absorbed spill material into a sealable, compatible container for hazardous waste.

  • Labeling and Disposal. Label the container as "Spill Debris containing this compound" and manage it according to Workflow 2 for solid waste.

  • Decontamination. Clean the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_start Point of Generation cluster_type Waste Characterization cluster_procedure Containment & Labeling Protocol cluster_end Final Disposition Start Waste Identified: This compound Solid Pure Solid or Expired Reagent Start->Solid Is it pure chemical? Contaminated Contaminated Labware, PPE, or Spill Debris Start->Contaminated Are items contaminated? Proc_Solid 1. Use original or compatible sealed container. 2. Affix EHS Hazardous Waste Label. 3. List full chemical name and hazards. Solid->Proc_Solid Liquid Contaminated Solvent (from rinsing) Contaminated->Liquid Does rinsing generate liquid waste? Proc_Cont 1. Place in designated, sealed solid waste container. 2. Affix EHS Hazardous Waste Label. 3. List contaminants (e.g., 'Debris with...') Contaminated->Proc_Cont Proc_Liquid 1. Collect in sealed container for 'Halogenated Organic Waste'. 2. Affix EHS Hazardous Waste Label. 3. List all solvent and chemical constituents. Liquid->Proc_Liquid Storage Store in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. Proc_Solid->Storage Proc_Cont->Storage Proc_Liquid->Storage Pickup Arrange Pickup by EHS or Licensed Waste Contractor Storage->Pickup

Caption: Disposal decision workflow for this compound.

Emergency First Aid Procedures

In case of accidental exposure, follow these immediate first-aid measures while seeking medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6][14]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[6]

Always have the Safety Data Sheet (SDS) available for reference by emergency responders and medical personnel.

References

  • Safety D
  • BENZALDEHYDE - Chemstock.Vertex AI Search.
  • 3 - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific.Vertex AI Search.
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  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • Safety D
  • Safety Data Sheet: Benzaldehyde.Chemos GmbH & Co.KG.
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  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
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  • Halogenated Solvents in Laboratories.
  • 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100.PubChem.
  • This compound | C8H6Br2O3 | CID 3506623.PubChem.
  • 3,5-Dibromo-4-hydroxybenzaldehyde 98 2973-77-5.Sigma-Aldrich.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative standards and field-proven experience.

Hazard Assessment: Understanding the "Why" Behind the Protection

Before handling any chemical, a thorough understanding of its hazard profile is paramount. While a specific, comprehensive toxicological profile for this compound is not fully established, its structure—a halogenated, substituted benzaldehyde—provides critical insights into its potential risks. By analyzing related compounds, we can logically deduce the necessary protective measures.

Data from structurally similar chemicals indicates that this compound should be treated as, at minimum, a substance that causes skin irritation, serious eye irritation, and may cause respiratory tract irritation .[1][2] The presence of bromine atoms (a halogen) on the aromatic ring necessitates careful selection of glove materials, as halogenated hydrocarbons can compromise the integrity of many standard laboratory gloves.[3] The aldehyde functional group and solid, potentially dusty nature of the compound also inform the requirements for respiratory and body protection.[1]

Core Protective Equipment: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not a matter of simple preference but a risk-based decision grounded in the chemical's properties. The following PPE is mandatory when handling this compound.

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye protection is non-negotiable.[2][4]

  • Minimum Requirement: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[4][5]

  • Recommended for Splash/Dust Hazard: When handling larger quantities or if there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to safety goggles.[6]

Hand Protection: A Critical Choice

Aromatic and halogenated hydrocarbons are known to attack many common glove materials, making glove selection a critical safety decision.[3] Standard lightweight nitrile gloves may not provide adequate protection for prolonged contact.

  • Primary Recommendation: Butyl rubber gloves are recommended for handling aldehydes and offer protection against a wide variety of chemicals.[7] For extended work, Viton gloves also provide excellent resistance to aromatic and chlorinated solvents.[8][9]

  • For Splash Protection Only: If the risk is limited to incidental contact, high-quality, chemical-resistant nitrile gloves (minimum thickness of 8 mil) may be used. However, they must be inspected before use and replaced immediately upon any sign of contamination or degradation. Nitrile gloves are generally not recommended for prolonged exposure to aromatic solvents.[7][10]

  • Double Gloving: For enhanced protection, especially during sample transfers or spill cleanup, wearing two pairs of gloves is recommended.[11]

Table 1: Chemical Resistance of Common Glove Materials

Glove Material Resistance to Aromatic/Halogenated Hydrocarbons Recommended Use for this Compound
Butyl Rubber Excellent [7] Recommended for direct handling and immersion
Viton Excellent [8] Recommended for direct handling and immersion
Neoprene Fair to Good[7][8] Suitable for moderate splash protection
Nitrile Poor to Fair[3][8][10] Suitable for minor splash protection ONLY; requires immediate replacement if contaminated
Natural Latex Poor[3][8] Not Recommended

| Polyvinyl Chloride (PVC) | Poor[8] | Not Recommended |

Body Protection

To prevent skin contact, appropriate body protection is essential.[5]

  • Standard Operations: A clean, flame-resistant laboratory coat should be worn, fully fastened, with sleeves extending to the wrist.

  • High-Risk Operations: When handling large quantities or during procedures with a high potential for spills, a chemical-resistant apron or disposable coveralls (e.g., Tychem®) should be worn over the lab coat.[12]

Respiratory Protection

The primary respiratory hazard associated with this solid compound is the inhalation of dust or aerosols.[1]

  • Primary Control: All handling of this compound powder must be performed within a certified chemical fume hood to minimize airborne concentrations.[1]

  • Secondary Control: If a fume hood is not available or ventilation is inadequate, respiratory protection is mandatory. A NIOSH-approved respirator is required. For dusts, a particulate respirator (e.g., N95, P100) may be sufficient. If vapors are a concern, a respirator with organic vapor cartridges is necessary.[12][13]

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including the disposal of all waste.

Step-by-Step Handling Protocol

This workflow ensures that safety measures are integrated into every step of the handling process.

G cluster_prep Preparation Phase cluster_ops Execution Phase cluster_post Post-Handling Phase prep 1. Review SDS and Protocols gather 2. Assemble All Materials & PPE prep->gather hood 3. Verify Fume Hood Operation gather->hood don 4. Don PPE (Gloves Last) hood->don handle 5. Handle Chemical in Fume Hood Minimize Dust Generation don->handle close 6. Securely Close Container handle->close doff 7. Doff PPE (Gloves First) close->doff wash 8. Wash Hands Thoroughly doff->wash dispose 9. Dispose of Contaminated Waste doff->dispose

Caption: Standard workflow for handling the chemical.

Emergency Spill Response

In the event of a spill, a calm and methodical response is crucial to ensure safety. This protocol is for minor spills (<100g) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.[14][15]

Step-by-Step Spill Cleanup:

  • Alert & Isolate: Immediately alert personnel in the area. Secure the location to prevent others from entering.[15][16]

  • Don PPE: Before approaching the spill, don the full recommended PPE, including butyl or Viton gloves, chemical goggles, a face shield, and a lab coat or apron.

  • Contain: For a solid spill, gently cover it with a plastic sheet or use a spill kit absorbent to prevent dust from becoming airborne.[17] Avoid dry sweeping.

  • Clean: Carefully sweep up the absorbed or covered material using a plastic dustpan and brush.[1] Place the material into a clearly labeled, sealable container for hazardous waste.[16]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water.[16] Place all cleaning materials (cloths, contaminated PPE) into the same hazardous waste container.

  • Dispose: Seal the container and label it as "Hazardous Waste" with the full chemical name.[15] Arrange for disposal through your institution's environmental health and safety office.

  • Report: Document the spill and cleanup procedure according to your institution's policies.[16]

G spill Spill Occurs assess Assess Situation (Minor vs. Major) spill->assess alert Alert Area Personnel assess->alert ppe Don Full PPE (Butyl Gloves, Goggles, etc.) alert->ppe contain Contain Spill (Cover to prevent dust) ppe->contain cleanup Clean Spill (Gently sweep into waste container) contain->cleanup decon Decontaminate Area (Soap and water) cleanup->decon dispose Package & Label Hazardous Waste decon->dispose report Report Incident dispose->report

Caption: Workflow for a minor chemical spill response.

Waste Disposal Plan

Proper disposal is the final step in the chemical handling lifecycle.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and shoe covers, that has come into contact with the chemical must be considered hazardous waste.[18] Place it in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.

  • Chemical Waste: Unused chemical and any material used for spill cleanup must be disposed of as hazardous chemical waste.[4] Do not mix with other waste streams. Follow all local and national regulations for hazardous waste disposal.

By adhering to these detailed protocols, you build a robust framework of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • OSU Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. Oregon State University.

  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde.

  • Environmental Health & Safety. Formaldehyde Spill Protocol for Laboratory Personnel. University of Washington.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxy-4-methoxybenzaldehyde.

  • Environmental Health and Safety. OSHA Glove Selection Chart. University of Nevada, Las Vegas.

  • International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.

  • RI DEM. Personal Protection Equipment (PPE). Rhode Island Department of Environmental Management.

  • University of Wisconsin-Madison. Gloves - Tables of Properties and Resistances.

  • HeighTech Safety. (2025). Understanding the Composition of Chemical Resistant Gloves.

  • Cole-Parmer. Material Safety Data Sheet - 3,5-Dibromo-4-Hydroxybenzaldehyde, 98%.

  • TCI Chemicals. (2025). SAFETY DATA SHEET - 3,5-Dibromosalicylaldehyde.

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment | US EPA.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde.

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide.

  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.

  • PubChem. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100. National Center for Biotechnology Information.

  • Fisher Scientific. (2021). SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzaldehyde.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzaldehyde.

  • Cornell EHS. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety. Cornell University.

  • Fisher Scientific. (2010). SAFETY DATA SHEET - 5-bromo-2-hydroxy-3-methoxy-benzaldehyde.

  • University of Louisville. Chemical Spill Response Procedures.

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.

  • Environmental Health & Safety Services. Personal Protective Equipment. University of Iowa.

  • ECHEMI. 3,5-Dibromo-4-hydroxybenzaldehyde SDS, 2973-77-5 Safety Data Sheets.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.